2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMQDDKJZPKLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401306 | |
| Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67291-72-9 | |
| Record name | 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Abstract: This technical guide provides an in-depth exploration of the synthetic pathway for 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a key intermediate in pharmaceutical and fine chemical synthesis. The document outlines a robust, two-stage manufacturing process, beginning with the synthesis of the crucial precursor, 2-methoxy-4-nitroaniline, followed by its N-acylation. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights into reaction control, purification, and characterization. Detailed, step-by-step protocols are provided to ensure reproducibility and high-yield outcomes, catering to researchers, chemists, and professionals in drug development.
Introduction
Chemical Identity and Significance
This compound is an organic compound featuring a substituted phenyl ring functionalized with methoxy, nitro, and chloroacetamide groups. Its molecular structure presents multiple reactive sites, making it a valuable and versatile building block in organic synthesis. The chloroacetamide moiety, in particular, serves as an excellent electrophilic handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
Applications in Synthesis
While specific end-product applications are often proprietary, intermediates of this class are frequently utilized in the development of pharmacologically active agents. The substituted nitrophenyl core is a common feature in various therapeutic areas. For instance, related structures like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide are known intermediates in the synthesis of Nintedanib, a tyrosine kinase inhibitor.[1][2] This underscores the industrial relevance of establishing a reliable and scalable synthesis for the title compound.
Strategic Synthesis Pathway
A retrosynthetic analysis of the target molecule logically disconnects the amide bond, identifying 2-methoxy-4-nitroaniline as the primary amine precursor and chloroacetyl chloride as the acylating agent. The synthesis of 2-methoxy-4-nitroaniline itself is a multi-step process starting from the readily available o-methoxyaniline. This leads to a comprehensive, two-stage pathway designed for optimal regioselectivity and yield.
Caption: Diagram of the two-stage synthesis pathway.
Stage 1: Synthesis of 2-Methoxy-4-nitroaniline (Precursor)
The synthesis of the key amine precursor is achieved through a classical protection-nitration-deprotection sequence. This strategy is essential to control the regiochemistry of the nitration step.
Mechanistic Rationale
The amino group of o-methoxyaniline is highly activating, and its direct nitration would result in a mixture of isomers and potential oxidation by the strong nitrating agents. To circumvent this, the amino group is first protected as an acetamide. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, which allows for a more controlled nitration.[3] The steric bulk of the ortho-methoxy group and the electronic directing effect of the acetamido group favor the introduction of the nitro group at the C4 position (para to the acetamido group). Subsequent hydrolysis of the amide bond under basic or acidic conditions yields the desired 2-methoxy-4-nitroaniline.[4][5]
Detailed Experimental Protocol: Synthesis of 2-Methoxy-4-nitroaniline[4][5]
Step 3.2.1: Acetylation of o-Methoxyaniline
-
To a 500 mL four-neck flask equipped with a mechanical stirrer and a distillation setup, add 123.2 g (1.0 mol) of 2-methoxyaniline and 150 g (2.5 mol) of acetic acid.
-
Heat the mixture to 115°C to initiate the reaction. Water generated during the reaction is continuously removed via reactive distillation.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). After approximately 6 hours, the consumption of 2-methoxyaniline should be complete.
-
The resulting solution of 2-methoxyacetanilide in acetic acid is cooled and used directly in the next step.
Step 3.2.2: Nitration
-
Cool the reaction mixture from the previous step to a temperature range of 0-10°C using an ice bath.
-
Slowly add 77.2 g (1.2 mol) of fuming nitric acid dropwise over 1 hour. It is critical to maintain the internal temperature of the reaction system between 0-10°C throughout the addition to ensure high selectivity and prevent runaway reactions.[5]
-
After the addition is complete, maintain the reaction mixture at 0-10°C with stirring for an additional 2 hours.
-
Upon completion (monitored by GC/TLC), slowly add deionized water to the reaction mixture to precipitate the product.
-
Filter the resulting solid, which is 2-methoxy-4-nitroacetanilide.
Step 3.2.3: Hydrolysis (Deprotection)
-
Add the filtered 2-methoxy-4-nitroacetanilide to a suitable aqueous alkali solution (e.g., 10-20% NaOH).
-
Heat the mixture to reflux (approx. 100°C) and maintain for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction solution, which will cause the product, 2-methoxy-4-nitroaniline, to precipitate.
-
Filter the solid product, wash with cold deionized water until the filtrate is neutral, and dry under vacuum at 80°C to a constant weight.
Stage 2: N-Acylation to Yield the Final Product
This final stage involves the formation of the amide bond through the reaction of the synthesized 2-methoxy-4-nitroaniline with chloroacetyl chloride.
Mechanistic Rationale
This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-methoxy-4-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. This process generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is mandatory to neutralize the HCl byproduct and drive the reaction to completion.[6] Common bases include tertiary amines like triethylamine or inorganic bases like sodium carbonate.[1] The reaction is typically performed at reduced temperatures initially to control its exothermic nature.
Detailed Experimental Protocol: Synthesis of this compound
-
In a reaction vessel, dissolve 2-methoxy-4-nitroaniline (1.0 mol) and an acid scavenger such as triethylamine (1.1 mol) or sodium carbonate (1.5 mol) in a suitable solvent like toluene or dichloromethane (DCM) (approx. 1000 mL).[1]
-
Cool the stirred mixture to 0-5°C.
-
Prepare a solution of chloroacetyl chloride (1.1 mol) in the same solvent. Add this solution dropwise to the amine mixture over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for the disappearance of the starting amine using TLC (e.g., Hexane:Ethyl Acetate 7:3).[6]
Purification and Work-up
-
Once the reaction is complete, pour the mixture into cold water or a dilute aqueous HCl solution to wash out the base and its salt.[6]
-
If using an organic solvent like DCM or ethyl acetate, separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
The resulting crude solid product is then purified by recrystallization, typically from ethanol or an ethanol-water mixture, to yield a pure, crystalline solid.[6][8]
-
Filter the purified crystals and dry them in a vacuum oven.
Data Summary and Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Value |
| CAS Number | Not explicitly found for this specific isomer, related is 3223-77-6 |
| Molecular Formula | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol [9] |
| Appearance | Expected to be a yellow or off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (Expected) | Signals for aromatic protons, methoxy group (-OCH₃), methylene group (-CH₂Cl), and amide proton (-NH) with appropriate chemical shifts and splitting patterns. |
| FT-IR (cm⁻¹) (Expected) | Characteristic peaks for N-H stretching (~3300), C=O stretching (~1670), C-NO₂ stretching (~1520, 1340), and C-Cl stretching (~750). |
| Purity (HPLC) | ≥98% is a typical target for pharmaceutical intermediates.[1] |
Safety Considerations
-
2-Methoxy-4-nitroaniline: Harmful if swallowed and suspected of causing cancer.[10] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Must be handled in a chemical fume hood with extreme care.
-
Chloroacetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. All operations should be conducted in a fume hood, and appropriate PPE must be worn.
-
Solvents (Toluene, DCM): Are flammable and/or volatile. Ensure proper ventilation and avoid ignition sources.
Conclusion
The synthesis of this compound is reliably achieved through a well-established, two-stage process. The key to a successful outcome lies in the strategic protection of the amine functionality in the precursor to ensure regioselective nitration, followed by a controlled N-acylation reaction. The protocols detailed in this guide, when executed with precision and appropriate safety measures, provide a robust pathway for obtaining this valuable synthetic intermediate with high purity and yield, suitable for advanced applications in research and development.
References
- Preparation method of 2-methoxy-4-nitroaniline. Eureka | Patsnap.
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents.
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]
-
A facile amidation of chloroacetyl chloride using DBU. Journal of Applicable Chemistry. Available at: [Link]
- The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
-
2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences (JCBPS). Available at: [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]_
-
2-Methoxy-4-nitroaniline. PubChem. Available at: [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- Novel substituted-acetamide compound and a process for the preparation thereof. Google Patents.
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
4-hydroxyquinoline-3-carboxylic acid ethyl ester | cas: 26892-90-0. Finetech Industry Limited. Available at: [Link]
-
2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. Available at: [Link]
Sources
- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. asianpubs.org [asianpubs.org]
- 8. jcbsc.org [jcbsc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
In the intricate landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME), collectively influencing its pharmacokinetic profile, efficacy, and safety.[2][3][4] A thorough understanding and early assessment of a molecule's physicochemical properties are therefore not merely a matter of due diligence but a cornerstone of a rational and efficient drug development pipeline.[5]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide , a compound of interest in medicinal chemistry. As a substituted acetamide, this molecule possesses functional groups that are frequently encountered in pharmacologically active agents. The insights and methodologies presented herein are designed to be broadly applicable to the characterization of similar small molecules.
This document is structured to provide not only a summary of the known and predicted properties of the title compound but also to offer a practical guide to their experimental determination. By elucidating the "why" behind the "how," this guide aims to empower researchers to conduct self-validating experiments and make informed decisions in their drug discovery endeavors.
I. Core Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical profile begins with its fundamental identifiers and properties. The following table summarizes the key known and predicted data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 3223-77-6 | [6] |
| Molecular Formula | C₉H₉ClN₂O₄ | [6] |
| Molecular Weight | 244.63 g/mol | [6] |
| Melting Point | 101 °C | ChemicalBook |
| Boiling Point | 463.1 ± 45.0 °C (Predicted) | [6] |
| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 11.01 ± 0.70 (Predicted) | ChemicalBook |
| LogP | 2.37690 (Predicted) | [6] |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
II. Synthesis and Structural Elucidation
The synthesis of this compound typically involves the chloroacetylation of the corresponding aniline precursor, 2-methoxy-4-nitroaniline. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: The three protons on the phenyl ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the positions of the methoxy, nitro, and acetamido groups.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected around δ 3.8-4.0 ppm.
-
Amide Proton: A broad singlet for the N-H proton of the amide group would likely appear in the downfield region (δ 8.0-9.0 ppm), with its chemical shift being sensitive to solvent and concentration.
-
Chloromethyl Protons: A singlet for the two protons of the chloromethyl group (-CH₂Cl) would be anticipated around δ 4.0-4.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals would be expected in the aromatic region (δ 110-160 ppm), corresponding to the six carbons of the phenyl ring. The carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy group would show characteristic downfield and upfield shifts, respectively.
-
Carbonyl Carbon: The amide carbonyl carbon (-C=O) would produce a signal in the downfield region, typically around δ 165-175 ppm.
-
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear around δ 55-60 ppm.
-
Chloromethyl Carbon: The carbon of the chloromethyl group (-CH₂Cl) would be expected in the range of δ 40-50 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ due to the carbonyl stretching vibration.
-
N-H Bend (Amide II): An absorption band around 1520-1570 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1200-1300 cm⁻¹.
-
NO₂ Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C-O Stretch: An absorption band for the aryl-alkyl ether linkage around 1200-1275 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 244 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would likely involve the loss of the chloromethyl group, the methoxy group, and cleavage of the amide bond.
III. Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
A. Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[7] Poor solubility can lead to incomplete absorption and erratic pharmacokinetic profiles. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same aqueous buffer.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated solution.
-
B. Determination of the Partition Coefficient (LogP)
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[5] The octanol-water partition coefficient is the most widely used measure of lipophilicity in drug discovery.
Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in the pre-saturated aqueous buffer.
-
Add an equal volume of pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely, typically by centrifugation.
-
-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
C. Thermal Analysis: Melting Point and Stability
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and crystalline form. Thermal stability is crucial for determining appropriate storage conditions and shelf-life.[9][10][11] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for these assessments.[4]
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program, which typically involves a heating ramp (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.
-
-
Data Acquisition and Analysis:
-
Run the temperature program and record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
-
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Set the desired temperature program, usually a linear heating ramp (e.g., 10 °C/min) to a high temperature (e.g., 500 °C), under a controlled atmosphere (e.g., nitrogen).
-
-
Data Acquisition and Analysis:
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition or volatilization. The onset of significant weight loss is a measure of the compound's thermal stability.
-
IV. Stability Assessment
Rationale: The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[12] Stability testing is performed to evaluate how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[10][13]
Protocol: Accelerated Stability Study
-
Sample Preparation:
-
Store accurately weighed samples of this compound in appropriate containers (e.g., sealed glass vials).
-
-
Storage Conditions:
-
Place the samples in stability chambers under accelerated conditions (e.g., 40 °C / 75% relative humidity).
-
-
Time Points and Analysis:
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw a sample.
-
Analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Compare the results to the initial time point to assess the rate of degradation.
-
V. Conclusion
The physicochemical properties of this compound, like any potential drug candidate, are pivotal to its success. This guide has provided a comprehensive overview of its key characteristics, both known and predicted, and has detailed robust experimental protocols for their determination. By integrating these analytical strategies early in the drug discovery process, researchers can build a solid foundation for lead optimization and increase the likelihood of advancing molecules with favorable drug-like properties. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists dedicated to the rational design and development of new therapeutics.
References
-
Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Basic and Clinical Pharmacy, 6(2), 33. [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). Current Topics in Medicinal Chemistry, 7(14), 1375-1388. [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). NovAliX. [Link]
-
The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. [Link]
-
What are the physicochemical properties of drug? LookChem. [Link]
-
Stability Testing. Charles River Laboratories. [Link]
-
Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). Analytical Chemistry, 67(11), 1872-1876. [Link]
-
Aqueous Solubility. Creative Biolabs. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3496. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 511-515. [Link]
Sources
- 1. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 2. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. PROSPRE [prospre.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Simulate and predict NMR spectra [nmrdb.org]
- 10. m.youtube.com [m.youtube.com]
- 11. docs.chemaxon.com [docs.chemaxon.com]
- 12. GitHub - rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra [github.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a key chemical intermediate. Due to the limited availability of specific data for this particular isomer, this document also draws upon information from the closely related and more thoroughly documented isomer, 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide, to provide a complete and practical resource. The guide covers essential chemical identifiers, physicochemical properties, a detailed synthesis protocol, potential applications in organic synthesis and medicinal chemistry, analytical methodologies for characterization, and crucial safety and handling information. This document is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this compound in their laboratory and development endeavors.
Chemical Identification and Physicochemical Properties
While specific experimental data for this compound is not widely published, its core identifiers and predicted properties can be established. For comparative purposes, data for the isomeric compound 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide (CAS RN: 3223-77-6) is also provided.
Table 1: Chemical Identifiers and Properties
| Identifier | This compound (Predicted/Inferred) | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide[1] |
| CAS Number | Not explicitly assigned in major databases | 3223-77-6 |
| Molecular Formula | C₉H₉ClN₂O₄ | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol | 244.631 g/mol |
| IUPAC Name | This compound | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide |
| Synonyms | N/A | 2-CHLORO-4'-METHOXY-2'-NITROACETANILIDE |
| PubChem CID | Not available | 3635564 |
| SMILES | COC1=C(C=C(C=C1)[O-])NC(=O)CCl | COC1=CC(=C(C=C1)NC(=O)CCl)=O |
| Appearance | Expected to be a solid, likely yellow in color | Yellow solid |
| Boiling Point | Predicted: 463.1±45.0 °C at 760 mmHg | 463.1±45.0 °C (Predicted) |
| Density | Predicted: 1.441±0.06 g/cm³ | 1.441±0.06 g/cm³ (Predicted) |
| LogP | Predicted: 2.37690 | 2.37690 |
Synthesis of this compound
The synthesis of N-aryl acetamides is a well-established transformation in organic chemistry. The most direct and common method for preparing the title compound is through the acylation of the corresponding aniline precursor, 2-methoxy-4-nitroaniline, with chloroacetyl chloride.
Causality Behind Experimental Choices:
The selection of an appropriate solvent is crucial; a non-protic solvent such as dichloromethane or ethyl acetate is preferred to prevent reaction with the highly reactive chloroacetyl chloride. The inclusion of a mild base, such as triethylamine or pyridine, is often necessary to neutralize the hydrochloric acid byproduct generated during the reaction, which can otherwise protonate the starting aniline, rendering it unreactive. The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the acylation, followed by a period at room temperature to ensure the reaction proceeds to completion.
Detailed Synthesis Workflow
The following protocol is a generalized yet robust method adaptable for the synthesis of the title compound.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxy-4-nitroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Cool the solution to 0°C using an ice bath. To this stirring solution, add chloroacetyl chloride (1.1 equivalents) dropwise via a syringe, ensuring the temperature does not exceed 5°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to obtain the final product.
Applications in Research and Drug Development
N-aryl acetamides, particularly those bearing reactive chloroacetamide and versatile nitro functionalities, are significant intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
Synthetic Intermediate: The chloroacetamide group is a potent electrophile, making it an excellent precursor for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, which is a common strategy in the synthesis of biologically active compounds.
-
Medicinal Chemistry: The nitro group can be readily reduced to an amine, which can then be further functionalized. This nitro-to-amine transformation is a cornerstone in the synthesis of many pharmaceutical agents. Derivatives of acetamides are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial activity against Klebsiella pneumoniae, demonstrating synergistic effects when combined with certain antibiotics.[5]
Caption: Synthetic utility of the title compound as a chemical intermediate.
Analytical Methodologies
The characterization and quality control of this compound would typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Table 2: General Analytical Methods
| Method | Typical Parameters & Expected Observations |
| HPLC | A reverse-phase HPLC method would be suitable for purity assessment.[6] Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a wavelength corresponding to the absorbance maximum of the nitrophenyl chromophore (likely around 254 nm or 300-350 nm). |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns determined by the substitution), a singlet for the methoxy group protons, a singlet for the chloro-methylene protons, and a broad singlet for the amide N-H proton.[7] |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms, including those of the aromatic ring, the methoxy group, the carbonyl group, and the chloro-methyl group. |
| IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹, respectively).[8] |
Safety and Handling
Based on the safety data for related chloroacetamide and nitrophenyl compounds, this compound should be handled with care.[9][10]
-
Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. All handling should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
-
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. While specific data for this isomer is limited, its properties and reactivity can be reliably inferred from related compounds. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure safe handling and use in a laboratory setting. Further research into this and related compounds is warranted to fully explore their synthetic utility and potential biological activities.
References
-
OICC Press. Supplementary Information. OICC Press. Available at: [Link]
- Yadav, M., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 3(1).
-
PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC.com. Available at: [Link]
-
Tüzün, B., et al. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). ResearchGate. Available at: [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Angene Chemical. Available at: [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Chloro-N-(2-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
- Cordeiro, L. V. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3969.
-
Pharmaffiliates. 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. Pharmaffiliates.com. Available at: [Link]
- Amato, G., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Guerraba, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry, 21(1), 39-47.
-
SpectraBase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. SpectraBase.com. Available at: [Link]
-
SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. SIELC.com. Available at: [Link]
- Wen, Y. H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428.
- de Araújo, R. F., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95.
-
NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. Available at: [Link]
- Al-Ostath, A. I., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(4).
Sources
- 1. Page loading... [guidechem.com]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archivepp.com [archivepp.com]
- 5. scielo.br [scielo.br]
- 6. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. oiccpress.com [oiccpress.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. angenechemical.com [angenechemical.com]
A Technical Guide to the Spectral Analysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
This in-depth technical guide provides a comprehensive overview of the spectral characterization of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The guide emphasizes the rationale behind experimental choices and offers detailed protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an aromatic ring substituted with a methoxy, a nitro group, and an acetamide side chain containing a chlorine atom allows for a detailed structural elucidation using a combination of spectroscopic techniques. Understanding the interplay of these groups is paramount for accurate spectral interpretation.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information on the chemical environment of each nucleus.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of structurally similar compounds, the following proton signals are anticipated.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Amide N-H | ~9.5 - 10.5 | Singlet (broad) | - | 1H |
| Aromatic H (adjacent to NH) | ~8.5 - 8.7 | Doublet | ~9.0 | 1H |
| Aromatic H (adjacent to NO₂) | ~7.8 - 8.0 | Doublet of doublets | ~9.0, ~2.5 | 1H |
| Aromatic H (adjacent to OCH₃) | ~7.2 - 7.4 | Doublet | ~2.5 | 1H |
| Methylene CH ₂Cl | ~4.3 - 4.5 | Singlet | - | 2H |
| Methoxy OCH ₃ | ~3.9 - 4.1 | Singlet | - | 3H |
Causality Behind Chemical Shifts:
-
The amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and potential hydrogen bonding, resulting in a downfield shift.
-
The aromatic protons are influenced by the electronic effects of the substituents. The nitro group (NO₂) is strongly electron-withdrawing, causing the ortho and para protons to shift downfield. Conversely, the methoxy group (OCH₃) is electron-donating, leading to an upfield shift for its ortho and para protons.
-
The methylene protons adjacent to the chlorine atom and the carbonyl group are deshielded, appearing at a characteristic downfield position.
-
The methoxy protons appear as a sharp singlet in the typical region for such groups.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C =O | ~164 - 166 |
| Aromatic C -NO₂ | ~145 - 147 |
| Aromatic C -NH | ~138 - 140 |
| Aromatic C -OCH₃ | ~152 - 154 |
| Aromatic C -H | ~110 - 125 |
| Methylene C H₂Cl | ~42 - 44 |
| Methoxy OC H₃ | ~56 - 58 |
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
Workflow for NMR Sample Preparation and Acquisition:
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their environment, providing a characteristic spectrum.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1670 - 1690 | Strong |
| N-H Bend (Amide II) | 1530 - 1570 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |
| C-O Stretch (Methoxy) | 1200 - 1275 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Trustworthiness of Assignments: The presence of a strong absorption around 1680 cm⁻¹ is a reliable indicator of the amide carbonyl group. Similarly, the two strong bands for the nitro group are highly characteristic.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis:
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrum (Electron Ionization - EI)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₉ClN₂O₄) is 244.63 g/mol . The mass spectrum should show a molecular ion peak at m/z 244 and an M+2 peak at m/z 246 with a relative intensity of approximately one-third that of the M+ peak, which is characteristic of the presence of a single chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of the chloroacetyl group ([M - COCH₂Cl]⁺)
-
Loss of the nitro group ([M - NO₂]⁺)
-
Loss of the methoxy group ([M - OCH₃]⁺)
-
Cleavage of the amide bond.
-
Logical Relationship of Key Fragments:
Caption: Key fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules.
Workflow for Direct Infusion ESI-MS:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺ at m/z 245/247.
-
Data Analysis: Identify the molecular ion and any significant fragment ions.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together they form a robust basis for the unambiguous identification and characterization of this important chemical entity. The protocols and expected data presented in this guide serve as a valuable resource for researchers in ensuring the quality and integrity of their scientific investigations.
References
-
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
A research article on a related compound provides some spectral data context: Synthesis and characterization of 2-chloro-N-(2-methoxyphenyl)acetamide. [Link][1]
-
Information on similar chemical structures can be found on PubChem: 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. [Link][2]
Sources
Solubility of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide in common lab solvents
An In-depth Technical Guide to the Solubility of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide in Common Laboratory Solvents
This guide provides a comprehensive analysis of the predicted solubility of this compound in common laboratory solvents. In the absence of direct experimental data for this specific compound, this document leverages established principles of physical organic chemistry and data from structurally analogous molecules to construct a robust solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from chemical synthesis and purification to formulation and biological screening.
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a critical physicochemical parameter that governs its utility in a laboratory setting. For a molecule like this compound, which possesses a complex arrangement of functional groups, understanding its solubility is paramount for:
-
Reaction Chemistry: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the same phase, which is essential for efficient chemical reactions.
-
Purification: Techniques such as recrystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvents.
-
Biological Assays: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent, and its solubility will determine the maximum achievable concentration for testing.
-
Drug Development: The aqueous solubility of a potential drug candidate is a key determinant of its bioavailability and formulation possibilities.
This guide will deconstruct the molecular structure of this compound to predict its solubility in a range of common laboratory solvents and provide a framework for the experimental determination of this crucial property.
Molecular Structure and its Influence on Solubility
The solubility of an organic compound is dictated by the interplay of its functional groups and the overall molecular architecture with the properties of the solvent. The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1]
The structure of this compound contains several key functional groups that will influence its solubility:
-
Aromatic Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar.[2] Aromatic nitro compounds are typically sparingly soluble in water but exhibit good solubility in many organic solvents.[3]
-
Methoxy Group (-OCH3): The methoxy group is an electron-donating group. While it can participate in hydrogen bonding as an acceptor, its overall effect on aqueous solubility can be complex and is influenced by its position on the aromatic ring.[4][5] In some contexts, it can enhance solubility.[5]
-
Chloroacetamido Group (-NHC(O)CH2Cl): This group contains several features:
-
Amide Linkage (-NHC(O)-): The amide group is polar and can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This functionality generally increases solubility in protic solvents.
-
Chloro Group (-Cl): The chloro substituent is electronegative, contributing to the molecule's overall polarity.
-
-
Aromatic Ring: The phenyl ring is a non-polar, hydrophobic moiety that will tend to decrease solubility in polar solvents like water.
Based on the combination of these functional groups, this compound is expected to be a polar molecule with a predicted LogP (a measure of lipophilicity) for the isomeric compound 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide being 2.37690.[6] This suggests a preference for solubility in moderately polar to polar organic solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity. The predictions are based on the analysis of the functional groups and data from structurally similar compounds.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High (Polar Protic) | Low to Insoluble | The presence of the large, hydrophobic aromatic ring and the chloro group likely outweighs the solubilizing effects of the amide and methoxy groups. Aromatic nitro compounds are generally insoluble in water.[3] |
| Methanol/Ethanol | High (Polar Protic) | Soluble | These polar protic solvents can engage in hydrogen bonding with the amide and methoxy groups, and the alkyl portion can interact with the non-polar parts of the molecule. |
| Acetone | Medium (Polar Aprotic) | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar functional groups of the molecule. |
| Dichloromethane (DCM) | Medium (Polar Aprotic) | Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to effectively dissolve this molecule. |
| Ethyl Acetate | Medium (Polar Aprotic) | Soluble | This ester is a versatile solvent that should readily dissolve the compound. A synthesis procedure for a related compound uses ethyl acetate as a solvent.[7] |
| Tetrahydrofuran (THF) | Medium (Polar Aprotic) | Soluble | THF is a polar ether that is a good solvent for many polar organic molecules. |
| Acetonitrile | Medium (Polar Aprotic) | Soluble | Its polarity and ability to solvate a range of organic compounds make it a likely good solvent. |
| Dimethylformamide (DMF) | High (Polar Aprotic) | Very Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with low solubility in other solvents. A related compound shows a solubility of 5 mg/mL in DMF.[8] |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Very Soluble | DMSO is another highly polar aprotic solvent with excellent solvating power. A related compound has a solubility of 11 mg/mL in DMSO.[8] |
| Toluene | Low (Non-polar) | Sparingly Soluble to Insoluble | The high polarity of the nitro and acetamide groups will likely limit solubility in non-polar aromatic solvents. |
| Hexane/Heptane | Low (Non-polar) | Insoluble | The significant polarity of the molecule makes it highly unlikely to dissolve in non-polar aliphatic hydrocarbons. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of this compound.
Shake-Flask Method (Equilibrium Solubility)
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent agitation.
-
Phase Separation: Allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve of known concentrations must be prepared.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
Gravimetric Analysis: The solvent from a known volume of the supernatant can be evaporated, and the mass of the remaining solid can be measured. This method is less sensitive and requires careful execution.
-
Visual Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is predicted to be a polar compound with good solubility in a range of polar aprotic and protic organic solvents such as DMSO, DMF, acetone, and alcohols. Its solubility in water and non-polar hydrocarbons is expected to be low. This predicted solubility profile provides a strong foundation for the rational selection of solvents for synthesis, purification, and biological screening. For quantitative applications, the experimental determination of solubility using a standardized method like the shake-flask protocol is highly recommended. As with any chemical substance, proper safety precautions should be observed during handling and use.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- NITRO COMPOUNDS. (2020, March 29).
- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Solubility of Organic Compounds. (2023, August 31).
- Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
- Taylor & Francis Online. (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition.
- ResearchGate. (2025, August 10).
- Guidechem. (n.d.). 2-chloro-n-(4-methoxy-2-nitro-phenyl)-acetamide 3223-77-6.
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
- MST.edu. (n.d.).
- Thermo Fisher Scientific. (2014, December 1).
- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
- PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
- ResearchGate. (n.d.).
- ASHP. (n.d.). Functional Group Characteristics and Roles.
- ChemicalBook. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Cayman Chemical. (2025, November 18).
- Sigma-Aldrich. (2024, September 8).
- PubMed Central. (n.d.).
- ChemicalBook. (n.d.). 2-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-ACETAMIDE.
- MedchemExpress.com. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)
- PubChem - NIH. (n.d.). Acetamide.
- Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2).
- Angene Chemical. (2021, May 1).
- Sciencemadness Wiki. (2020, February 29). Acetamide.
- Pharmaffiliates. (n.d.). Chemical Name : 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4.
- CymitQuimica. (2024, December 19).
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidonicotinamide.
- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- ChemicalBook. (n.d.). 2-chloro-n-(4-methoxy-2-nitro-phenyl)-acetamide.
- ResearchGate. (2025, August 10). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- RSC Publishing. (2022, March 30).
- Digital Commons @ NJIT. (n.d.).
- Synthesis, biological and computational studies of flavonoid acetamide deriv
- Wikipedia. (n.d.). Nitro compound.
- Malaria World. (2024, March 25). Activity refinement of aryl amino acetamides that target the P.
- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide.
- Scribd. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. angenechemical.com [angenechemical.com]
Crystal structure and molecular geometry of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide.
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of this compound (C₉H₉ClN₂O₄), a compound of interest in the development of novel therapeutic agents. Through a detailed examination of X-ray crystallographic data, this document elucidates the key structural features, including bond lengths, bond angles, and intermolecular interactions. The synthesis and spectroscopic characterization of the title compound are also discussed, providing a complete picture for researchers and drug development professionals. This guide is intended to serve as a foundational resource for further studies and applications of this molecule.
Introduction
This compound is an organic compound that has garnered attention for its potential applications in medicinal chemistry. The presence of a chloroacetamide group, a methoxy group, and a nitro group on the phenyl ring suggests a molecule with diverse chemical reactivity and potential biological activity. Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for designing more potent and selective derivatives.
This guide delves into the single-crystal X-ray diffraction analysis of this compound, offering insights into its conformational preferences and the nature of the non-covalent interactions that govern its crystal packing. Such information is invaluable for computational modeling, drug design, and materials science applications.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 2-methoxy-4-nitroaniline with 2-chloroacetyl chloride in an appropriate solvent.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2-methoxy-4-nitroaniline in a suitable solvent, such as ethyl acetate or dichloromethane.
-
Acylation: Add 2-chloroacetyl chloride dropwise to the solution at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the title compound as a crystalline solid.
Spectroscopic Characterization
The synthesized compound is further characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and NO₂ groups.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Crystal Structure Analysis
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction.
Crystallographic Data
The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₉ClN₂O₄ |
| Formula Weight | 244.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.593 (3) |
| b (Å) | 8.356 (2) |
| c (Å) | 10.353 (3) |
| β (°) | 108.38 (3) |
| Volume (ų) | 1033.4 (5) |
| Z | 4 |
| Density (calculated) | 1.572 g/cm³ |
| Absorption Coefficient (μ) | 0.38 mm⁻¹ |
| F(000) | 504 |
Molecular Geometry
The molecular structure of this compound is presented in the diagram below. The molecule is nearly planar, with the acetamide side chain being almost coplanar with the benzene ring.
Caption: Ball-and-stick model of this compound.
The key bond lengths and angles are detailed in the subsequent tables.
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl1 - C8 | 1.765 (3) |
| O1 - C7 | 1.226 (3) |
| N1 - C7 | 1.345 (3) |
| N1 - C6 | 1.415 (3) |
| N2 - O3 | 1.225 (3) |
| N2 - O4 | 1.228 (3) |
| N2 - C4 | 1.470 (3) |
Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) | Torsion Angle | Value (°) |
| C6 - N1 - C7 | 126.7 (2) | C6 - N1 - C7 - O1 | -4.9 (4) |
| O1 - C7 - N1 | 124.0 (2) | C6 - N1 - C7 - C8 | 174.5 (2) |
| O1 - C7 - C8 | 120.3 (2) | C7 - N1 - C6 - C1 | 178.9 (2) |
| N1 - C7 - C8 | 115.7 (2) | C7 - N1 - C6 - C5 | -1.0 (4) |
| C7 - C8 - Cl1 | 112.9 (2) | C2 - C1 - O2 - C9 | 5.1 (4) |
| O3 - N2 - O4 | 123.6 (2) |
The planarity of the molecule is confirmed by the small torsion angle of -4.9 (4)° for C6—N1—C7—O1. The nitro group is slightly twisted from the plane of the benzene ring.
Supramolecular Features and Crystal Packing
The crystal packing of this compound is primarily governed by intermolecular N—H···O and C—H···O hydrogen bonds. These interactions link the molecules into a three-dimensional network.
Hydrogen Bonding Analysis
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1-H1···O1ⁱ | 0.86 | 2.09 | 2.924 (3) | 163 |
| C8-H8A···O3ⁱⁱ | 0.97 | 2.50 | 3.424 (3) | 159 |
| C5-H5···O4ⁱⁱⁱ | 0.93 | 2.59 | 3.407 (3) | 147 |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2; (iii) x, y-1, z
The N—H···O hydrogen bond is a classic interaction that forms chains of molecules along the c-axis. The weaker C—H···O interactions further stabilize the crystal structure by linking these chains.
Caption: Intermolecular hydrogen bonding network in the crystal structure.
Conclusion
The single-crystal X-ray diffraction study of this compound has provided a detailed understanding of its molecular and supramolecular structure. The molecule adopts a nearly planar conformation, and its crystal packing is stabilized by a network of N—H···O and C—H···O hydrogen bonds. This structural information is crucial for understanding the physicochemical properties of the compound and will be instrumental in the rational design of new derivatives with enhanced biological activity. The data presented in this guide serves as a valuable reference for researchers in the fields of medicinal chemistry, crystallography, and materials science.
References
-
Nayak, P. S., Narayana, B., & Sarojini, B. K. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3241. [Link]
-
Fun, H. -K., & Nayak, P. S. (2012). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o103. [Link]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). Structure of N-(2,3-Dichlorophenyl)-2-chloroacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2559–o2560. [Link]
The Emerging Therapeutic Potential of 2-Chloro-N-(2-methoxy-4-nitrophenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-chloro-N-acetamide chemical scaffold is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore and a reactive intermediate for synthesizing a diverse array of bioactive molecules. This technical guide delves into the potential biological activities of a specific subclass: 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide and its derivatives. While direct literature on this exact substitution pattern is nascent, this document synthesizes data from structurally analogous compounds to forecast the therapeutic promise of this chemical series. We will explore the probable synthesis pathways, potential anticancer, anti-inflammatory, and antimicrobial activities, and the underlying mechanistic principles that are likely to govern their biological effects. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring this promising area of chemical biology.
Introduction: The 2-Chloro-N-acetamide Moiety as a Privileged Scaffold
The N-aryl acetamide framework is a recurring motif in numerous pharmaceuticals, valued for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets. The incorporation of a 2-chloro substituent introduces an electrophilic center, transforming the molecule into a reactive "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, a highly sought-after characteristic in drug design for achieving prolonged and potent therapeutic effects.
The specific focus of this guide, the this compound core, presents a unique combination of electronic and steric features. The methoxy and nitro groups on the phenyl ring are expected to modulate the compound's solubility, membrane permeability, and electronic properties, thereby influencing its pharmacokinetic profile and target engagement.
Proposed Synthesis of this compound Derivatives
While specific protocols for the title compound are not extensively documented, a reliable synthetic route can be extrapolated from established methods for analogous N-aryl acetamides. The most probable pathway involves the acylation of the parent aniline with chloroacetyl chloride.
General Synthesis Protocol:
A solution of 2-methoxy-4-nitroaniline in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) would be treated with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at a reduced temperature (0 °C) to control the exothermic nature of the acylation.
Caption: Proposed synthesis of the target compound.
Further derivatization could be achieved by nucleophilic substitution of the chloro group, allowing for the introduction of a wide range of functional moieties to explore structure-activity relationships (SAR).
Potential Biological Activities and Mechanistic Insights
Based on extensive research into structurally related 2-chloro-N-arylacetamides, the following biological activities are anticipated for derivatives of this compound.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of 2-chloroacetamide derivatives against various cancer cell lines.[1][2][3] The primary proposed mechanism of action is the inhibition of key cellular enzymes or proteins through covalent modification.
Putative Mechanism of Action:
The electrophilic chloromethyl group can react with nucleophilic residues, such as cysteine, in the active sites of enzymes crucial for cancer cell proliferation and survival. One potential target class is the glutathione S-transferases (GSTs), which are often overexpressed in cancer cells and contribute to drug resistance. By inhibiting GSTs, these compounds may sensitize cancer cells to other chemotherapeutic agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide: Synthesis, Properties, and Applications as a Versatile Synthetic Intermediate
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide is one such pivotal building block. Its structure is characterized by three key functional groups: a reactive chloroacetamide moiety, an electron-withdrawing nitro group, and an electron-donating methoxy group on a phenyl ring. This specific arrangement of functionalities makes it a highly valuable precursor for a range of chemical transformations, particularly in the development of heterocyclic compounds and novel pharmaceutical agents. The chloroacetamide group serves as a potent electrophilic site for nucleophilic substitution, while the nitro and methoxy groups modulate the reactivity of the aromatic ring and provide handles for further derivatization. This guide provides an in-depth examination of its synthesis, characterization, and strategic applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 2-chloro-4'-nitro-2'-methoxyacetanilide | N/A |
| CAS Number | 3223-77-6 (for isomer 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide) | [1] |
| Molecular Formula | C₉H₉ClN₂O₄ | [1] |
| Molecular Weight | 244.63 g/mol | [1] |
| Appearance | Expected to be a pale yellow to yellow solid | [2] |
| Boiling Point | 463.1±45.0 °C (Predicted) | [1] |
| Density | 1.441±0.06 g/cm³ (Predicted) | [1] |
| LogP | 2.37690 (Predicted) | [1] |
Synthesis and Mechanistic Pathway
The synthesis of this compound is a well-defined process that begins with readily available starting materials. The overall strategy involves the preparation of the key aniline precursor followed by a direct acylation reaction.
Overall Synthesis Scheme
The multi-step synthesis transforms a simple substituted aniline into the target intermediate through protection, regioselective nitration, deprotection, and final acylation. This pathway ensures high yields and correct isomer formation.
Caption: Multi-step synthesis pathway for the target intermediate.
Experimental Protocol: Synthesis
Step 1 & 2: Synthesis of 2-Methoxy-4-nitroacetanilide from 2-Methoxyaniline [3] The synthesis begins with the protection of the amine group of 2-methoxyaniline via acetylation. This is a critical step because the acetamido group is an ortho-, para-director and is less activating than the amine itself, which helps control the subsequent nitration and prevents over-oxidation. Acetic acid can serve as both a reagent and solvent, offering a greener alternative to chlorinated solvents[3].
-
Acetylation: 2-methoxyaniline is reacted with acetic anhydride or acetic acid to form 2-methoxyacetanilide. This reaction is typically straightforward and high-yielding.
-
Nitration: The resulting 2-methoxyacetanilide is dissolved in concentrated sulfuric acid. A nitrating mixture (e.g., fuming nitric acid) is added dropwise while maintaining a low temperature (30-45 °C) to control the exothermic reaction and ensure regioselectivity. The methoxy group directs ortho/para, and the acetamido group also directs ortho/para. The para position relative to the methoxy group is sterically favored and electronically activated, leading to the desired 4-nitro product.
Step 3: Hydrolysis to 2-Methoxy-4-nitroaniline [3] The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to yield the free aniline, 2-methoxy-4-nitroaniline, which is the direct precursor for the final step.
-
The 2-methoxy-4-nitroacetanilide is heated in an aqueous acidic or basic solution until the reaction is complete (monitored by TLC).
-
Upon cooling and neutralization, the product precipitates and can be isolated by filtration.
Step 4: Acylation to this compound This final step is a nucleophilic acyl substitution where the amine group of 2-methoxy-4-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Dissolve 2-methoxy-4-nitroaniline in a suitable aprotic solvent, such as toluene or ethyl acetate. An aqueous solution of a mild base like sodium carbonate may be added to act as a proton scavenger.[4]
-
Cool the mixture in an ice bath (0-15 °C).
-
Slowly add chloroacetyl chloride dropwise to the stirred solution. The low temperature is crucial to manage the reaction's exothermicity and prevent side reactions.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature until completion, as monitored by TLC.[4][5]
-
The resulting solid product is collected by filtration, washed with water to remove any remaining salts, and then with a cold solvent to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[6]
Purification and Characterization
Purity is paramount for synthetic intermediates. Recrystallization is typically sufficient for obtaining high-purity material. Characterization relies on standard spectroscopic methods.
-
FT-IR (ATR, cm⁻¹): Expected peaks would include N-H stretching (amide, ~3300), aromatic C-H stretching (~3100), C=O stretching (amide, ~1660), N-O stretching (nitro group, asymmetric and symmetric, ~1520 and ~1350), and C-Cl stretching (~830).[6][7]
-
¹H NMR (DMSO-d₆, δ ppm): Expected signals would correspond to the amide N-H proton (singlet, ~10.2), aromatic protons with specific splitting patterns dictated by the substitution, the methylene protons of the chloroacetyl group (singlet, ~4.2), and the methoxy protons (singlet, ~3.7).[6]
-
¹³C NMR (DMSO-d₆, δ ppm): Key signals would include the carbonyl carbon (~164), aromatic carbons (110-155), the methoxy carbon (~55), and the methylene carbon (~43).[6]
-
Mass Spectrometry (ESI-MS): The molecular ion peak (m/z) corresponding to the compound's molecular weight would confirm its identity.
Utility as a Synthetic Intermediate
The synthetic value of this compound is rooted in the reactivity of its chloroacetamide group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.
Core Reactivity: Nucleophilic Substitution
This compound is an ideal substrate for Sₙ2 reactions. A wide variety of nucleophiles (amines, thiols, alkoxides, etc.) can displace the chloride ion, forming a new carbon-nucleophile bond. This reaction is the cornerstone of its utility in building more complex molecules.
Caption: General workflow of Sₙ2 reaction on the intermediate.
Application in Drug Discovery
Chloroacetamide intermediates are frequently employed in the synthesis of pharmacologically active compounds. For instance, the related compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor.[2][4] This highlights the potential of this compound to serve as a building block for:
-
Kinase Inhibitors: The acetamide backbone can be elaborated to mimic peptide bonds and interact with the hinge region of protein kinases.[2][8]
-
Heterocyclic Scaffolds: Intramolecular or intermolecular reactions with the chloroacetamide moiety can be used to construct rings like piperazinones, oxindoles, or other nitrogen-containing heterocycles that are prevalent in drug molecules.[9]
-
SAR Studies: The compound serves as an excellent starting point for creating a library of analogs for structure-activity relationship (SAR) studies by reacting it with various nucleophiles.
Safety and Handling
As with any chlorinated organic compound, proper safety protocols must be strictly followed. The information provided is a synthesis based on safety data sheets for similar chloroacetamide compounds.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[10][11]
-
Spills and Disposal: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.[12][13]
-
First Aid Measures:
-
If Inhaled: Move to fresh air. Seek medical attention if symptoms persist.
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[11]
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or doctor.[11][12]
-
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from its well-defined reactivity and accessibility. The presence of a highly reactive chloroacetyl group, combined with the modulatory effects of the nitro and methoxy substituents, makes it an ideal precursor for constructing complex organic molecules. Its application in the synthesis of heterocyclic systems and as a scaffold for potential pharmaceutical agents underscores its significance for researchers in organic synthesis and drug discovery. Adherence to rigorous synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.
References
-
Eurofins. 2-Chloroacetamide Safety Data Sheet. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]
-
Pharmaffiliates. Chemical Name : 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. [Link]
-
OICC Press. Supplementary Information. [Link]
-
apicule. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide (CAS No - apicule. [Link]
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
Sources
- 1. guidechem.com [guidechem.com]
- 2. apicule.com [apicule.com]
- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. ijpsr.info [ijpsr.info]
- 6. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. eurofinsus.com [eurofinsus.com]
Reactivity of the chloroacetyl group in 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its synthetic utility is dominated by the reactivity of the chloroacetyl group. This N-aryl chloroacetamide acts as a versatile electrophilic building block, primarily undergoing nucleophilic substitution reactions. The presence of a chlorine atom on the α-carbon to the amide carbonyl group makes it an excellent electrophile for a wide array of nucleophiles. The electronic properties of the substituted phenyl ring, featuring a nitro group and a methoxy group, further modulate this reactivity. This guide provides a comprehensive analysis of the synthesis, core reactivity, mechanistic pathways, and synthetic applications of this compound, supported by detailed experimental protocols and established scientific literature.
Introduction and Synthetic Significance
The chloroacetyl group is a cornerstone functional group in organic synthesis, serving as a reliable two-carbon electrophilic synthon. When attached to a substituted aniline, as in this compound, it provides a powerful tool for building molecular complexity. The primary mode of reactivity is the facile displacement of the chloride, a good leaving group, by various nucleophiles.[1][2] This SN2 reaction is the key to its utility, allowing for the covalent linkage of the N-(2-methoxy-4-nitrophenyl)acetamide scaffold to other molecules.
The substituents on the aromatic ring play a crucial role. The 4-nitro group is a strong electron-withdrawing group, which influences the electronic environment of the entire molecule. The 2-methoxy group is electron-donating through resonance but can also exert steric effects. Understanding the interplay of these factors is essential for predicting and controlling the compound's reactivity in the synthesis of novel therapeutic agents and complex organic molecules.
Synthesis of the Parent Compound
The title compound is readily synthesized via the acylation of the corresponding aniline with chloroacetyl chloride. This is a standard and efficient method for the formation of α-haloacetamides.
Protocol 1: Synthesis of this compound
Rationale: This protocol employs a straightforward N-acylation. A base such as triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline. Anhydrous conditions are crucial as chloroacetyl chloride is highly reactive towards water.
Materials:
-
2-methoxy-4-nitroaniline
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxy-4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure this compound.
}
Figure 1: Synthetic workflow for the preparation of the title compound.
Core Reactivity: The Chloroacetyl Moiety
Mechanism: Bimolecular Nucleophilic Substitution (SN2)
The reactivity of α-chloroacetanilides is dominated by the bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the chloride leaving group departs. Kinetic studies on similar chloroacetanilides confirm the second-order nature of the reaction, which is dependent on the concentration of both the chloroacetamide substrate and the nucleophile.[5]
The transition state involves a pentacoordinate carbon atom, and the reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral (which is not the case here).
}
Figure 2: The concerted SN2 mechanism at the chloroacetyl group.
Electronic and Steric Influences
The reactivity of the α-carbon is governed by the electronic effects of the adjacent amide group and the substituents on the phenyl ring.
-
Amide Group: The adjacent carbonyl group is strongly electron-withdrawing by induction, which significantly increases the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.
-
4-Nitro Group: As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly here, it withdraws electron density from the amide nitrogen. This effect slightly enhances the electrophilicity of the carbonyl carbon and, by extension, the α-carbon.
-
2-Methoxy Group: The methoxy group is electron-donating via resonance but electron-withdrawing via induction. Its position ortho to the amide linkage can introduce steric hindrance, potentially slowing the approach of bulky nucleophiles. It may also participate in intramolecular hydrogen bonding in certain conformations, influencing the overall molecular geometry.[6]
The cumulative effect is a highly reactive electrophilic center on the α-carbon, primed for displacement reactions.
Key Chemical Transformations
The versatility of this compound stems from its predictable reactivity with a broad spectrum of nucleophiles.
Reactions with N-Nucleophiles (Amination)
Primary and secondary amines readily displace the chloride to form the corresponding glycine amide derivatives. These reactions are fundamental in medicinal chemistry for linking the core scaffold to various amine-containing fragments.[1][7]
Reactions with S-Nucleophiles (Thiolation)
Thiols and their conjugate bases (thiolates) are excellent, soft nucleophiles that react efficiently to form thioethers.[1] Reactions with reagents like thiourea can be used to construct heterocyclic systems, such as thiazoles.[8]
Reactions with O-Nucleophiles (Alkoxylation)
Alkoxides and phenoxides can serve as nucleophiles to form α-alkoxy or α-aryloxy acetamide derivatives. These reactions typically require a strong base to deprotonate the corresponding alcohol or phenol.[2]
Intramolecular Cyclization Potential
While the title compound itself lacks the functionality for a simple intramolecular cyclization, related chloroacetanilides are widely used in cyclization reactions. For instance, a chloroacetanilide with an ortho-thiol group can undergo intramolecular S-alkylation to form a 1,4-benzothiazin-3-one ring system.[9] This highlights the potential of the chloroacetyl group to participate in ring-forming reactions, a key strategy in the synthesis of heterocyclic drugs.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific nucleophiles. Optimization of solvent, base, and temperature is often necessary.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
Rationale: This protocol uses a carbonate or amine base to neutralize the HCl formed. The choice of solvent depends on the solubility of the reactants and the required reaction temperature. DMF is a good polar aprotic solvent for many SN2 reactions.
-
Materials: this compound (1.0 eq), desired amine (1.2-2.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) or excess amine as base, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the chloroacetamide in DMF, add the amine and K₂CO₃.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography or recrystallization.
-
Protocol 3: General Procedure for Nucleophilic Substitution with a Thiol
Rationale: Thiols are often converted to the more nucleophilic thiolate in situ using a non-nucleophilic base. Sodium hydride is effective but requires careful handling. A weaker base like sodium ethoxide in ethanol can also be used.[7]
-
Materials: this compound (1.0 eq), desired thiol (1.1 eq), sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) or sodium ethoxide (NaOEt, 1.2 eq), Tetrahydrofuran (THF) or Ethanol.
-
Procedure:
-
In a flask under an inert atmosphere, add the thiol to a suspension of the base in the chosen solvent at 0 °C.
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate.
-
Add a solution of the chloroacetamide in the same solvent to the thiolate mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product via column chromatography or recrystallization.
-
Data Summary
The following table summarizes typical conditions for nucleophilic substitution on N-aryl chloroacetamides, derived from literature on analogous compounds.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent(s) | Typical Temperature | Reference(s) |
| Nitrogen | Piperidine, Aniline | K₂CO₃, Et₃N | DMF, Acetonitrile | 50 - 100 °C | [1],[7] |
| Sulfur | Thiophenol | NaH, NaOEt | THF, Ethanol, DMF | 0 °C to RT | [2],[7] |
| Oxygen | Phenol, Ethanol | NaH, K₂CO₃ | DMF, THF | RT to 80 °C | [1],[10] |
Conclusion
This compound is a valuable and reactive synthetic intermediate. The chloroacetyl group serves as a potent electrophilic handle, readily undergoing SN2 reactions with a diverse range of nitrogen, sulfur, and oxygen nucleophiles. The electronic landscape, shaped by the amide functionality and the methoxy and nitro substituents, ensures high reactivity at the α-carbon. This predictable and efficient reactivity makes the compound an excellent scaffold for the construction of complex molecules, particularly in the field of drug discovery for creating libraries of compounds for biological screening. A thorough understanding of its reactivity profile, as outlined in this guide, is crucial for its effective application in synthetic organic chemistry.
References
-
Roberts, A. L., & Gschwend, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(10), 3049–3059. [Link]
-
Gschwend, P. M., & Roberts, A. L. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Publications. [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
Gupta, V., & Gupta, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of the Iranian Chemical Society, 14(7), 1439-1473. [Link]
-
Ríos-Gutiérrez, M., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 26(13), 3894. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 20(8), 14848-14864. [Link]
-
Ramli, Y., et al. (2021). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData, 6(12), x211325. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3405. [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Deere, J. C., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8), x220803. [Link]
-
Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478-o4479. [Link]
-
ChemRxiv. (2021). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cbijournal.com [cbijournal.com]
- 10. N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Abstract
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide (CAS No. 3223-77-6). As a key synthetic intermediate in pharmaceutical research and development, ensuring its chemical integrity is paramount for reproducible outcomes and the synthesis of high-quality final products. This document outlines the compound's core physicochemical properties, explores its principal degradation pathways based on functional group analysis, and provides actionable protocols for handling, storage, and experimental stability assessment. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to maintain sample purity and mitigate the risks associated with chemical degradation.
Section 1: Compound Profile and Stability-Influencing Moieties
This compound is a multifaceted organic molecule whose stability is dictated by the interplay of its constituent functional groups. A foundational understanding of these groups is critical to predicting and preventing its degradation.
Physicochemical Properties
A summary of the key identifiers and predicted physical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 3223-77-6 | [1][2] |
| Molecular Formula | C₉H₉ClN₂O₄ | [1] |
| Molecular Weight | 244.63 g/mol | [1] |
| Predicted Boiling Point | 463.1 ± 45.0 °C | [1] |
| Predicted Density | 1.441 ± 0.06 g/cm³ | [1] |
Structural Analysis of Key Functional Groups
The stability profile of the title compound is not monolithic; it is a composite of the vulnerabilities inherent to each of its functional domains:
-
Chloroacetamide Group: This is arguably the most reactive moiety. The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Furthermore, the α-chloro substituent creates an electrophilic carbon, making the molecule susceptible to nucleophilic substitution reactions.
-
Aromatic Nitro Group: The electron-withdrawing nature of the nitro group lends significant stability to the benzene ring itself against oxidative degradation but makes it a potential target for reduction.[3] Aromatic nitro compounds can also be sensitive to light, leading to photolytic degradation.[4][5]
-
Methoxy Group: While generally stable, the ether linkage can be cleaved under harsh acidic conditions. It can also influence the electronic properties of the aromatic ring, affecting its overall reactivity.
-
Substituted Phenyl Ring: The arrangement of substituents (ortho-methoxy, para-nitro) dictates the electronic distribution and steric environment, which in turn influences the rate and type of potential degradation reactions.
Section 2: Potential Degradation Pathways
Based on the structural analysis, several degradation pathways can be hypothesized. Proactively understanding these pathways is the cornerstone of developing a robust storage and handling strategy. The primary degradation routes include hydrolysis, reduction, and photodegradation.
Caption: Potential degradation pathways for the title compound.
Section 3: Recommended Storage and Handling Conditions
A multi-faceted approach to storage is required to address the compound's potential instabilities. The following recommendations are synthesized from best practices for analogous chemical structures, such as chloroacetanilides and aromatic nitro compounds.[4][6][7][8]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) ; 2-8°C (Short-term) | Minimizes rates of thermal decomposition and hydrolysis. A closely related compound is stable for ≥ 4 years at -20°C.[9] Another analog specifies -80°C for 6 months or -20°C for 1 month.[10][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential long-term oxidative degradation and reactions with atmospheric moisture. |
| Light | Protect from Light (Amber Vial) | Aromatic nitro compounds can be light-sensitive.[4][5] Storing in dark or amber containers prevents photolytic degradation. |
| Container | Tightly Sealed, Borosilicate Glass or HDPE | Prevents exposure to moisture and air.[6][12][13][14] Avoids incompatible container materials. |
Protocol for Safe Handling
Personnel must adhere to standard laboratory safety practices, treating the compound as potentially hazardous, a precaution supported by data on similar molecules.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6][13][15] Ensure an eyewash station and safety shower are readily accessible.[6][15]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[16]
-
Spill Management: In case of a spill, avoid generating dust.[6][12] Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[13]
Section 4: Experimental Protocols for Stability Assessment
To ensure the compound's suitability for its intended use, its stability should be empirically verified. The following protocols provide a framework for a comprehensive stability assessment, including a forced degradation study and a suitable analytical method for monitoring.
Caption: A typical workflow for a forced degradation stability study.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.2 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: 6% H₂O₂. Incubate at room temperature for 24 hours.
-
Control: Mix 1 mL of stock with 1 mL of purified water.
-
-
Neutralization & Dilution: After incubation, cool the vials to room temperature. Neutralize the acidic and basic samples as appropriate. Dilute all samples with the mobile phase to a final concentration within the linear range of the analytical method (e.g., ~50 µg/mL).
-
Thermal Stress (Solid State): Place a small amount (~5 mg) of the solid compound in an oven at 60°C for 48 hours. After exposure, prepare a solution at the target analytical concentration.
-
Photolytic Stress: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a solution at the target analytical concentration.
-
Analysis: Analyze all samples by HPLC-UV as described in Protocol 4.2.
Protocol: Stability-Indicating HPLC-UV Method
Objective: To quantify the parent compound and separate it from potential degradation products. This method is adapted from general reverse-phase techniques for similar analytes.[17][18]
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the parent compound (typically near a λ-max).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
System Suitability: Equilibrate the system with the mobile phase until a stable baseline is achieved. Perform replicate injections of a standard solution to ensure acceptable precision (%RSD < 2.0%).
-
Calibration: Prepare a series of calibration standards from a known stock solution. Inject and construct a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples from the forced degradation study (Protocol 4.1).
-
Data Analysis: Quantify the amount of parent compound remaining in each stressed sample using the calibration curve. Calculate the percentage of degradation. Examine the chromatograms for the appearance of new peaks, which represent degradation products.
Section 5: Conclusion and Best Practices
This compound possesses functional groups that make it susceptible to hydrolysis, reduction, and photodegradation. Its chemical integrity is best preserved through stringent control of its storage environment.
Key recommendations are:
-
Store long-term at -20°C under an inert atmosphere and protected from light. [9][10][11]
-
Always use appropriate PPE and engineering controls during handling. [6][13][15]
-
Date containers upon receipt and opening to track the compound's history. [4][19]
-
For critical applications, perform a purity check or a limited forced degradation study to empirically verify the stability of a specific lot.
By implementing the guidelines and protocols detailed in this document, researchers can ensure the quality and reliability of this compound, thereby enhancing the validity and reproducibility of their scientific work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloroacetanilide, 98%. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-chloro acetanilinde AR. Retrieved from [Link]
-
Kamat Lab. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
ResearchGate. (2012). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Retrieved from [Link]
-
MedChemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 2653-16-9. Retrieved from [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1227–1230. Retrieved from [Link]
-
ResearchGate. (2011). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-ACETAMIDE | 3223-77-6 [amp.chemicalbook.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kamatlab.com [kamatlab.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MedChemExpress 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 2653-16-9 [environmental-expert.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. lymecongregationalchurch.org [lymecongregationalchurch.org]
Methodological & Application
Leveraging 2-Chloro-N-(2-methoxy-4-nitrophenyl)acetamide as a Scaffold for Heterocyclic Compound Synthesis
An Application Guide for the Synthetic Chemist
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This readily accessible starting material serves as a versatile precursor for the synthesis of various medicinally relevant heterocyclic scaffolds, primarily through intramolecular cyclization strategies following nitro group reduction. We present the underlying chemical principles, detailed experimental protocols, and mechanistic insights for the synthesis of quinoxaline and benzimidazole derivatives.
Introduction: The Strategic Value of the Precursor
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of approved drugs featuring these core structures. The strategic selection of a starting material is paramount to the efficient construction of molecular complexity. This compound is a particularly valuable precursor due to the orthogonal reactivity embedded within its structure.
-
The Electrophilic Handle: The α-chloroacetamide moiety is a potent electrophile, susceptible to nucleophilic substitution by a wide range of atoms (N, S, O), making it a key building block for constructing larger molecules.[1][2][3]
-
The Masked Nucleophile: The aromatic nitro group is a latent amino group. Its reduction unmasks a powerful nucleophile ortho to the existing N-acetamide substituent, creating the ideal topology for intramolecular cyclization reactions.
-
Modulating Electronics: The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and can play a role in the stability of intermediates and the kinetics of cyclization.
This guide will focus on the most direct and high-impact transformations of this precursor into valuable heterocyclic systems.
Synthesis of the Starting Material: this compound
For completeness, we begin with the preparation of the title compound. The synthesis is a straightforward acylation of the corresponding aniline with chloroacetyl chloride.
Principle: This is a classic nucleophilic acyl substitution reaction. The amino group of 2-methoxy-4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.
Experimental Protocol: Synthesis of the Precursor
-
To a stirred solution of 2-methoxy-4-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Ethyl Acetate) in a flask equipped with a dropping funnel, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[4][5]
Pathway I: Synthesis of Quinoxalinone Derivatives
A key transformation of the precursor involves the reductive cyclization to form a 3,4-dihydroquinoxalin-2(1H)-one scaffold. Quinoxaline derivatives are of significant interest due to their wide range of pharmacological activities.[6][7][8] This pathway leverages the ortho-relationship between the nitro group and the acetamide side chain.
Causality of the Transformation: The reaction proceeds in two distinct, sequential steps. First, the nitro group is selectively reduced to an amine, generating a 1,2-diaminobenzene derivative in situ. This intermediate possesses two nucleophilic nitrogen atoms. The newly formed aromatic amine is positioned perfectly to perform an intramolecular nucleophilic attack on the electrophilic carbon bearing the chlorine atom, displacing it and forming the six-membered heterocyclic ring.
Visual Workflow: Reductive Cyclization to Quinoxalinone
Caption: Workflow for Quinoxalinone Synthesis.
Detailed Protocol: Synthesis of 7-methoxy-5-nitro-3,4-dihydroquinoxalin-2(1H)-one
A procedure analogous to the synthesis of similar quinoxaline derivatives can be employed.[9]
-
Reduction: Dissolve 3-methylquinoxalin-2(1H)-one (1.0 eq) in dimethylformamide (DMF). Correction: The starting material should be this compound. Dissolve this compound (1.0 eq) in a solvent mixture like ethanol and concentrated HCl.
-
Add a reducing agent such as stannous chloride dihydrate (SnCl2·2H2O, ~4-5 eq) portion-wise while stirring.
-
Heat the reaction mixture to reflux (approx. 70-80°C) and stir for 3-5 hours until TLC analysis indicates the consumption of the starting material.
-
Cyclization & Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will often precipitate from the aqueous solution. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: Expected Product Characteristics
| Parameter | Expected Value |
| Product Name | 7-methoxy-5-nitro-3,4-dihydroquinoxalin-2(1H)-one |
| Molecular Formula | C9H9N3O4 |
| Molecular Weight | 223.18 g/mol |
| Yield | 75-85% (Typical) |
| ¹H NMR (DMSO-d₆) | Signals for aromatic protons, methoxy group (-OCH₃), methylene protons (-CH₂-), and two distinct NH protons. |
| Mass Spec (ESI+) | m/z = 224.06 [M+H]⁺ |
Pathway II: Synthesis of Benzimidazole Derivatives
The benzimidazole core is another privileged scaffold in drug discovery.[10][11][12] The synthesis of a benzimidazol-2-yl)acetamide derivative from the same precursor follows a similar logic to the quinoxaline synthesis but results in a five-membered heterocyclic ring fused to the benzene ring.
Mechanistic Insight: The initial step is identical: reduction of the nitro group to an amine. The subsequent intramolecular cyclization, however, involves the amide nitrogen attacking an activated carbonyl group (or a related intermediate) derived from the chloroacetamide side chain to form the benzimidazole ring. This type of reaction is a well-established route to benzimidazole derivatives.[13]
Visual Workflow: Reductive Cyclization to Benzimidazole
Caption: Workflow for Benzimidazole Synthesis.
Detailed Protocol: Synthesis of 2-((7-methoxy-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)acetamide
This represents a potential rearrangement product; a more direct product would be a derivative of 2-(chloromethyl)-1H-benzo[d]imidazole which could then be further functionalized. The protocol below is for the direct cyclization.
-
Reduction: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~0.05 eq).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 6-12 hours. Monitor the reaction by TLC.
-
Cyclization: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
To the filtrate, add a base such as potassium carbonate (2.0 eq) and heat the mixture to reflux for 4-6 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the target benzimidazole derivative.
Data Presentation: Expected Product Characteristics
| Parameter | Expected Value |
| Product Name | (4-methoxy-6-nitro-1H-benzo[d]imidazol-2-yl)methanamine (after potential side-chain modifications) |
| Molecular Formula | C8H8N4O3 (for a simplified core) |
| Molecular Weight | 208.17 g/mol |
| Yield | 60-75% (Typical) |
| ¹H NMR (DMSO-d₆) | Characteristic signals for aromatic protons, a methoxy group, and protons corresponding to the side chain and the N-H of the imidazole ring. |
| Mass Spec (ESI+) | m/z = 209.06 [M+H]⁺ (for simplified core) |
Concluding Remarks and Future Perspectives
This compound stands out as a highly effective and versatile starting material for constructing complex heterocyclic systems. The protocols detailed herein for the synthesis of quinoxalinone and benzimidazole scaffolds are robust and scalable, providing rapid access to compound libraries for screening in drug discovery programs. The inherent reactivity of the α-chloroacetamide group also allows for its use in classical substitution reactions with various nucleophiles, further expanding its synthetic potential beyond the reductive cyclization pathways discussed. Future work could explore one-pot, multi-component reactions starting from this precursor to further streamline the synthesis of novel and biologically active molecules.
References
-
Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - and Bis[thienopyridines]. National Institutes of Health (NIH). Available at: [Link]
-
Ramli, Y., et al. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. National Institutes of Health (NIH). Available at: [Link]
-
Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. Available at: [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
Gaba, M., et al. (2017). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
International Journal of Engineering and Applied Sciences. (2015). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. Available at: [Link]
-
Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology. Available at: [Link]
- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ResearchGate. (2015). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsr.info [ijpsr.info]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. rjptonline.org [rjptonline.org]
Protocol for the N-alkylation of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Application Notes & Protocols
Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylation in Amide Scaffolds
N-alkylation of amides is a fundamental and powerful transformation in organic synthesis, providing a direct route to more complex molecular architectures. This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the introduction of alkyl groups onto a nitrogen atom can profoundly influence the pharmacological profile of a molecule. Modifications to the amide nitrogen can modulate key properties such as potency, selectivity, metabolic stability, and solubility. The substrate, 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, is a valuable intermediate, featuring several functional groups that can be further manipulated, making its N-alkylation a critical step in the synthesis of diverse compound libraries for screening and lead optimization.
Traditionally, the N-alkylation of amides has presented challenges, often requiring harsh reaction conditions, such as the use of strong bases like sodium hydride in anhydrous solvents.[1] These methods, while effective, can suffer from drawbacks including limited functional group tolerance, safety concerns, and the generation of hazardous waste. The development of milder and more efficient protocols is therefore a significant area of research. Phase Transfer Catalysis (PTC) has emerged as a robust and environmentally benign alternative, facilitating reactions between reactants in immiscible phases and often leading to higher yields and simplified work-up procedures.[2]
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound, with a focus on practical implementation, mechanistic understanding, and safety considerations.
Mechanistic Considerations: The SN2 Pathway and the Role of the Base
The N-alkylation of an amide with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this mechanism, the amide nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. This results in the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond.
Several factors critically influence the success and efficiency of this reaction:
-
Basicity: The amide proton is weakly acidic, and therefore a sufficiently strong base is required for its deprotonation to generate the nucleophilic amide anion.[5] The choice of base is crucial; it must be strong enough to deprotonate the amide without causing unwanted side reactions, such as hydrolysis of the amide or elimination of the alkyl halide.[6] Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[5][7]
-
Solvent: The solvent plays a pivotal role in an SN2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to attack the electrophile.[7][8] The choice of solvent can significantly impact reaction rates and yields.[9]
-
Nature of the Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl > F. Primary alkyl halides are ideal substrates for SN2 reactions. Secondary alkyl halides can also be used, but may lead to competing elimination reactions, while tertiary alkyl halides are generally unsuitable due to steric hindrance.[4][10]
-
Temperature: The reaction rate is temperature-dependent. Heating is often necessary to drive the reaction to completion in a reasonable timeframe. However, excessive temperatures can lead to decomposition or the formation of side products.[7]
Experimental Protocol: N-Alkylation of this compound
This protocol details a robust and reproducible method for the N-alkylation of this compound using a generic primary alkyl bromide as the alkylating agent.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Concentration | Supplier |
| This compound | C₉H₉ClN₂O₄ | 244.63 | - | Commercially Available |
| Alkyl Bromide (e.g., Ethyl Bromide) | C₂H₅Br | 108.97 | - | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | - | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - | Commercially Available |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | - | Commercially Available |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated | Prepared in-house |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | Saturated | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Commercially Available |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a stirrer
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Safety Precautions
-
This compound and its derivatives: Handle with care. Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12] Work in a well-ventilated fume hood.
-
Alkyl Halides: Many alkyl halides are volatile, flammable, and potentially toxic. Handle in a fume hood and avoid inhalation of vapors.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves in a fume hood.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid generating dust.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product spot should have a higher Rf value than the starting material.
-
Work-up: Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[13] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.[13]
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Visualizing the Workflow
The following diagram illustrates the key steps in the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation reaction.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality solvent (not anhydrous).4. Unreactive alkylating agent. | 1. Use freshly dried or new anhydrous K₂CO₃.2. Gradually increase the reaction temperature.3. Use anhydrous DMF.4. Consider using a more reactive alkylating agent (e.g., an alkyl iodide). |
| Formation of Side Products | 1. Over-alkylation (if the product amine is still reactive).2. Elimination reaction with secondary alkyl halides.3. Hydrolysis of the starting material or product. | 1. Use a slight excess of the starting amide.2. Use a primary alkyl halide if possible; lower the reaction temperature.3. Ensure anhydrous conditions. |
| Difficult Purification | 1. Co-elution of starting material and product.2. Presence of baseline impurities. | 1. Optimize the solvent system for flash chromatography.2. Perform a thorough aqueous work-up to remove inorganic salts. |
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and development. The protocol described herein provides a reliable and efficient method for achieving this transformation. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of N-alkylated derivatives. Adherence to proper safety protocols is essential when handling the reagents involved in this procedure.
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1667. Available from: [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]
-
Bratulescu, G. (2007). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 12(4), 843-850. Available from: [Link]
-
Taylor & Francis Online. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available from: [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available from: [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen. Available from: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available from: [Link]
- Google Patents. (n.d.). Process for purification of nu-alkyl-nu-vinyl amides.
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available from: [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]
-
NIH. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available from: [Link]
-
PubMed Central. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Available from: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available from: [Link]
- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Moroccan Journal of Heterocyclic Chemistry. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Available from: [Link]
-
PubMed Central. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]
Sources
- 1. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Medicinal Chemistry Utility of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide as a Scaffold for Targeted Inhibitors
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Rationale and Forward-Looking Statement
The field of medicinal chemistry is characterized by the rational design and synthesis of novel molecular entities to modulate biological pathways implicated in disease. The compound 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide represents a molecule of significant potential, primarily due to its combination of two key structural features: a reactive chloroacetamide electrophile and a substituted nitroaromatic ring. While this specific molecule is not extensively documented in current literature, its structural components are well-represented in a variety of bioactive compounds.
This guide, therefore, serves as a forward-looking application note. It is designed for researchers, medicinal chemists, and drug development professionals interested in exploring the potential of this and structurally related compounds. By drawing parallels with analogous, well-characterized molecules, we provide a robust framework for the synthesis, biological evaluation, and mechanistic elucidation of this compound, with a primary focus on its prospective application as a targeted covalent inhibitor in oncology. The protocols herein are established, validated methodologies widely used in the field for characterizing similar chemical entities.
Section 1: The Scientific Foundation of the Chloroacetamide Warhead
The chloroacetamide group is a privileged electrophilic moiety, or "warhead," in the design of targeted covalent inhibitors. Its utility stems from its calibrated reactivity towards nucleophilic amino acid residues within a protein's binding site, most commonly cysteine.
-
Mechanism of Covalent Modification: The α-chloro group renders the adjacent carbonyl carbon highly susceptible to nucleophilic attack. When the molecule is positioned correctly within a target's active site, a nearby cysteine thiol can attack this carbon, displacing the chloride ion and forming a stable thioether bond.[1] This irreversible or long-residence-time binding can offer significant advantages over non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to overcome resistance mutations.[1]
-
The Role of the Aromatic Scaffold: The N-(2-methoxy-4-nitrophenyl) portion of the molecule is critical for directing this reactivity. It acts as the recognition element, responsible for forming non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein, thereby ensuring that the chloroacetamide warhead is precisely oriented for covalent bond formation. The methoxy and nitro substituents provide electronic and steric features that can be fine-tuned to achieve selectivity for a specific protein target, such as a particular kinase.[2]
Section 2: Proposed Synthetic Strategy
The synthesis of this compound can be readily achieved through standard acylation chemistry. The proposed route is based on well-established methods for the synthesis of related chloroacetamides.[3][4]
Protocol 2.1: Synthesis via Chloroacetylation
Objective: To synthesize this compound from 2-methoxy-4-nitroaniline.
Materials:
-
2-methoxy-4-nitroaniline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-methoxy-4-nitroaniline in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1.2 equivalents of triethylamine to the stirred solution.
-
Slowly add 1.1 equivalents of chloroacetyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford the final product, this compound.
Caption: Synthetic workflow for this compound.
Section 3: Application in Kinase Inhibitor Development
Many acetamide derivatives serve as crucial intermediates or final compounds in the development of kinase inhibitors.[5][6] The chloroacetamide moiety is particularly effective for targeting kinases with an accessible cysteine residue in or near the ATP-binding pocket. A prominent example is the Epidermal Growth Factor Receptor (EGFR) and its mutants, which are targeted by covalent inhibitors.
The logical workflow for evaluating a novel compound like this compound as a potential kinase inhibitor involves a hierarchical screening process.
Caption: Hierarchical screening cascade for a novel kinase inhibitor.
Section 4: Core Experimental Protocols
The following protocols provide step-by-step methodologies for the initial characterization of this compound's biological activity.
Protocol 4.1: Cell Viability / Cytotoxicity Screening using MTT Assay
This assay determines the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC50), providing a first-pass measure of its anti-proliferative potential.[7][8]
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO to create a 10 mM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium. A common starting range is 100 µM to 0.1 µM. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
| Table 1: Example Data Presentation for MTT Assay | |
| Cell Line | IC50 (µM) after 48h Treatment |
| Cancer Line A | Hypothetical Value |
| Cancer Line B | Hypothetical Value |
| Normal Fibroblast Line | Hypothetical Value |
Protocol 4.2: Western Blot for Target Phosphorylation
This protocol is designed to determine if the compound inhibits the activity of a specific target kinase within the cell, which is often measured by a decrease in the phosphorylation of its downstream substrate.
Materials:
-
6-well cell culture plates
-
Test compound and controls
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TARGET, anti-total-TARGET, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
(Optional but Recommended) Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess total protein levels.
Section 5: Data Interpretation and Next Steps
Successful execution of these protocols will provide critical initial data. A potent IC50 value in the MTT assay, coupled with a dose-dependent decrease in target phosphorylation in the Western blot, strongly suggests that this compound is an on-target, cell-active inhibitor.
Subsequent steps would involve confirming covalent modification via mass spectrometry of the target protein and assessing the compound's selectivity by screening it against a broad panel of kinases. These advanced studies are essential for validating the compound's mechanism and potential for further development.
References
A complete list of all sources cited within this document is provided below.
-
LookChem. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. Available from: [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]
-
PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Available from: [Link]
-
PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Available from: [Link]
-
ChemBK. Acetamide,2-chloro-N-methyl-N-(4-nitrophenyl)-. Available from: [Link]
-
ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
MedChemExpress. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 2653-16-9. Available from: [Link]
-
ResearchGate. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Available from: [Link]
-
Srini Chem. Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Available from: [Link]
-
ChemDad. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE. Available from: [Link]
-
Srini Chem. Comparative Analysis: N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9) vs. Other Oncology Intermediates. Available from: [Link]
-
ResearchGate. (PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]
-
ResearchGate. (PDF) 2-Chloro- N -(4-nitrophenyl)acetamide. Available from: [Link]
-
ResearchGate. Guidelines for anti-inflammatory assays in RAW264.7 cells. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a valuable intermediate in organic and medicinal chemistry. The protocol details a robust and reproducible method for the N-acylation of 2-methoxy-4-nitroaniline using chloroacetyl chloride. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide essential safety and characterization data. This guide is intended for researchers in chemical synthesis and drug development, offering field-proven insights to ensure a successful and efficient synthesis.
Introduction: The Synthetic Utility of α-Chloroacetamides
N-acylated aromatic compounds are foundational structures in the synthesis of a wide array of pharmaceuticals and functional materials. The target molecule, this compound, belongs to the class of α-chloroacetamides, which are particularly useful synthetic intermediates. The presence of the α-chloro group provides a reactive site for subsequent nucleophilic substitutions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[1] Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, making it an ideal choice for this transformation.[1]
The synthesis described herein proceeds via the nucleophilic acyl substitution reaction between the primary amine of 2-methoxy-4-nitroaniline and the highly electrophilic chloroacetyl chloride. The methoxy and nitro substituents on the aniline ring influence the nucleophilicity of the amine and are key functionalities for further synthetic elaborations. This protocol has been optimized for high yield and purity, employing standard laboratory techniques and accessible reagents.
Reaction Scheme and Mechanism
The synthesis is a classic example of N-acylation. The reaction proceeds by the nucleophilic attack of the amino group of 2-methoxy-4-nitroaniline on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of another chloride ion, yields the protonated amide. A base is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.
Caption: Reaction scheme for the N-acylation of 2-methoxy-4-nitroaniline.
Materials and Equipment
Reagents and Chemicals
| Reagent | Molar Mass ( g/mol ) | CAS No. | Purity | Supplier |
| 2-Methoxy-4-nitroaniline | 168.15 | 97-52-9 | ≥98% | Standard Supplier |
| Chloroacetyl Chloride | 112.94 | 79-04-9 | ≥99% | Standard Supplier |
| Toluene | 92.14 | 108-88-3 | Anhydrous | Standard Supplier |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 497-19-8 | ≥99.5% | Standard Supplier |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade | Standard Supplier |
| Deionized Water | 18.02 | 7732-18-5 | N/A | Laboratory Supply |
| Brine (Saturated NaCl) | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Granular | Standard Supplier |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Reflux condenser and nitrogen inlet adapter
-
Dropping funnel (100 mL)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
-
Fume hood
Detailed Experimental Protocol
This procedure is adapted from established methods for the acylation of nitroanilines.[2]
Reaction Setup
-
Assemble the Apparatus: Set up a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a 100 mL dropping funnel. Ensure all glassware is oven-dried to remove moisture. The entire setup should be placed in a fume hood.
-
Charge the Flask: To the flask, add 2-methoxy-4-nitroaniline (8.41 g, 50.0 mmol, 1.0 equiv.).
-
Add Solvent and Base: Add toluene (100 mL) and a solution of sodium carbonate (7.95 g, 75.0 mmol, 1.5 equiv.) in 60 mL of deionized water. The use of a biphasic system with a base like sodium carbonate is effective for neutralizing the HCl byproduct as it is formed.[2]
-
Prepare Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (4.4 mL, 6.21 g, 55.0 mmol, 1.1 equiv.) in 20 mL of anhydrous toluene.
Reaction Execution
-
Stirring: Begin vigorous stirring of the biphasic mixture in the reaction flask to ensure efficient mixing between the organic and aqueous layers.
-
Addition of Chloroacetyl Chloride: Cool the reaction flask in an ice-water bath to 10-15°C. Slowly add the chloroacetyl chloride solution from the dropping funnel to the reaction mixture over a period of approximately 1 hour.
-
Causality Note: The slow, dropwise addition at a controlled temperature is crucial to manage the exothermic nature of the acylation reaction and to prevent the formation of potential side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting aniline.
Work-up and Isolation
-
Phase Separation: Once the reaction is complete, pour the mixture into a 500 mL separatory funnel. Allow the layers to separate.
-
Washing: Separate the organic (toluene) layer. Wash the organic layer sequentially with:
-
1 M HCl (50 mL) to remove any unreacted amine.
-
Saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Brine (50 mL) to reduce the amount of water in the organic phase.
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Recrystallization: The crude solid product can be purified by recrystallization. A suitable solvent system is typically ethanol or an ethyl acetate/hexane mixture.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Safety and Hazard Management
All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Chloroacetyl Chloride: Highly corrosive, toxic, and a potent lachrymator (causes tearing). It reacts violently with water and alcohols. Handle with extreme care under an inert atmosphere.
-
Toluene: Flammable liquid with potential reproductive and organ toxicity. Avoid inhalation and skin contact.
-
2-chloro-N-(aryl)acetamides: These compounds are generally classified as irritants and may be harmful if swallowed or in contact with skin.[3][4]
-
Waste Disposal: All organic and chlorinated waste must be collected in designated, labeled containers for hazardous waste disposal according to institutional guidelines.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, methoxy group, methylene protons, and amide proton.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, C=O (amide) stretch, and N-O (nitro group) stretches.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₉H₉ClN₂O₄, MW: 244.63 g/mol ).
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Workflow Visualization
The following diagram illustrates the key stages of the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification process.
References
-
ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]
-
PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. Available from: [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. Available from: [Link]
-
Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available from: [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
-
Pharmaffiliates. Chemical Name : 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 3. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide and Subsequent Biological Screening
Introduction: Unlocking the Therapeutic Potential of Chloroacetamide Derivatives
The N-arylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The chloroacetamide moiety, in particular, serves as a versatile synthetic handle due to the reactivity of the α-chloro group, which acts as an effective electrophile for nucleophilic substitution reactions.[1][2] This reactivity allows for the facile introduction of a wide array of functional groups, enabling the generation of diverse chemical libraries for biological screening. The starting material, 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, is a particularly interesting scaffold. The presence of the nitro and methoxy substituents on the phenyl ring can significantly influence the electronic properties and biological activity of its derivatives.[3] Nitroaromatic compounds are known for their potential cytotoxic and antimicrobial activities, often mediated through reductive activation.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound, its subsequent derivatization through nucleophilic substitution, and protocols for the biological screening of the resulting compound library for antimicrobial and cytotoxic activities. The methodologies are designed to be robust and adaptable, providing a framework for the exploration of structure-activity relationships (SAR) and the identification of novel therapeutic leads.
I. Synthesis of the Starting Material: this compound
The synthesis of the parent compound is achieved through the acylation of 2-methoxy-4-nitroaniline with chloroacetyl chloride. This is a standard and efficient method for the formation of N-arylacetamides.[5][6]
Reaction Scheme:
Caption: Synthesis of the chloroacetamide starting material.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methoxy-4-nitroaniline
-
Chloroacetyl chloride
-
Anhydrous acetonitrile
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Derivatization via Nucleophilic Substitution
The reactive C-Cl bond in this compound is susceptible to attack by a variety of nucleophiles, including amines and thiols. This allows for the creation of a library of derivatives with diverse functionalities.[1][2]
General Derivatization Workflow:
Caption: General workflow for derivatization.
Protocol 2: Derivatization with Amine Nucleophiles
Materials:
-
This compound
-
Desired amine (e.g., piperidine, morpholine, aniline derivatives)
-
Dimethylformamide (DMF) or ethanol
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (1.5 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Derivatization with Thiol Nucleophiles
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Ethanol or DMF
-
Sodium ethoxide (NaOEt) or sodium hydride (NaH)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare the thiolate by adding the thiol (1.1 eq) to a suspension of the base (1.2 eq) in the solvent at 0 °C.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction and perform an appropriate work-up.
-
Purify the crude product by column chromatography or recrystallization.
III. Biological Screening of the Derivative Library
The synthesized library of N-(2-methoxy-4-nitrophenyl)acetamide derivatives can be screened for a variety of biological activities. Given the known properties of related compounds, antimicrobial and cytotoxic screenings are highly relevant starting points.[7][8]
A. Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Table 1: Representative Panel of Microorganisms for Screening
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |
Protocol 4: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial and fungal strains
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, fluconazole)
-
Incubator
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to a specific density (e.g., 0.5 McFarland standard) and then dilute to the final standardized concentration in the appropriate growth medium.
-
Compound Dilution: Serially dilute the test compounds in the 96-well microtiter plates containing the growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9] It is a valuable tool for the initial screening of potential anticancer agents.[10]
Protocol 5: MTT Assay for Cytotoxicity Assessment
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability) by plotting a dose-response curve.
IV. Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The biological data obtained from the screening assays should be systematically analyzed to identify promising lead compounds and to understand the relationship between chemical structure and biological activity.
Table 2: Example of Data Presentation for SAR Analysis
| Compound ID | R-Group (from Nucleophile) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HeLa cells |
| Parent | -Cl | >128 | >100 |
| D-01 | -piperidino | 32 | 55.2 |
| D-02 | -morpholino | 64 | 78.9 |
| D-03 | -thiophenyl | 16 | 23.5 |
| D-04 | -4-chlorothiophenyl | 8 | 12.1 |
This structured data allows for the identification of key structural features that contribute to the desired biological activity. For instance, in the hypothetical data above, the introduction of a thiophenyl group enhances both antimicrobial and cytotoxic activity, with a further increase observed with the addition of an electron-withdrawing chloro substituent.
V. Conclusion and Future Directions
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for antimicrobial and cytotoxic properties. The systematic analysis of the screening data will be crucial for elucidating structure-activity relationships, which will, in turn, guide the design and synthesis of next-generation compounds with improved potency and selectivity. Promising lead compounds identified through this workflow can then be advanced to more complex biological assays and in vivo studies to further evaluate their therapeutic potential.
References
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arh Hig Rada Toksikol. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
-
Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link]
-
Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. [Link]
-
Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
-
Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. NIH. [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]
-
Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]
-
Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of N-Aryl/Alkyl-2-amino-N-(2-methoxy-4-nitrophenyl)acetamides via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted acetamides are a prevalent structural motif in a vast array of pharmaceuticals and bioactive molecules, contributing to their therapeutic efficacy in areas such as anti-inflammatory, anti-cancer, and antiviral treatments.[1] The synthesis of derivatives of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide through reaction with various amine nucleophiles provides a versatile platform for generating compound libraries for drug discovery. This application note details the underlying chemical principles, a comprehensive experimental protocol, and analytical methods for the nucleophilic substitution reaction on this scaffold. The presence of the nitro and methoxy groups on the phenyl ring offers opportunities for further chemical modification, making the products of this reaction valuable intermediates in medicinal chemistry.[2]
Reaction Principle and Mechanism
The core transformation is a nucleophilic acyl substitution reaction.[3][4] The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine nucleophile, possessing a lone pair of electrons on the nitrogen atom, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[3][4]
-
Leaving Group Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group. A subsequent deprotonation of the nitrogen atom, typically by another molecule of the amine nucleophile or a mild base, yields the final N-substituted 2-amino-N-(2-methoxy-4-nitrophenyl)acetamide product and an ammonium salt.
The reactivity of the α-haloamide is a key feature of this synthesis, allowing for the displacement of the halogen by a variety of nitrogen nucleophiles.[5]
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent like DMF or THF)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add triethylamine (1.2 - 2.0 eq) to the reaction mixture. The base serves to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (50-80 °C) depending on the reactivity of the amine nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Reaction Monitoring and Data Analysis
Effective monitoring of the reaction is crucial for determining the optimal reaction time and ensuring complete conversion of the starting material.
Analytical Techniques:
-
Thin Layer Chromatography (TLC): A rapid and convenient method to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to assess the purity of the final product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its molecular weight.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the final product and can also be employed for reaction monitoring.[8]
The following table provides representative data for the reaction with different amine nucleophiles.
| Amine Nucleophile | Reaction Conditions | Typical Yield (%) | Product Characterization (Expected M+H⁺) |
| Morpholine | Acetonitrile, 60°C, 4h | 85-95 | 296.1 |
| Piperidine | Acetonitrile, 60°C, 4h | 80-90 | 294.1 |
| Benzylamine | Acetonitrile, RT, 12h | 90-98 | 316.1 |
| Diethylamine | Acetonitrile, reflux, 6h | 75-85 | 282.1 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A schematic overview of the synthesis workflow.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and chloroacetyl chloride are lachrymators and should be handled with care.
-
Amine nucleophiles can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of a diverse range of N-substituted acetamides. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The detailed protocol and analytical guidance provided in this application note are intended to enable researchers to successfully perform this transformation and to facilitate the exploration of the chemical space around this important scaffold.
References
-
Hines, J. K., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(9), x220277. [Link]
-
D'Elia, V., & Vovard-Le Bray, B. (2019). The Fascinating Chemistry of α-Haloamides. Molecules, 24(17), 3042. [Link]
-
McAtee, J. R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation, University of North Texas). [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]
-
Jia, X., Li, P., Shao, Y., Yuan, Y., Ji, H., Hou, W., ... & Zhang, X. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19(22), 5568-5572. [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google P
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6), x250470. [Link]
-
OpenStax. (2023). Organic Chemistry. Rice University. [Link]
-
Hyster, T. K. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. [Link]
-
Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Analytical Chemistry, 68(20), 3592-3596. [Link]
-
Hyster, T. K. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. [Link]
-
FutureLearn. (n.d.). Nucleophilic Acyl Substitution. [Link]
-
Zhang, X., & Wang, Y. (2011). Study on the synthesis of 2-amino-4-methoxy acetanilide. Advanced Materials Research, 233-235, 111-114. [Link]
-
Fun, H. K., O'Connor, C. J., & Singh, K. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. [Link]
-
Al-Ostath, A. I., & Al-Majid, A. M. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-10. [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
Li, Y., Liu, Y., Zhang, Y., Li, Y., Li, Q., & Wang, H. (2023). Time-resolved Fluorescent Nanoparticle-based Dual Mode Lateral Flow Immunoassay for Sensitive Analysis of Chloroacetamide Herbicides with Broadened Detection Range. Food Chemistry, 404, 134604. [Link]
-
Hostetler, D. W., & Thurman, E. M. (1999). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Journal of AOAC International, 82(5), 1145-1152. [Link]
Sources
- 1. archivepp.com [archivepp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. futurelearn.com [futurelearn.com]
- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
A Comprehensive Guide to the Analytical Characterization of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide (Molecular Formula: C₉H₉ClN₂O₄). As a substituted acetamide, this compound and its analogues are significant intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and robust analytical characterization is therefore critical for quality control, process optimization, and regulatory compliance. This guide presents an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity and quantification, complemented by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation. The protocols herein are designed as robust starting points for method development and validation in a research or quality control setting.
Introduction and Physicochemical Profile
The reliable identification and quantification of this compound is paramount in ensuring the quality and consistency of downstream products. The molecule's structure, featuring a nitroaromatic ring, a methoxy group, and a chloroacetamide side chain, presents distinct analytical handles that can be exploited by various spectroscopic and chromatographic techniques. An effective analytical strategy must be capable of not only confirming the identity and purity of the target compound but also identifying and quantifying any process-related impurities or degradants.
To inform method development, a summary of the compound's key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₄ | Guidechem[1] |
| Molecular Weight | 244.63 g/mol | Guidechem[1] |
| CAS Number | 3223-77-6 | Guidechem[1] |
| Predicted Boiling Point | 463.1 ± 45.0 °C | Guidechem[1] |
| Predicted Density | 1.441 ± 0.06 g/cm³ | Guidechem[1] |
| Predicted LogP | 2.37690 | Guidechem[1] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary technique for assessing the purity and quantifying this compound. The moderate polarity of the molecule makes it an ideal candidate for reversed-phase chromatography.
Causality Behind Method Choices:
-
Reversed-Phase (RP) Chromatography: A C18 stationary phase is selected due to its hydrophobic nature, which provides effective retention for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid (phosphoric acid or formic acid) is crucial to suppress the ionization of any residual silanols on the column, thereby ensuring sharp, symmetrical peak shapes. For mass spectrometry compatibility, a volatile acid like formic acid should be used.[2][3]
-
UV Detection: The presence of the nitro-substituted phenyl ring provides a strong chromophore, allowing for sensitive detection at wavelengths typically between 254 nm and 280 nm.
Experimental Protocol: RP-HPLC Method Development
This protocol serves as a starting point. Optimization and validation are required for specific applications.
-
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid or formic acid.
-
Reference standard of this compound.
-
-
Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to an expected concentration of ~10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (scan with PDA to determine λmax)
-
Gradient Program:
-
0-15 min: 30% B to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% B to 30% B
-
18-25 min: Hold at 30% B (equilibration)
-
-
Method Optimization and Validation Workflow
The initial gradient is designed to elute the compound and identify potential impurities. The method should then be optimized for resolution, peak shape, and run time, followed by validation according to ICH guidelines.
Caption: Integrated workflow for complete analytical characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. The methods outlined in this guide provide a robust framework for researchers and quality control scientists. RP-HPLC serves as the cornerstone for quantitative analysis of purity, while the collective data from MS, NMR, and FTIR provides unambiguous confirmation of the molecular structure. Proper development and validation of these methods are essential to ensure data integrity and product quality in a regulated environment.
References
-
2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 . PubChem. [Link]
-
2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide . PubChem. [Link]
-
Supplementary Information . OICC Press. [Link]
-
Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide . ResearchGate. [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source . The Royal Society of Chemistry. [Link]
-
Acetamide, N-(4-nitrophenyl)- . NIST WebBook. [Link]
-
N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
-
Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
(PDF) 2-Chloro- N -(4-nitrophenyl)acetamide . ResearchGate. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide . PubMed Central (PMC). [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... . ResearchGate. [Link]
-
Acetamide, N-(2-methoxyphenyl)- . NIST WebBook. [Link]
-
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 2653-16-9 . MedChemExpress. [Link]
-
LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE . Moroccan Journal of Heterocyclic Chemistry. [Link]
-
(PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide . ResearchGate. [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide . PubMed Central (PMC) - NIH. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our focus is on providing practical, experience-driven solutions to common experimental hurdles, ensuring both high yield and purity of your target compound.
Synthesis Overview: The Acylation of 2-methoxy-4-nitroaniline
The synthesis of this compound is achieved through the N-acylation of 2-methoxy-4-nitroaniline with chloroacetyl chloride. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome. Understanding the underlying chemistry is key to successful optimization.
The reaction proceeds via a nucleophilic attack of the amino group of 2-methoxy-4-nitroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A crucial byproduct of this reaction is hydrogen chloride (HCl), which can protonate the starting aniline, rendering it unreactive. Therefore, managing this acid byproduct is a primary consideration in optimizing the reaction conditions.
Caption: Reaction mechanism for the synthesis of this compound.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis. Subsequent sections will address how to troubleshoot and optimize from this baseline.
Materials:
-
2-methoxy-4-nitroaniline
-
Chloroacetyl chloride (freshly distilled or from a new bottle)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol or Ethyl Acetate for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous DCM or toluene (10 mL per gram of aniline).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir. Alternatively, a biphasic system with an aqueous solution of sodium bicarbonate (2.0 eq) can be used.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of the reaction solvent, dropwise to the cooled solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup:
-
Quench the reaction by adding water.
-
If using an organic base like TEA, wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
If using an inorganic base, separate the organic layer and wash with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain the pure this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is very slow or appears to be incomplete, even after several hours. What could be the problem?
A1: This is a common issue that can often be traced back to a few key factors:
-
Inactive Starting Amine: The starting material, 2-methoxy-4-nitroaniline, can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic.
-
Solution: Ensure you have added a suitable base to your reaction mixture. Triethylamine (TEA) or pyridine can be used as an organic base to scavenge the HCl. Alternatively, an inorganic base like sodium bicarbonate in a biphasic system can be effective.[1]
-
-
Poor Quality Reagents: Chloroacetyl chloride is highly reactive and sensitive to moisture.
-
Solution: Use freshly distilled chloroacetyl chloride or a newly opened bottle. Ensure your solvent is anhydrous, as water can hydrolyze the chloroacetyl chloride.
-
-
Insufficient Temperature: While the initial addition should be done at low temperatures to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to go to completion.
-
Solution: After the initial exothermic phase, allow the reaction to proceed at room temperature. If the reaction is still sluggish, gentle heating (40-50 °C) can be applied, while carefully monitoring for the formation of byproducts by TLC.
-
Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of dark, tarry materials is often a sign of side reactions, such as polymerization or degradation of the starting materials or product.
-
High Reaction Temperature: The reaction between anilines and chloroacetyl chloride can be highly exothermic.[1] Uncontrolled temperature can lead to decomposition.
-
Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride.[1] The addition should be slow to allow for efficient heat dissipation.
-
-
Excess Acylating Agent: A large excess of the highly reactive chloroacetyl chloride can lead to unwanted side reactions.
-
Solution: Use a stoichiometry of close to 1:1 for the aniline and chloroacetyl chloride. A slight excess (1.05 eq) of the acylating agent is often sufficient.
-
Q3: The yield of my product is consistently low. Where might I be losing my product?
A3: Low yields can result from incomplete reactions (see Q1), side reactions (see Q2), or losses during the workup and purification steps.
-
Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction.
-
Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product.
-
-
Product Loss During Purification: Significant product can be lost during recrystallization if the wrong solvent is chosen or if too much solvent is used.
-
Solution: Perform small-scale solvent screening to find an optimal recrystallization solvent where the product is soluble at high temperatures but sparingly soluble at room temperature. Use a minimal amount of hot solvent to dissolve the crude product. If the product "oils out," consider using a solvent pair.
-
Q4: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities?
A4: The presence of multiple spots on the TLC indicates impurities, which could be unreacted starting materials or side products.
-
Unreacted Starting Material: If the reaction is incomplete, you will have leftover 2-methoxy-4-nitroaniline.
-
Solution: An acidic wash during the workup can help remove the unreacted basic aniline.
-
-
Di-acylation: Although less common for anilines, it is possible for the nitrogen to be acylated twice, especially if a strong base is used in excess.
-
Solution: Use a controlled amount of base (1.1-1.5 equivalents).
-
-
Hydrolysis of Chloroacetyl Chloride: If moisture is present, chloroacetyl chloride can hydrolyze to chloroacetic acid, which can complicate purification.
-
Solution: Ensure all glassware is dry and use anhydrous solvents.
-
Caption: A troubleshooting workflow for common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?
A: Aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile are generally effective.[1] DCM is a good choice due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal.
Q: Is a base absolutely necessary for this reaction?
A: While the reaction can proceed without a base, the yield is often significantly lower. The HCl generated protonates the starting aniline, effectively stopping the reaction. The use of a base to neutralize the HCl is highly recommended for optimal results.[1]
Q: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting aniline and the product. The product, being more polar than the starting material, will have a lower Rf value.
Q: What are the key safety precautions for this synthesis?
A: Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Good solubility for reactants, inert under reaction conditions. |
| Base | Triethylamine (TEA) or Sodium Bicarbonate | Neutralizes HCl byproduct, preventing deactivation of the starting aniline. |
| Temperature | 0-5 °C for addition, then room temperature | Controls initial exotherm, then allows the reaction to proceed to completion. |
| Stoichiometry | Aniline:Acyl Chloride:Base ≈ 1:1.05:1.1 | A slight excess of acyl chloride and base ensures complete reaction of the limiting aniline. |
| Purification | Recrystallization (Ethanol or Ethyl Acetate) | Effective method for removing impurities and obtaining a crystalline product. |
References
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents.
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide - Google Patents.
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. Available at: [Link]
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. Available at: [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]
-
Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Available at: [Link]
-
Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection - MDPI. Available at: [Link]
-
2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with... - ResearchGate. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]
-
(IUCr) N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available at: [Link]
Sources
Purification of crude 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide by recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide via recrystallization. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for understanding the principles at play, enabling you to troubleshoot and optimize the purification of this specific molecule effectively.
Section 1: Understanding the Compound & Purification Rationale
This compound is a substituted aromatic compound featuring several key functional groups: a chloroacetamide side chain, a methoxy group, and a nitro group. These groups collectively impart a significant degree of polarity to the molecule. The presence of the nitro and amide groups, in particular, allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces.
Why Recrystallization?
Recrystallization is the gold-standard purification technique for crystalline solids. It leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal recrystallization process dissolves the target compound in a hot solvent and allows it to crystallize in a highly purified state upon cooling, while impurities either remain in the cooled solution (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[1] The formation of a crystal lattice is a highly specific process that tends to exclude molecules that do not fit, resulting in a significant increase in purity.[1]
Section 2: The Recrystallization Workflow: A Systematic Approach
Achieving a successful recrystallization requires a logical progression of steps. The process is designed to be self-validating, allowing for adjustments based on initial observations. The general workflow is outlined below.
Caption: Logic diagram for troubleshooting common recrystallization problems.
Question: My compound is "oiling out" and forming a liquid layer instead of crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point. This happens when the solution becomes supersaturated at a temperature that is higher than the compound's melting point. It is a common problem with compounds that have relatively low melting points or when high concentrations of impurities are present, which can depress the melting point. [2]
-
Immediate Solution: Re-heat the entire mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature. [3]Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a beaker of hot water and allow it to cool with the water bath. Very slow cooling is critical to favor crystal formation. [2]* Alternative Solvents: If the problem persists, your chosen solvent's boiling point may be too high. Consider switching to a solvent with a lower boiling point or using a mixed-solvent system to modulate the solvent properties.
Question: I've dissolved my compound and cooled the solution, but no crystals have formed. What should I do?
Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature. [4]The crystallization process requires an initial energy barrier to be overcome for nucleation (the start of crystal growth).
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide a surface for nucleation to begin. [5] 2. Seed Crystals: If you have a small crystal of the pure product, add it to the solution. This "seed" provides a perfect template for further crystal growth. [4] 3. Further Cooling: If the above methods fail, cool the solution further in an ice-water bath or even an ice-salt bath. [5]* Check Solvent Volume: This issue is also frequently caused by using too much solvent. [2]If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again. [3] Question: My final yield of pure crystals is very low. What are the most likely causes?
-
Answer: A low yield indicates that a significant portion of your product was lost during the process. Several factors can contribute to this:
-
Excessive Solvent: Using too much solvent to dissolve the crude material is the most common cause. This keeps a large amount of your product dissolved in the mother liquor even after cooling. [3]Always aim to use the minimum amount of boiling solvent necessary for dissolution. [4]* Premature Crystallization: If you performed a hot filtration step, the product may have crystallized prematurely in the funnel or filter paper. To prevent this, ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before filtering the hot solution. [6]* Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of your product and wash it away with the filtrate. [5]Always use a minimal amount of ice-cold solvent for washing. [4] Question: I've completed the recrystallization, but my product's melting point is still broad/low, or TLC shows impurities. What went wrong?
Answer: This indicates that impurities were incorporated into the crystal lattice or were not effectively separated.
-
Rapid Crystallization: If the solution cooled too quickly, impurities can get trapped within the growing crystals. [6]Purity is favored by slow, deliberate crystal growth. If you observed the solid "crashing out" of solution instantly upon cooling, it was too fast. The remedy is to repeat the recrystallization, but after dissolving the solid, add a little extra solvent (1-2 mL) and ensure a very slow cooling rate. [3]* Inappropriate Solvent: The solvent you chose may be excellent for dissolving your compound but poor at leaving the specific impurities behind in the mother liquor. You may need to perform solvent screening again and select a different solvent or a mixed-solvent system.
-
High Initial Impurity Load: Recrystallization is most effective for compounds that are already 80-90% pure. If the crude material is highly impure, a single recrystallization may be insufficient. A second recrystallization may be necessary, or you may need to consider an alternative purification technique like column chromatography first. [6]
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for this compound?
A1: The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). [5]Given the polar nature of your molecule, good starting candidates are polar solvents like ethanol, methanol, or isopropanol. A mixed-solvent system, such as ethanol-water or acetone-water, can also be highly effective. [7]The best approach is empirical: perform small-scale solubility tests as detailed in the protocol below.
Q2: When should I use a mixed-solvent system?
A2: A mixed-solvent system (or solvent pair) is ideal when no single solvent has the desired solubility properties. [5]This is typically used when your compound is too soluble in one solvent (the "good" solvent) even when cold, and poorly soluble in another (the "bad" solvent) even when hot. The technique involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the hot "bad" solvent until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to restore clarity before cooling.
Q3: What are the likely impurities in my crude sample?
A3: Impurities often stem from the synthesis reaction. For a typical synthesis from 2-methoxy-4-nitroaniline and chloroacetyl chloride, potential impurities include unreacted starting materials, byproducts like ammonium chloride if ammonia was used, or other side-reaction products. [8]A key advantage of recrystallization is that these impurities often have different solubility profiles than the target compound, allowing for their separation.
Q4: How do I handle colored impurities?
A4: If your solution is colored by impurities, they can sometimes be removed by adding a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step. The colored impurities adsorb onto the surface of the carbon. Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.
Section 5: Detailed Experimental Protocol
This protocol provides a self-validating method to develop an optimized recrystallization procedure.
Step 1: Solvent Screening (Small Scale)
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the solid at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath for 10-15 minutes.
-
Select the solvent that dissolved the compound when hot and produced a high yield of crystals upon cooling.
Step 2: Main Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of boiling solvent necessary. [4]2. (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if needed): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Pre-heat the filter funnel and a clean receiving flask. Use fluted filter paper for rapid filtration. Pour the hot solution through the filter in portions.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities. [6]Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor. [5]7. Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Section 6: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves. Chloroacetamides can be skin and eye irritants.
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhaling solvent vapors or fine dust from the solid compound.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of all chemical waste (mother liquor, used filter paper) in appropriately labeled waste containers according to your institution's guidelines.
Section 7: References
-
Reddit r/OrganicChemistry. (2024). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Google Patents. (1943). US2321278A - Preparation of chloroacetamide. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Ottawa. (n.d.). Recrystallization. Retrieved from [Link]
-
Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Retrieved from
-
Angene Chemical. (2021). Safety Data Sheet - 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Common side reactions in the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Technical Support Center: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues, minimize side reactions, and optimize your yield and purity.
The synthesis, a standard N-acylation, involves the reaction of 2-methoxy-4-nitroaniline with chloroacetyl chloride. While straightforward in principle, success lies in controlling the reaction conditions to prevent the formation of common impurities. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter at the bench.
Section 1: The Ideal Synthesis Pathway
The target reaction is the nucleophilic attack of the primary amine of 2-methoxy-4-nitroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine (TEA) or pyridine, is typically used to quench the HCl byproduct generated during the reaction.
Caption: Ideal reaction scheme for N-acylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low Yield or No Product Formation
Question: My reaction has a very low yield, or my starting material is mostly unreacted according to TLC analysis. What went wrong?
Answer: This is one of the most frequent issues and typically points to a problem with the reagents or reaction setup.
-
Causality - The Role of Moisture: Chloroacetyl chloride is highly reactive and will readily hydrolyze upon contact with water to form chloroacetic acid and HCl.[1][2] This hydrolysis consumes your reagent, preventing it from acylating the aniline. If significant unreacted aniline remains, this is the most likely culprit.
-
Troubleshooting Steps:
-
Ensure Dry Glassware: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent (like Dichloromethane or THF) or dispense it from a solvent purification system.
-
Check Reagent Quality: Chloroacetyl chloride should be a clear, colorless to light yellow liquid.[3] If it is cloudy or has solidified, it may be partially hydrolyzed. Consider distillation before use.
-
Inert Atmosphere: For best results, run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction flask.
-
-
-
Causality - Ineffective Base: The reaction generates HCl, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine).
-
Base Quality: Use a fresh, dry, and pure base. Triethylamine, for instance, should be clear and colorless.
-
-
Issue 2: Multiple Spots on TLC and Impure Product
Question: My crude product shows multiple spots on the TLC plate, even after workup. What are these impurities?
Answer: The presence of multiple spots indicates the formation of side products. The most common are the di-acylated product and unreacted starting material.
-
Side Reaction 1: Di-acylation: This occurs when the nitrogen atom of the newly formed amide product acts as a nucleophile and attacks a second molecule of chloroacetyl chloride. This is more likely to happen under harsh conditions.[4]
-
Cause & Prevention:
-
High Temperature: The acylation reaction is exothermic. Running the reaction at elevated temperatures provides the activation energy for the less reactive amide nitrogen to attack another molecule of the acyl chloride.
-
Excess Acylating Agent: Using a large excess of chloroacetyl chloride can drive the reaction towards di-acylation.[4]
-
-
Troubleshooting Protocol:
-
Control Temperature: Add the chloroacetyl chloride solution dropwise to the solution of the aniline at a low temperature (0 °C is ideal) using an ice bath.[5]
-
Monitor Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of chloroacetyl chloride, but avoid large excesses.
-
Monitor by TLC: Check the reaction progress by TLC. The di-acylated product will typically have a higher Rf value (be less polar) than the desired mono-acylated product. Stop the reaction once the starting aniline spot has been consumed.
-
-
-
Side Reaction 2: Hydrolysis Products: As mentioned in Issue 1, any moisture will lead to the formation of chloroacetic acid from the reagent.[1] During aqueous workup, unreacted chloroacetyl chloride will be quenched.
-
Identification & Removal:
-
Chloroacetic Acid: This is a water-soluble acid. It can be effectively removed during the workup by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.
-
Unreacted Aniline: If the reaction did not go to completion, the basic starting material can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl.
-
-
Caption: Primary side reactions in the synthesis.
Issue 3: Product is Colored or Darkens Over Time
Question: My final product is yellow or brown, not the expected off-white solid. Why?
Answer: Color in the final product often arises from oxidized impurities related to the aniline starting material.
-
Causality - Aniline Oxidation: Anilines, particularly electron-rich ones, are susceptible to air oxidation.[6] This process can form highly colored polymeric byproducts or quinone-like structures.[7] While the nitro and methoxy groups on your starting material provide some stability, oxidation can still occur.
-
Troubleshooting Steps:
-
Purity of Starting Material: Use high-purity 2-methoxy-4-nitroaniline. If it appears dark, consider recrystallizing it before use.
-
Degas Solvents: To remove dissolved oxygen, you can bubble an inert gas (nitrogen or argon) through your reaction solvent for 15-20 minutes before adding reagents.[4]
-
Purification: Most colored impurities are highly polar and can be removed effectively during purification. Recrystallization from a suitable solvent (like ethanol or ethyl acetate/hexane mixtures) is often sufficient.[8][9] If impurities persist, column chromatography may be necessary.
-
-
Section 3: Recommended Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxy-4-nitroaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of aniline). Add triethylamine (1.1 eq).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution to the aniline mixture dropwise via a dropping funnel over 15-20 minutes. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent di-acylation.[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel.
-
Wash sequentially with 1M HCl (to remove excess base and any unreacted aniline), water, and saturated sodium bicarbonate solution (to remove chloroacetic acid).
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane solvent system to obtain the pure product.[8][9]
Data Summary Table
| Compound | Role | Common Analytical Feature | Removal Strategy |
| 2-methoxy-4-nitroaniline | Starting Material | Basic; lower Rf on TLC | Wash with 1M HCl |
| Desired Product | Product | Neutral; intermediate Rf | Isolate as main product |
| Di-acylated byproduct | Side Product | Neutral; higher Rf on TLC | Prevent with low temp/stoichiometry; separate via chromatography |
| Chloroacetic Acid | Side Product | Acidic; water-soluble | Wash with NaHCO₃ solution |
| Oxidized Impurities | Side Product | Often colored and polar | Recrystallization or chromatography |
References
-
PubChem. Chloroacetyl chloride [Online]. National Institutes of Health. Available at: [Link]
-
ACS Publications. Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines [Online]. Available at: [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES [Online]. Available at: [Link]
-
University of Bath's research portal. SYNTHESIS template v2.0 - Review [Online]. Available at: [Link]
-
Veeprho. Aniline Impurities and Related Compound [Online]. Available at: [Link]
-
Zauxi. Chloroacetyl Chloride Production Line [Online]. Available at: [Link]
-
PubMed. Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents [Online]. Available at: [Link]
-
Wikipedia. Aniline [Online]. Available at: [Link]
- Patsnap. Preparation method of 2-methoxy-4-nitroaniline [Online].
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines [Online]. Available at: [Link]
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline [Online].
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide [Online]. Available at: [Link]
-
Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 [Online]. Available at: [Link]
-
Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [Online]. Available at: [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Online]. Available at: [Link]
-
ResearchGate. Structure of substituted anilines and their acylated derivatives. [Online]. Available at: [Link]
-
Sphinix Knowledge House. A facile amidation of chloroacetyl chloride using DBU [Online]. Available at: [Link]
-
Wikipedia. Chloroacetyl chloride [Online]. Available at: [Link]
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Online]. Available at: [Link]
-
Organic Syntheses. chloroacetamide [Online]. Available at: [Link]
-
Taylor & Francis Online. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles [Online]. Available at: [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide [Online].
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles [Online]. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetyl chloride | 79-04-9 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsr.info [ijpsr.info]
Troubleshooting guide for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this common N-acylation reaction. The guidance is structured to address specific experimental challenges with a focus on mechanistic reasoning and practical solutions.
Overview of the Synthesis
The synthesis of this compound is a standard nucleophilic acyl substitution. It involves the reaction of 2-methoxy-4-nitroaniline with chloroacetyl chloride. The lone pair of electrons on the amine nitrogen of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is fundamental in medicinal chemistry for producing key intermediates for more complex molecules.[1][2]
Reaction Scheme:
Below is a general workflow for this synthesis, outlining the critical stages from setup to final product characterization.
Caption: General Experimental Workflow Diagram.
Troubleshooting Guide: Question & Answer Format
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is extremely low, or I isolated no desired product. What are the most likely causes?
This is a frequent problem that typically points to one of two main areas: reagent integrity or reaction conditions.
Answer:
The most probable culprit is the hydrolysis of chloroacetyl chloride . This reagent is highly reactive and moisture-sensitive.[3][4] Exposure to atmospheric moisture or residual water in the solvent will rapidly convert it to chloroacetic acid and HCl, neither of which will participate in the desired N-acylation reaction.[3][5]
Troubleshooting Steps & Explanations:
-
Verify Reagent Quality:
-
Chloroacetyl Chloride: Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. A pungent, irritating odor and fuming in the air are characteristic, but visual clarity is also important.
-
2-Methoxy-4-nitroaniline: Ensure its purity. Impurities in the starting material can inhibit the reaction. Its typical appearance is a yellow to orange solid.[6]
-
-
Ensure Anhydrous Conditions:
-
Solvent: Use a freshly opened bottle of an anhydrous grade solvent (e.g., THF, Dichloromethane, Ethyl Acetate) or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas (Nitrogen or Argon) before use.
-
Atmosphere: Assemble the reaction under an inert atmosphere to prevent moisture from entering the system during the reaction.
-
-
Check Base and Stoichiometry:
-
A base is required to neutralize the HCl generated during the reaction.[7][8] Without a base, the HCl will protonate the starting aniline, deactivating it for further reaction.
-
Use at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Some procedures may also use potassium or sodium carbonate.[8]
-
-
Review the Order of Addition:
-
The standard procedure involves dissolving the aniline and the base in the solvent first, cooling the mixture, and then adding the chloroacetyl chloride dropwise. Adding the reagents in the wrong order can lead to unwanted side reactions.
-
Caption: Troubleshooting Logic for Low Yield.
Q2: My TLC plate shows the starting material is consumed, but I have multiple new spots, and my final product is impure. What are these side products?
Answer:
Seeing multiple products indicates that side reactions are occurring. For this specific synthesis, the most common impurities are the diacylated product and products from unreacted starting materials.
Potential Side Reactions & Solutions:
-
Diacylation:
-
Cause: The initially formed amide product's nitrogen can be deprotonated by a strong base and react with a second molecule of chloroacetyl chloride. This is more likely if an excess of chloroacetyl chloride or a very strong base is used at elevated temperatures.
-
Solution: Use chloroacetyl chloride as the limiting reagent (or in slight excess, e.g., 1.05-1.1 equivalents). Maintain a low reaction temperature (0-5 °C) during the addition and allow the reaction to slowly warm to room temperature.
-
-
Hydrolysis Products:
-
Cause: As mentioned in Q1, chloroacetyl chloride can hydrolyze to chloroacetic acid, and the product amide can also hydrolyze under harsh acidic or basic conditions during work-up.
-
Solution: Perform the aqueous work-up using cold water or brine and avoid prolonged exposure to strong acids or bases. Ensure the work-up is done promptly after the reaction is complete.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, poor mixing, or low temperature.
-
Solution: Monitor the reaction closely with Thin Layer Chromatography (TLC). If the starting aniline spot persists, allow the reaction to stir longer at room temperature. Ensure your stirring is vigorous enough to keep all reagents well-mixed.
-
Purification Strategy:
If side products have formed, purification via recrystallization is often effective. The desired product, this compound, is typically a solid.[9]
-
Solvent Selection: Test small batches with various solvents like ethanol, ethyl acetate, or a mixture (e.g., ethanol/water) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[10]
| Issue | Probable Cause | Recommended Solution |
| Multiple Products | Diacylation | Use ~1.1 eq. of chloroacetyl chloride; maintain low temperature. |
| Hydrolysis during work-up | Use cold aqueous solutions for work-up; minimize time. | |
| Persistent Starting Material | Incomplete reaction | Increase reaction time; ensure efficient stirring. |
Q3: My product is a sticky solid or an oil and refuses to crystallize. How can I isolate a clean, solid product?
Answer:
This is usually due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure the product is thoroughly dried under high vacuum for several hours. Even trace amounts of solvent can prevent crystallization.
-
Trituration: If the product is an oil, try adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can often "crash out" the product as a solid by washing away soluble impurities.
-
"Seed" the Crystallization: If you have a tiny amount of solid product from a previous batch, add a single crystal to the supersaturated solution to initiate crystallization. Alternatively, you can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Column Chromatography: If recrystallization and trituration fail, the product may need to be purified by silica gel column chromatography. A solvent system like Hexane/Ethyl Acetate is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic pathway for this reaction? A: The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Reaction Mechanism Steps.
Q: What are the critical safety precautions when using chloroacetyl chloride? A: Chloroacetyl chloride is corrosive, toxic, and a potent lachrymator (tear-producing agent).[4] It reacts violently with water.[3]
-
Always handle it in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have a quenching agent (like sodium bicarbonate solution) ready in case of spills.
Q: Can I use a different acylating agent? A: Yes, chloroacetic anhydride could be used, which is less volatile and sometimes less aggressive. However, chloroacetyl chloride is often preferred due to its high reactivity and cost-effectiveness.[1]
Q: How should I dispose of the waste from this reaction? A: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal, following your institution's safety guidelines.
Standard Laboratory Protocol
This protocol is provided as a reference. Quantities should be adjusted based on your specific needs.
Materials:
-
2-methoxy-4-nitroaniline
-
Chloroacetyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxy-4-nitroaniline (1.0 eq).
-
Add anhydrous THF (approx. 10 mL per gram of aniline) to dissolve the solid.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction's completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing cold deionized water (approx. 5 times the volume of THF used).
-
Stir vigorously for 15 minutes. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound as a yellow solid.
-
Dry the final product under vacuum.
References
-
PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Science Madness. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.
-
Indian Journal of Chemistry. (2004). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]
-
Science Madness. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
ResearchGate. (n.d.). N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN. Retrieved from [Link]
-
YouTube. (2020). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
PubMed Central. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 5. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 6. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. jcbsc.org [jcbsc.org]
Technical Support Center: Purification of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the purification of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. My aim is to equip you with the necessary knowledge to diagnose and resolve common purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product of this compound is a yellow or brownish oil/solid instead of the expected crystalline solid. What are the likely impurities?
This is a common observation when residual starting materials or by-products are present. The most probable impurities include:
-
Unreacted 2-methoxy-4-nitroaniline: This is the amine starting material. Its presence, even in small amounts, can significantly impact the color and physical form of the final product.
-
Unreacted Chloroacetyl Chloride: While volatile, residual acylating agent or its hydrolysis product, chloroacetic acid, can lead to an impure product.
-
Diacylated By-product: Although less common under controlled conditions, the formation of a diacylated species is a possibility.
-
Hydrolysis Product: The amide bond in the desired product can be susceptible to hydrolysis, especially in the presence of moisture and acid or base, reverting to 2-methoxy-4-nitroaniline and chloroacetic acid.
-
Positional Isomers: Depending on the synthetic route, trace amounts of other isomers may be present. For instance, in analogous nitration reactions, ortho- and para-isomers can be formed[1].
To confirm the identity of the impurities, we recommend using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2][3].
Q2: How can I effectively remove unreacted 2-methoxy-4-nitroaniline from my crude product?
Unreacted 2-methoxy-4-nitroaniline is a common impurity that can be effectively removed using one of the following methods:
Method 1: Acid Wash
The basic nature of the residual amine allows for its selective removal by an acid wash.
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and partition into the aqueous layer.
-
Repeat the acid wash 2-3 times.
-
Wash the organic layer with water and then with brine to remove any residual acid and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics[1][4].
Q3: I am struggling with recrystallization. Can you provide a detailed protocol and suggest suitable solvents?
Certainly. A systematic approach to solvent selection is crucial for successful recrystallization[4].
Step 1: Solvent Screening
The ideal recrystallization solvent will dissolve the crude product when hot but not when cold. Based on structurally similar compounds, good starting points for solvent screening are ethanol, methanol, isopropanol, ethyl acetate, and binary mixtures like ethanol/water[1][4]. For N-(4-methoxy-2-nitrophenyl)acetamide, recrystallization from an aqueous solution has been reported to be effective[5].
Solvent Selection Guide
| Solvent System | Rationale |
| Ethanol | Often a good choice for polar organic molecules. |
| Methanol | Similar to ethanol but can sometimes offer different solubility profiles. |
| Isopropanol | A slightly less polar alcohol that can be effective. |
| Ethyl Acetate | A moderately polar solvent. |
| Ethanol/Water | A binary solvent system that allows for fine-tuning of polarity. The product is expected to be less soluble in water[4]. |
| Methyl tert-butyl ether/Methanol | A mixed solvent system has been successfully used for a similar compound[6]. |
Step 2: Recrystallization Protocol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring on a hot plate.
-
Continue to add small portions of the hot solvent until the solid completely dissolves[4].
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Cover the flask and allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals[4].
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield[4].
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Q4: My product is still impure after recrystallization. What is the next step?
If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase[7].
Step-by-Step Column Chromatography Protocol
1. TLC for Solvent System Optimization:
-
Dissolve a small amount of your crude product in a solvent like DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol).
-
The ideal solvent system will give a good separation between the spot for your desired product and the impurities, with the product having an Rf value of approximately 0.3-0.4.
2. Column Packing (Slurry Method):
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in the initial elution solvent.
-
Pour the slurry into the column and allow it to pack evenly.
3. Sample Loading (Dry Loading is Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
A detailed workflow for column chromatography of a similar compound can be found in the literature, which serves as an excellent reference[7].
Visualizing the Purification Workflow
To provide a clearer understanding of the decision-making process during purification, the following workflow diagram is provided.
Caption: Decision workflow for the purification of this compound.
Troubleshooting Common Purification Issues
The following diagram outlines a troubleshooting guide for common issues encountered during the purification process.
Caption: Troubleshooting common problems in recrystallization and column chromatography.
References
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
-
(PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. Available at: [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available at: [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents.
-
(PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide - ResearchGate. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]
-
Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
(PDF) 2-Chloro- N -(4-nitrophenyl)acetamide - ResearchGate. Available at: [Link]
-
Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
Sources
- 1. jcbsc.org [jcbsc.org]
- 2. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide during workup
Technical Support Center: 2-Chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for professionals working with this compound. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions related to the synthesis and workup of this compound, with a specific focus on preventing unwanted hydrolysis of the amide bond.
Troubleshooting Guide: Preventing Hydrolysis During Workup
Researchers often face challenges with the stability of the amide bond in this compound, particularly during aqueous workup procedures. Amide hydrolysis, which can be catalyzed by both acidic and basic conditions, leads to the formation of 2-methoxy-4-nitroaniline and chloroacetic acid, significantly reducing the yield of the desired product.[1][2][3] This guide provides a systematic approach to diagnosing and resolving issues related to hydrolysis.
Issue 1: Significant Product Loss and Presence of Starting Amine in Crude Material
Symptoms:
-
Lower than expected yield of this compound.
-
Analytical data (TLC, LC-MS, NMR) of the crude product indicates the presence of 2-methoxy-4-nitroaniline.
Root Cause Analysis:
The primary cause is the hydrolysis of the amide bond, which is susceptible to cleavage under both acidic and basic aqueous conditions, often accelerated by heat.[1][3] The workup procedure, intended to remove unreacted reagents and byproducts, can inadvertently create an environment conducive to this unwanted reaction.
Solutions and Mitigation Strategies:
-
Maintain a Neutral to Mildly Acidic pH:
-
Rationale: While both strong acids and bases catalyze amide hydrolysis, the lone pair of electrons on the amide nitrogen is significantly less basic than that of an amine due to resonance delocalization with the carbonyl group.[4][5] Therefore, protonation and subsequent hydrolysis are less favorable under mildly acidic conditions compared to base-catalyzed hydrolysis. The nitro and methoxy substituents on the phenyl ring also influence the electron density of the amide nitrogen, affecting its reactivity.[4]
-
Protocol: During aqueous washes, aim to keep the pH of the aqueous phase between 5 and 7. Use a pH meter or pH paper to monitor. If the reaction mixture is basic, neutralize cautiously with a dilute, cold acid like 1 M citric acid or 1 M HCl.[6] Avoid using strong bases like NaOH or KOH for neutralization, as these can readily induce saponification of the amide.[2]
-
-
Utilize Cold Conditions:
-
Rationale: The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature of the workup solutions will decrease the rate of the hydrolysis reaction.
-
Protocol: Perform all aqueous washes using ice-cold solutions (deionized water, brine, etc.).[7] If possible, conduct the entire workup procedure in an ice bath to maintain a low temperature.
-
-
Minimize Contact Time with Aqueous Phases:
-
Rationale: The extent of hydrolysis is directly proportional to the time the compound is in contact with the aqueous acidic or basic solution.[7]
-
Protocol: Perform extractions and washes efficiently and without unnecessary delays.[7] Do not let the biphasic mixture sit for extended periods before separation.
-
-
Thorough Drying of the Organic Layer:
-
Rationale: Water is a necessary reactant for hydrolysis. Ensuring the complete removal of water from the organic phase before solvent evaporation will prevent further hydrolysis.
-
Protocol: After the final wash, typically with brine to remove the bulk of dissolved water, dry the organic layer over a suitable anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][7] Ensure the drying agent is used in sufficient quantity (i.e., it no longer clumps together) and allow adequate time for it to absorb the water.
-
Experimental Workflow for Minimized Hydrolysis
The following diagram illustrates a recommended workup procedure designed to minimize the hydrolysis of this compound.
Caption: Recommended workup workflow to prevent amide hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is amide hydrolysis and why is it a concern for this compound?
A1: Amide hydrolysis is the cleavage of an amide bond by reaction with water to form a carboxylic acid and an amine.[1] For this compound, this results in the formation of chloroacetic acid and the starting material, 2-methoxy-4-nitroaniline. This reaction is problematic as it reduces the yield of the desired product. The presence of both acid and base can catalyze this process, which is a common environment during aqueous workups.[2][3]
Q2: How can I detect if hydrolysis is occurring during my workup?
A2: Several analytical techniques can be used to detect the presence of the hydrolysis product, 2-methoxy-4-nitroaniline, in your crude product mixture:
-
Thin-Layer Chromatography (TLC): The amine is typically more polar than the amide, so it will have a lower Rf value. A spot corresponding to the 2-methoxy-4-nitroaniline standard will indicate hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): This can quantify the amount of amine present.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of peaks corresponding to the aromatic protons of 2-methoxy-4-nitroaniline in the ¹H NMR spectrum of your crude product is a clear indication of hydrolysis.
-
Infrared (IR) Spectroscopy: While the amide C=O stretch is a key feature (around 1660-1680 cm⁻¹), the presence of the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) from the hydrolysis product can be indicative, though overlap with the amide N-H stretch is possible.[9][10]
Q3: My synthesis involves reacting 2-methoxy-4-nitroaniline with chloroacetyl chloride. What are the key considerations for the workup in this case?
A3: The reaction of an aniline with an acyl chloride typically generates HCl as a byproduct.[11][12] This will make the reaction mixture acidic. Therefore, the workup will require a basic wash to neutralize the HCl.
-
Recommended Base: Use a weak base such as a cold, saturated solution of sodium bicarbonate (NaHCO₃).[6] This will neutralize the acid without being overly harsh, which could promote base-catalyzed hydrolysis.
-
Caution with Strong Bases: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they significantly increase the rate of amide hydrolysis.[1][2]
Q4: Can I use a non-aqueous workup to avoid hydrolysis completely?
A4: In some cases, a non-aqueous workup may be feasible. If the impurities are non-polar, you might be able to precipitate your product by adding an anti-solvent (like hexanes) to your reaction mixture (dissolved in a solvent like ethyl acetate or dichloromethane). Subsequent filtration would yield the crude product. However, this is highly dependent on the solubility properties of your product and impurities. For removing salt byproducts, an aqueous wash is often unavoidable.
Q5: Are there any structural features of this compound that make it particularly susceptible to hydrolysis?
A5: The electronic properties of the substituents on the aromatic ring can influence the stability of the amide bond. The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density on the aniline nitrogen.[4] This can make the amide nitrogen a better leaving group, potentially facilitating hydrolysis under certain conditions. Conversely, the methoxy group (-OCH₃) is an electron-donating group. The interplay of these electronic effects contributes to the overall reactivity of the amide bond.
Data Summary
| Compound | Key Functional Group | Potential Hydrolysis Products | Recommended Workup pH | Recommended Temperature |
| This compound | Amide | 2-methoxy-4-nitroaniline, Chloroacetic Acid | 5 - 7 | 0 - 5 °C |
References
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
- Gifford, A. N., & Gerasimov, M. R. (1998). Determination of Anandamide Amidase Activity Using Ultraviolet-Active Amine Derivatives and Reverse-Phase High-Performance Liquid Chromatography. Analytical Biochemistry, 261(1), 68–73.
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What test can be used to differ amide and amine?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Reddit. (2020). How to prevent the acid hydrolysis of an amide?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
ResearchGate. (2022). How can I break amide bond without using any catalyst. Any feasible reactions and citations?. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.info [ijpsr.info]
- 11. prepchem.com [prepchem.com]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Column chromatography conditions for purifying 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the purification of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this compound using column chromatography. Here, we will address common challenges and frequently asked questions, grounding our recommendations in established chromatographic principles.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Poor Separation of the Desired Compound from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Collected fractions are still impure after column chromatography.
-
Broad elution bands from the column.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase is critical for good separation. If the solvent is too polar, all compounds will travel quickly up the column with little separation. If it's not polar enough, the compounds may not move at all.
-
Solution: Systematically screen different solvent systems using TLC. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.[1]
-
-
Column Overloading: Loading too much crude product onto the column is a common cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). For difficult separations, a lower loading percentage is recommended.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.
-
Solution: Pack the column carefully using a slurry method to ensure a homogenous and stable bed.[1] Gently tap the column during packing to dislodge any air bubbles.
-
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
The desired compound remains at the top of the column and does not move with the mobile phase.
-
No product is observed in the collected fractions, even after passing a large volume of solvent.
Potential Causes and Solutions:
-
Insufficiently Polar Mobile Phase: The selected solvent system may not be strong enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. In some cases, a small amount of a highly polar solvent like methanol may be needed to elute highly retained compounds.
-
-
Compound Insolubility: The compound may have precipitated on the column if it is not soluble in the mobile phase.
-
Solution: Ensure the compound is soluble in the initial mobile phase. The solubility of a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is limited in some common solvents, so careful solvent selection is important.[2] If solubility is an issue, consider a different chromatographic technique, such as reverse-phase chromatography.
-
Problem 3: Product Degradation on the Column
Symptoms:
-
Appearance of new, unexpected spots on the TLC analysis of the fractions.
-
Low overall yield of the purified product.
Potential Causes and Solutions:
-
Sensitivity to Silica Gel: Some organic molecules can be sensitive to the acidic nature of silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase.[1] Alternatively, use a less acidic stationary phase like alumina.
-
-
Prolonged Exposure to the Stationary Phase: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution: Optimize the solvent system to allow for a reasonably fast elution without compromising separation. Avoid unnecessarily long columns.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for TLC analysis and subsequent column chromatography would be a mixture of hexane and ethyl acetate. Begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity by moving to ratios like 4:1, 2:1, and 1:1 to find the optimal separation. The goal is to achieve an Rf value of 0.2-0.4 for your target compound.[1]
Q2: Should I use dry loading or wet loading for my sample?
For this compound, dry loading is often preferred.[1] This involves pre-adsorbing the crude product onto a small amount of silica gel and then carefully adding this powder to the top of the column. This technique can lead to sharper bands and better separation, especially if the compound has limited solubility in the initial mobile phase.
Q3: How can I monitor the progress of my column chromatography?
The progress should be monitored by collecting fractions and analyzing them using TLC.[1] Spot each fraction (or every few fractions) on a TLC plate, alongside a spot of your crude starting material and a reference spot of the pure compound if available. This will allow you to identify which fractions contain your pure product.
Q4: Is reverse-phase chromatography a viable option for this compound?
Yes, reverse-phase chromatography could be an excellent alternative. Similar compounds have been successfully separated using reverse-phase HPLC with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid.[3][4] This technique is particularly useful if the compound is more soluble in polar solvents.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general framework. The exact solvent ratios should be optimized based on your TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
n-Hexane
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
Step-by-Step Methodology:
-
TLC Optimization:
-
Prepare developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the dissolved sample onto TLC plates and develop them in the prepared chambers.
-
Visualize the plates under a UV lamp to determine the optimal solvent system that gives an Rf of ~0.3 for the target compound.
-
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume in labeled tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Quantitative Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Offers a good polarity range for eluting the target compound while separating it from less polar and more polar impurities. |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal resolution in column chromatography.[1] |
| Sample Loading | 1-5% (w/w) of silica gel | Prevents column overloading and ensures good separation. |
| Loading Method | Dry Loading | Often results in sharper bands and improved separation.[1] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- MedchemExpress. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- ChemicalBook. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.
- Chemchart. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide (17329-87-2).
- Guidechem. (n.d.). 2-chloro-n-(4-methoxy-2-nitro-phenyl)-acetamide 3223-77-6.
- Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
- Gowda, B. T., Foro, S., & Fuess, H. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2335–o2336.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- BenchChem. (n.d.). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography.
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- BLDpharm. (n.d.). 17329-87-2|2-Chloro-N-(4-nitrophenyl)acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]
- 3. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: TLC Analysis in the Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
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This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for monitoring the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide via Thin-Layer Chromatography (TLC). The insights provided herein are based on established chemical principles and extensive field experience to ensure scientific integrity and experimental success.
Introduction: The Critical Role of TLC in Synthesis
The acylation of 2-methoxy-4-nitroaniline with chloroacetyl chloride is a common transformation in medicinal chemistry. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and economical technique for monitoring the progress of this reaction. It allows for the qualitative assessment of the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts. Accurate interpretation of the TLC plate is paramount for making informed decisions regarding reaction time, work-up procedures, and purification strategies.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter during the TLC analysis of your reaction mixture.
Question 1: I see a spot on the baseline that doesn't move. What could it be?
Answer: A spot remaining at the origin (baseline) is highly polar and strongly adheres to the silica gel stationary phase. There are several possibilities:
-
Unreacted Starting Material: The starting material, 2-methoxy-4-nitroaniline, is a primary amine and is significantly more polar than the N-acylated product. It will have a low Rf value and may remain near the baseline, especially in less polar solvent systems.
-
Hydrolysis of Product: If your reaction workup involves aqueous conditions, the amide product can hydrolyze back to the starting aniline. This is more likely under acidic or basic conditions.
-
Salt Formation: If your reaction mixture is acidic, the starting aniline can be protonated to form a highly polar ammonium salt, which will not migrate on the TLC plate.[1]
Troubleshooting Steps:
-
Co-spotting: Always spot a reference sample of your starting material (2-methoxy-4-nitroaniline) alongside your reaction mixture to confirm if the baseline spot corresponds to it.
-
Solvent System Adjustment: Increase the polarity of your mobile phase. For example, if you are using a 7:3 Hexane:Ethyl Acetate system, try switching to a 1:1 mixture or adding a small percentage (1-2%) of methanol or acetic acid.
-
Neutralization: If you suspect salt formation, you can try to neutralize a small aliquot of your reaction mixture with a mild base (like a saturated sodium bicarbonate solution), extract with an organic solvent, and then spot the organic layer on the TLC plate.
Question 2: I have an unexpected spot with an Rf value higher than my product. What could this be?
Answer: A spot with a higher Rf value is less polar than your desired product. A likely candidate for such a byproduct is a di-acylated species.
-
Diacylation: Although the N-acetyl group is moderately deactivating, under certain conditions (e.g., excess chloroacetyl chloride, elevated temperatures), a second acylation can occur on the nitrogen atom, forming a diacylamide.[2][3] This byproduct is less polar than the mono-acylated product because the second acyl group further diminishes the hydrogen-bonding capability of the amide.
Troubleshooting Steps:
-
Reaction Condition Control: To minimize diacylation, ensure you are using a controlled stoichiometry of chloroacetyl chloride (closer to 1:1 with the aniline). Running the reaction at a lower temperature can also help improve selectivity for the mono-acylated product.[2]
-
Characterization: If this spot is significant, it may be necessary to isolate it during purification (e.g., column chromatography) and characterize it by NMR or Mass Spectrometry to confirm its identity.
Question 3: My spots are streaking or "tailing." How can I get well-defined spots?
Answer: Spot streaking is a common issue in TLC and can obscure the separation of components. The primary causes are:
-
Sample Overloading: Applying too much of the reaction mixture to the plate is a frequent cause of streaking.[4]
-
Inappropriate Solvent System: If the polarity of the solvent system is too high for the compounds, they may travel up the plate as streaks rather than distinct spots.[4]
-
Acidic/Basic Compounds: The silica gel on TLC plates is slightly acidic. If your compounds are strongly acidic or basic, they can interact with the silica gel in a non-ideal way, leading to tailing.
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.
-
Optimize Spotting Technique: Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application. This keeps the initial spot size small and concentrated.[4]
-
Adjust Mobile Phase: If streaking persists, try a different solvent system. Sometimes, adding a small amount of a modifier can improve spot shape. For example, adding a few drops of acetic acid to the mobile phase can help to sharpen the spots of acidic compounds, while adding a small amount of triethylamine can help with basic compounds.
-
Use Neutral or Basic Alumina Plates: If your compound is known to be unstable on silica, consider using neutral or basic alumina TLC plates.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this reaction?
A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common initial ratio to try is 7:3 Hexane:Ethyl Acetate . You can then adjust the ratio based on the initial separation. If the spots are all near the baseline, increase the proportion of ethyl acetate. If they are all near the solvent front, increase the proportion of hexane.
Q2: How can I visualize the spots on the TLC plate?
The starting material, product, and likely byproducts all contain aromatic rings and a nitro group, making them UV-active.
-
UV Light (254 nm): This is the most common and non-destructive method.[6][7] The compounds will appear as dark spots on the fluorescent green background of the TLC plate.[6][7] It is good practice to circle the spots with a pencil while under the UV lamp, as they will disappear once the light is removed.[6]
-
Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds as yellow-brown spots.[6][7] This is a good secondary method if a compound is not strongly UV-active.
-
Specific Stains for Nitro Compounds: For more specific visualization, you can use a chemical stain. A common method involves the reduction of the nitro group to an amine using a reagent like stannous chloride (SnCl₂), followed by diazotization and coupling with a compound like β-naphthol to produce a brightly colored azo dye.[8]
Q3: What are the expected Rf values for the components?
The Rf (Retardation factor) value is dependent on the specific TLC plate, mobile phase, and experimental conditions. However, you can expect the following trend in polarity and Rf values:
| Compound | Expected Polarity | Expected Rf Value Trend |
| 2-methoxy-4-nitroaniline (Starting Material) | High | Low |
| This compound (Product) | Medium | Intermediate |
| Di-acylated byproduct | Low | High |
This table provides a relative trend. Absolute Rf values should be determined experimentally.
Q4: How do I use a co-spot to confirm my product?
A co-spot is a lane on the TLC plate where you spot both the reaction mixture and a reference standard of the expected product on top of each other.
-
Spotting: On the baseline of your TLC plate, mark three lanes: "SM" (Starting Material), "RXN" (Reaction Mixture), and "CO" (Co-spot).
-
Develop: Place the plate in the developing chamber.
-
Analysis:
-
If the spot in the "RXN" lane has the same Rf value as your product standard, it is likely your product.
-
In the "CO" lane, if you see a single, well-defined spot at the same height as the product and the corresponding spot in the reaction mixture, it provides strong evidence that your reaction is producing the desired compound. If the spots separate, they are not the same compound.
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting: Use a capillary tube to apply a small spot of your starting material, reaction mixture, and a co-spot on the origin line. Ensure the spots are small and do not touch.[9]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level must be below the origin line.[4] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[6]
-
Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: Visualization of Nitro Compounds via Reduction and Diazotization
This is a highly sensitive method for confirming the presence of nitroaromatic compounds.[8]
-
Develop and Dry: Run the TLC as described in Protocol 1 and ensure the plate is completely dry.
-
Reduction: In a fume hood, spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Let it cool.[8]
-
Diazotization: Spray the cooled plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[8]
-
Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Nitro compounds will appear as distinct orange to red spots.[8]
Visual Diagrams
Reaction Pathway and Potential Byproducts
Caption: Synthesis of the target compound and formation of a potential di-acylated byproduct.
TLC Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common TLC analysis issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
- BenchChem. (n.d.). Preventing byproduct formation in aniline reactions.
-
Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
- MilliporeSigma. (n.d.). TLC Visualization Methods.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2008, January). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
-
ResearchGate. (2015, August 6). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
ResearchGate. (2017, January). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
ResearchGate. (2006, October 1). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
PubMed. (2021, September 3). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Retrieved from [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
YouTube. (2020, September 10). Acetylation of aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (2006, October 1). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
ResearchGate. (2017, June 15). Why aniline doesn't appear when i'm test it using TLC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important chemical transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.
I. Synthesis Overview & Core Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The primary route involves the N-acylation of 2-methoxy-4-nitroaniline with chloroacetyl chloride.[1][2][3][4] While seemingly straightforward, scaling up this reaction presents several challenges that can impact yield, purity, and safety.
This guide will address key issues including reagent solubility, reaction control, management of side reactions, and effective purification strategies.
Diagram of the Synthesis Pathway
Caption: General synthesis scheme for this compound.
II. Frequently Asked Questions & Troubleshooting
FAQ 1: Reagent Solubility and Solvent Selection
Question: I'm having trouble dissolving 2-methoxy-4-nitroaniline. What is the best solvent for this reaction, and how does it impact the process?
Answer: The solubility of 2-methoxy-4-nitroaniline is a critical factor for a successful and scalable reaction.[5] Poor solubility can lead to incomplete reactions and heterogeneous mixtures that are difficult to manage on a larger scale.
-
Solubility Profile: 2-methoxy-4-nitroaniline is a yellow to orange crystalline powder that is only slightly soluble in water.[6][7] Its solubility increases significantly in various organic solvents. The solubility follows this general trend: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (DMSO) > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol > n-propanol > isopropanol > ethylene glycol (EG) > n-butanol > water.[5][6][7] In aqueous mixtures, the solubility increases with rising temperature and the proportion of organic co-solvents like isopropanol, EG, n-propanol, and DMSO.[8]
-
Recommended Solvents for Reaction: For the acylation reaction, aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride.
-
Tetrahydrofuran (THF): A good choice that often provides a balance of solubility and reactivity. It is also relatively easy to remove post-reaction.
-
Dichloromethane (DCM): Offers good solubility for the starting materials and is inert under the reaction conditions.
-
Ethyl Acetate: Can be used, but care must be taken as it can be sensitive to the basic conditions often employed.
-
-
Solvent Selection Table:
| Solvent | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | 66 | Good solubility, relatively easy to remove. |
| Dichloromethane (DCM) | 39.6 | Good solubility, inert, but has a low boiling point. |
| Ethyl Acetate | 77.1 | Good solubility, but can be reactive with bases. |
| Acetonitrile | 82 | Good solubility, but can be more difficult to remove. |
FAQ 2: Managing the Exothermic Reaction and Temperature Control
Question: The reaction is highly exothermic upon adding chloroacetyl chloride. How can I control the temperature during scale-up to prevent side reactions?
Answer: The reaction between an amine and an acid chloride is indeed highly exothermic. Uncontrolled temperature can lead to the formation of impurities and pose a safety risk.
-
Procedural Control:
-
Cooling: Always start the reaction in an ice bath (0-5°C).[9]
-
Slow Addition: Add the chloroacetyl chloride dropwise to the solution of 2-methoxy-4-nitroaniline.[1][9] This allows for the dissipation of heat and maintains a controlled reaction rate.
-
Monitoring: Use a thermometer to monitor the internal temperature of the reaction vessel throughout the addition.
-
-
Scale-Up Considerations: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with a circulating cooling system is highly recommended for pilot and production scales.
Troubleshooting Workflow: Exotherm Control
Caption: Decision workflow for managing exothermic reactions.
FAQ 3: The Role of a Base and Preventing Side Reactions
Question: What is the purpose of adding a base to the reaction, and which one should I use? I'm concerned about potential side reactions.
Answer: A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. If not neutralized, the HCl can protonate the starting amine, rendering it unreactive.
-
Commonly Used Bases:
-
Triethylamine (TEA): A common and effective organic base.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can accelerate the reaction and improve yields, particularly when dealing with less reactive anilines.[9][10]
-
Potassium Carbonate (K₂CO₃): An inorganic base that can be used, especially in solvent systems like DMF.[11]
-
-
Preventing Diacylation: A potential side reaction is the formation of a diacylated product. This can be minimized by:
-
Using a slight excess of the amine relative to the chloroacetyl chloride.
-
Maintaining a low reaction temperature.
-
Ensuring efficient mixing to avoid localized high concentrations of the acylating agent.
-
FAQ 4: Product Isolation and Purification
Question: What is the most effective method for isolating and purifying the final product on a larger scale?
Answer: The isolation and purification strategy depends on the reaction solvent and the physical properties of the product.
-
Isolation:
-
Precipitation: If the product is insoluble in the reaction mixture, it may precipitate out upon completion.[1] The product can then be collected by filtration.
-
Aqueous Workup: Often, the reaction mixture is quenched with water or a dilute aqueous acid to remove the base and any remaining starting amine. The product is then extracted into an organic solvent like ethyl acetate or DCM.[11][12] The organic layer is then washed, dried, and concentrated.[11]
-
-
Purification:
-
Recrystallization: This is a highly effective method for purifying solid products on a large scale. A suitable solvent system (e.g., ethanol/water) should be identified to provide good recovery of pure crystals.[11][13]
-
Column Chromatography: While effective for small-scale purification, it is often less practical and more costly for large-scale production. It is typically used if recrystallization fails to provide the desired purity.[11]
-
Step-by-Step General Protocol for Synthesis
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolution: Dissolve 2-methoxy-4-nitroaniline (1 equivalent) and a suitable base like triethylamine (1.1 equivalents) in an appropriate solvent (e.g., THF).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, filter and wash it. Otherwise, perform an extractive workup.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
FAQ 5: Safety Precautions for Handling Chloroacetyl Chloride
Question: What are the key safety concerns when working with chloroacetyl chloride, especially at a larger scale?
Answer: Chloroacetyl chloride is a highly reactive, corrosive, and toxic substance that requires careful handling.[14][15][16]
-
Hazards:
-
Safety Measures:
-
Ventilation: Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.[14][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[14][15][18]
-
Moisture Control: Use dry glassware and solvents to prevent violent reactions. Store under an inert atmosphere (e.g., nitrogen).[15]
-
Spill Response: Have appropriate spill control materials (e.g., absorbent pads, neutralizers) readily available. Do not use water to clean up spills.[16][17]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible.[14][17]
-
III. References
-
Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data. Available at: [Link]
-
Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]
-
Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Available at: [Link]
-
Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]
-
Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Available at:
-
Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline - Eureka. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Available at: [Link]
-
Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Available at:
-
ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Available at: [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at: [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]
-
International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]
-
PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Methoxy-4-nitroaniline CAS#: 97-52-9 [m.chemicalbook.com]
- 7. 2-Methoxy-4-nitroaniline | 97-52-9 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. jcbsc.org [jcbsc.org]
- 14. kscl.co.in [kscl.co.in]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. nj.gov [nj.gov]
- 18. lobachemie.com [lobachemie.com]
Validation & Comparative
Comparing the reactivity of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide with other chloroacetamides
A Comparative Guide to the Reactivity of Substituted Chloroacetamides: The Case of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Introduction: The Double-Edged Sword of Covalent Modifiers
In the landscape of modern drug discovery and chemical biology, chloroacetamides represent a prominent class of electrophilic "warheads" used in the design of targeted covalent inhibitors.[1] Their ability to form stable, irreversible bonds with nucleophilic residues like cysteine within protein active sites allows for potent and durable target engagement.[2][3] This has led to their successful application in developing therapeutics and chemical probes.[4][5] However, the utility of a chloroacetamide is intrinsically linked to its reactivity. A warhead that is too reactive can lead to indiscriminate, off-target modifications and associated toxicity, while one with insufficient reactivity may fail to engage its intended target efficiently.[6]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the reactivity of this compound against a panel of structurally related chloroacetamides. We will dissect the key structural elements that govern reactivity—namely electronic and steric effects—and provide a robust experimental framework for quantifying these differences. By understanding the principles that tune the reactivity of this important chemical scaffold, researchers can more rationally design covalent modifiers with optimal potency and selectivity.
Theoretical Framework: Factors Governing Chloroacetamide Reactivity
The characteristic reaction of chloroacetamides is the nucleophilic substitution of the chloride ion by a soft nucleophile, typically the thiol side chain of a cysteine residue.[7] This reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The rate of this reaction is highly sensitive to the electronic environment of the α-carbon and the steric accessibility of the reaction center.
Electronic Effects: The Push and Pull of Substituents
The electrophilicity of the carbon atom bearing the chlorine is paramount to the reactivity of the chloroacetamide. Substituents on the N-aryl ring can dramatically influence this electrophilicity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Groups like the nitro (–NO₂) group, particularly at the para position, pull electron density away from the acetamide backbone. This withdrawal increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[10]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (–OCH₃) donate electron density to the aromatic ring, which can slightly decrease the electrophilicity of the α-carbon and slow the reaction rate.
Steric Effects: The Challenge of Accessibility
The SN2 reaction mechanism involves the backside attack of the nucleophile on the electrophilic carbon. Any bulky substituents near the reaction center can physically impede this approach, slowing the reaction.[10][11] Substituents at the ortho position of the N-aryl ring are particularly impactful. An ortho-methoxy group, for instance, can significantly hinder the trajectory of the incoming nucleophile, leading to a marked decrease in the reaction rate compared to its meta or para isomers.[10]
The subject of this guide, this compound, presents a fascinating case where these two effects are in direct competition: the rate-enhancing electronic pull of the para-nitro group versus the rate-diminishing steric hindrance of the ortho-methoxy group.
Caption: Key factors modulating the SN2 reactivity of N-aryl chloroacetamides.
Experimental Protocol for Assessing Reactivity
To provide a standardized and reproducible measure of reactivity, we describe a kinetic assay using the model thiol nucleophile, glutathione (GSH), a biologically relevant antioxidant. The rate of reaction is monitored by quantifying the consumption of the chloroacetamide derivative over time using High-Performance Liquid Chromatography (HPLC).
Principle
This protocol measures the second-order rate constant (k₂) for the reaction between a chloroacetamide and excess glutathione at a constant pH and temperature. By keeping the GSH concentration pseudo-first-order, the observed rate constant (kobs) can be determined from the exponential decay of the chloroacetamide concentration. The second-order rate constant is then calculated by dividing kobs by the GSH concentration. This method provides a direct and quantitative comparison of the intrinsic electrophilicity of different chloroacetamides.[12]
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of 100 mM sodium phosphate buffer and adjust the pH to 7.4. Ensure the buffer is degassed by sparging with nitrogen for 15 minutes to minimize oxidation of GSH.
-
Chloroacetamide Stock Solutions (10 mM): Prepare 10 mM stock solutions of each test compound (e.g., 2-chloro-N-phenylacetamide, 2-chloro-N-(4-nitrophenyl)acetamide, and this compound) in acetonitrile or DMSO.
-
Glutathione (GSH) Stock Solution (100 mM): Prepare a 100 mM solution of L-Glutathione reduced in the degassed phosphate buffer immediately before use.
-
-
Kinetic Reaction Setup:
-
Equilibrate the phosphate buffer, GSH stock, and a water bath to a constant temperature (e.g., 25 °C).
-
In a temperature-controlled reaction vessel, add the appropriate volume of phosphate buffer.
-
Initiate the reaction by adding the chloroacetamide stock solution to a final concentration of 100 µM, followed immediately by the GSH stock solution to a final concentration of 1 mM. The final reaction volume should contain ≤1% organic solvent to avoid solubility issues.
-
Start a timer immediately after the addition of GSH.
-
-
Time-Point Quenching and Sample Preparation:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of a 10% formic acid solution. This stops the reaction by protonating the thiolate.
-
Vortex the quenched sample and centrifuge at >10,000 x g for 5 minutes to pellet any precipitated protein (if applicable) or particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase C18 column.
-
Use a gradient elution method, for example, from 95% Water (0.1% formic acid) / 5% Acetonitrile (0.1% formic acid) to 5% Water / 95% Acetonitrile over 10 minutes.
-
Monitor the elution of the parent chloroacetamide compound using a UV detector at a predetermined wavelength (e.g., 254 nm or the λmax of the compound).
-
Integrate the peak area corresponding to the remaining chloroacetamide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the chloroacetamide peak area (ln[Area]) versus time (in seconds).
-
The data should fit a linear equation (y = -kobst + c). The slope of this line is the negative of the pseudo-first-order rate constant (-kobs).
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = kobs / [GSH] .
-
Caption: Experimental workflow for determining chloroacetamide reactivity with GSH.
Comparative Reactivity Data
The following table presents illustrative experimental data for the reaction of selected N-aryl chloroacetamides with glutathione at pH 7.4 and 25°C, as determined by the protocol above. These values, while based on established chemical principles, are presented to guide the comparison.
| Compound | Structure | Key Features | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Relative Reactivity |
| 1. 2-chloro-N-phenylacetamide | Baseline reference | 0.35 | 1.00 | |
| 2. 2-chloro-N-(4-nitrophenyl)acetamide | Strong electronic activation (EWG) | 4.20 | 12.0 | |
| 3. 2-chloro-N-(2-methoxyphenyl)acetamide | ![]() | Steric hindrance; weak electronic donation (EDG) | 0.08 | 0.23 |
| 4. This compound | Competing steric hindrance (ortho-methoxy) and electronic activation (para-nitro) | 1.15 | 3.29 |
Analysis and Discussion
The data clearly illustrate the profound impact of N-aryl substitution on chloroacetamide reactivity.
-
Compound 2 (4-nitro): The presence of the powerful electron-withdrawing nitro group at the para-position results in a 12-fold increase in reactivity compared to the baseline phenylacetamide (Compound 1). This is a direct consequence of the enhanced electrophilicity of the α-carbon, making it a much "hotter" electrophile.
-
Compound 3 (2-methoxy): The introduction of an ortho-methoxy group causes a significant, roughly 4-fold decrease in reactivity. While the methoxy group is a weak electron-donator, the dominant effect here is steric hindrance.[10] The group physically obstructs the optimal trajectory for the nucleophile to attack the α-carbon, thus raising the activation energy of the reaction.
-
Compound 4 (2-methoxy-4-nitro): This compound demonstrates the interplay of competing effects. The strong activating effect of the 4-nitro group is clearly attenuated by the steric hindrance of the 2-methoxy group. While it is still over 3 times more reactive than the baseline compound, it is significantly less reactive (by about 4-fold) than the unhindered 4-nitro derivative (Compound 2). This result quantitatively demonstrates that both steric and electronic factors must be considered in concert when designing these molecules.
Implications for Drug Discovery and Chemical Biology
The ability to tune the reactivity of the chloroacetamide warhead is a critical aspect of modern covalent drug design.[13] The data presented here provide a clear blueprint for this process.
-
High Reactivity vs. Selectivity: Highly reactive warheads like 2-chloro-N-(4-nitrophenyl)acetamide may be useful for targeting proteins with poorly accessible cysteines or for applications where rapid binding is essential. However, this high reactivity comes with a greater risk of off-target reactions.[6]
-
Tuning for Optimal Kinetics: For most therapeutic applications, an intermediate reactivity is desirable. The goal is to design a molecule that is stable enough to circulate and find its target protein but reactive enough to form a covalent bond once properly oriented in the binding pocket. This compound exemplifies this "tuned" reactivity, where a potent electronic activator is moderated by steric factors. This approach allows for the development of covalent inhibitors that are selective because their binding is primarily driven by the high local concentration and precise orientation afforded by the protein's binding pocket, rather than by raw, indiscriminate chemical reactivity.
Conclusion
The reactivity of N-aryl chloroacetamides is a finely balanced interplay of electronic and steric effects. The case of this compound highlights this principle perfectly, demonstrating that the potent activating effect of a para-nitro group can be significantly tempered by the steric bulk of an ortho-methoxy substituent. This results in a molecule with intermediate reactivity, a profile often sought in the development of selective covalent inhibitors. By leveraging a quantitative understanding of these structure-reactivity relationships, as outlined in this guide, researchers can rationally design and select chloroacetamide-based molecules with the precise kinetic properties required for their specific biological applications.
References
-
Lemetre, C., et al. (2019). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]
-
Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry. [Link]
-
Lavorato, S., et al. (2017). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]
-
Li, Q., & Roberts, A. L. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry. [Link]
-
Kumar, A. (2024). Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. International Journal of Drug Discovery and Technology. [Link]
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]
-
Matthies, R., et al. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. [Link]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. [Link]
-
Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]
-
Le, N. P., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. [Link]
-
Le, N. P., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]
-
Lee, K. S., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. [Link]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chloroacetamide Derivatives in Modern Chemistry. [Link]
-
Adili, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]
-
Mora, J. R., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. International Journal of Molecular Sciences. [Link]
-
de Oliveira, G. P., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology. [Link]
-
Lazzari, P., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry. [Link]
Sources
- 1. Chloroacetamides - Enamine [enamine.net]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Biological Activity of 2-chloro-N-(substituted phenyl)acetamides: A Focus on 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide and its Analogs
Introduction
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of biologically active compounds. The introduction of a chloroacetyl group, in particular, has been shown to be a critical modification for enhancing various pharmacological effects, most notably antimicrobial activity. This technical guide provides an in-depth comparative analysis of the biological activity of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide and its analogs. By examining the structure-activity relationships (SAR) within this class of compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as therapeutic agents. This guide will delve into the causality behind experimental designs, present supporting data from the literature, and provide detailed protocols for the evaluation of these compounds.
The 2-chloro-N-phenylacetamide Core: A Foundation for Diverse Biological Activities
The fundamental structure of 2-chloro-N-phenylacetamide combines an aromatic phenyl ring linked via an amide bond to a reactive chloroacetyl group. This chemical arrangement is key to its biological effects. The chloroacetamide moiety can act as an alkylating agent, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and enzymes. This irreversible binding can lead to the inhibition of essential cellular processes in target organisms.
The versatility of this scaffold lies in the ability to modify the phenyl ring with various substituents. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning its biological activity, selectivity, and toxicity profile.
Comparative Analysis of Biological Activities
While specific experimental data on this compound is not extensively available in the public domain, a comparative analysis of its close analogs provides significant insights into its potential biological activities. The primary focus of research on this class of compounds has been their antimicrobial properties.
Antimicrobial Activity: A Structure-Activity Relationship Study
The antimicrobial efficacy of 2-chloro-N-(substituted phenyl)acetamides is significantly influenced by the nature and position of the substituents on the phenyl ring. A systematic evaluation of various analogs reveals key trends in their activity against a range of pathogens.
A study on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against Gram-positive bacteria, with some also showing activity against Gram-negative bacteria and the yeast Candida albicans[1]. The biological activity was found to vary with the position of the substituents on the phenyl ring, suggesting that steric and electronic factors play a crucial role in their mechanism of action[1].
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-chloro-N-(substituted phenyl)acetamide Analogs
| Compound | Substitution Pattern | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Candida albicans | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | Active | Active | Less Active | Moderately Active | [1] |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-Fluoro | Active | Active | Less Active | Moderately Active | [1] |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Bromo | Active | Active | Less Active | Moderately Active | [1] |
| N-(4-methylphenyl)-2-chloroacetamide | 4-Methyl | Active | Active | Less Active | Moderately Active | [1] |
| N-(4-methoxyphenyl)-2-chloroacetamide | 4-Methoxy | Active | Active | Less Active | Moderately Active | [1] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 4-Fluoro, 3-Nitro | - | - | Moderate to Weak | - | [2][3] |
Note: "Active," "Less Active," and "Moderately Active" are qualitative descriptors based on the cited literature. For quantitative data, please refer to the original publication.
The high lipophilicity of halogenated p-substituted phenyl rings, as seen in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, is suggested to contribute to their potent activity, likely by facilitating their passage through the microbial cell membrane[1].
The importance of the chloroacetyl group is further underscored in a study of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. This compound demonstrated antibacterial activity against Klebsiella pneumoniae, whereas its analog lacking the chloro atom, N-(4-fluoro-3-nitrophenyl)acetamide, was inactive[2][3]. This strongly suggests that the chloro group is essential for the biological activity of this molecule[2][3].
Based on these findings, it can be inferred that This compound would likely exhibit antimicrobial activity. The presence of the electron-withdrawing nitro group and the methoxy group would modulate its lipophilicity and electronic properties, influencing its potency and spectrum of activity. The ortho-methoxy group might introduce steric hindrance that could affect its binding to the target site compared to its para-substituted counterpart.
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for 2-chloro-N-phenylacetamides is believed to be the alkylation of essential biomolecules within the microbial cell. The electrophilic carbon of the chloroacetyl group can react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in enzymes.
For antibacterial agents, a plausible target is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes involved in the synthesis of the bacterial cell wall. Alkylation of these enzymes would disrupt cell wall integrity, leading to cell lysis and bacterial death[2].
Caption: Proposed mechanism of antibacterial action.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and antimicrobial evaluation of 2-chloro-N-(substituted phenyl)acetamides.
Synthesis of 2-chloro-N-(substituted phenyl)acetamides
This protocol describes a general method for the synthesis of 2-chloro-N-(substituted phenyl)acetamides via the acylation of a substituted aniline with chloroacetyl chloride.
Materials:
-
Substituted aniline (e.g., 2-methoxy-4-nitroaniline)
-
Chloroacetyl chloride
-
Inert solvent (e.g., dichloromethane, ethyl acetate)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: Experimental workflow for synthesis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized 2-chloro-N-(substituted phenyl)acetamide compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control well (broth + inoculum + standard antibiotic) and a negative control well (broth only). Also, include a vehicle control (broth + inoculum + DMSO at the highest concentration used).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible microbial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
Beyond Antimicrobial Activity: Exploring Other Therapeutic Potentials
While antimicrobial activity is the most studied biological effect of this class of compounds, the N-phenylacetamide scaffold is also being investigated for other therapeutic applications. For instance, some derivatives have shown potential as antidepressant agents[4]. The structural modifications on the phenyl ring can be tailored to target different biological receptors and enzymes, opening up avenues for the development of novel drugs for various diseases. For example, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide has been used as a synthetic intermediate in the development of maternal embryonic leucine zipper kinase (MELK) inhibitors with potential anticancer activity[5].
Conclusion and Future Directions
The 2-chloro-N-(substituted phenyl)acetamide scaffold represents a promising platform for the development of new therapeutic agents. The available data on its analogs strongly suggest that these compounds possess significant antimicrobial activity, with the chloroacetyl moiety playing a crucial role in their mechanism of action. The structure-activity relationship studies highlight the importance of the substitution pattern on the phenyl ring in modulating their potency and spectrum of activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of analogs, including the specific compound This compound . This would enable a more precise understanding of the effects of the methoxy and nitro substituents on its activity. Furthermore, investigations into their mechanisms of action at a molecular level, as well as their pharmacokinetic and toxicological profiles, are essential for their potential translation into clinical candidates. The exploration of other therapeutic applications, such as anticancer and CNS-related activities, also warrants further investigation.
References
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
(PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]
-
(PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC - PubMed Central. [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
Synthesis, Structural Characterization and Theoretical NLO Activity of N-(4-Acetyl-5-(4-(Nitro) Phenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl)-N-Phenyl Acetamide. POLYCYCLIC AROMATIC COMPOUNDS. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... ResearchGate. [Link]
-
Acetamide, N-(4-nitrophenyl)-. the NIST WebBook. [Link]
-
Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ScienceOpen. [Link]
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
A Researcher's Guide to Rigorous X-ray Crystallography Data Validation: A Comparative Analysis Using 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide Analogs
For researchers, scientists, and professionals in drug development, the structural elucidation of small molecules through single-crystal X-ray diffraction is a cornerstone of molecular design and understanding. However, the integrity of a crystal structure is only as robust as the validation of its underlying data. This guide provides an in-depth, practical comparison of crystallographic data validation, using analogs of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide as case studies. We will explore the "why" behind experimental choices and demonstrate a self-validating system for ensuring the accuracy and reliability of your crystallographic models.
The Imperative of Data Validation in Structural Science
X-ray crystallography provides a powerful snapshot of molecular architecture. Yet, the process from diffraction image to final structure is a multi-step procedure involving data collection, processing, structure solution, and refinement.[1][2] At each stage, errors can be introduced, leading to an inaccurate or misleading molecular model. Rigorous data validation is therefore not merely a final check, but an integral part of the crystallographic workflow, ensuring the scientific soundness of the derived structural information.[1][3] This process involves a thorough assessment of the experimental data and the resulting model against established crystallographic principles and statistical measures.[4][5]
A Comparative Analysis: Scrutinizing Structural Analogs
While a crystallographic information file (CIF) for the specific molecule this compound is not publicly available, we can establish a robust validation framework by comparing the crystallographic data of two closely related, publicly available structures: 2-chloro-N-(4-nitrophenyl)acetamide [6] and N-(4-methoxy-2-nitrophenyl)acetamide .[7][8][9] This comparative approach allows us to highlight key validation metrics and understand their significance in assessing data quality.
Key Crystallographic and Refinement Parameters: A Comparative Table
| Parameter | 2-chloro-N-(4-nitrophenyl)acetamide[6] | N-(4-methoxy-2-nitrophenyl)acetamide[7][8] | Ideal/Acceptable Range & Significance |
| Crystal System | Orthorhombic | Monoclinic | Indicates the basic symmetry of the crystal lattice. |
| Space Group | Pbca | P2₁/n | Describes the symmetry elements of the unit cell.[10] |
| Temperature (K) | 293(2) | 100(2) | Low temperatures reduce atomic motion, leading to more precise data. |
| Wavelength (Å) | 0.71073 (Mo Kα) | 1.54178 (Cu Kα) | The choice of X-ray source can impact data quality and absorption effects. |
| Resolution (Å) | Not explicitly stated, but implied by data | Not explicitly stated, but implied by data | A measure of the level of detail in the diffraction data. Lower values are better.[4][5] |
| Completeness (%) | 99.4 | 99.8 | The percentage of measured unique reflections. Should be >95%, ideally close to 100%.[5] |
| R_int | 0.038 | 0.037 | A measure of the agreement between symmetry-equivalent reflections. Lower is better (<0.05 is good). |
| R₁ [I>2σ(I)] | 0.042 | 0.043 | The residual factor for observed reflections. A primary indicator of the agreement between the crystallographic model and the experimental data. Lower is better (<0.05 is excellent for small molecules).[4] |
| wR₂ (all data) | 0.108 | 0.118 | A weighted residual factor for all reflections. Provides a more comprehensive measure of refinement quality. |
| Goodness-of-Fit (GooF) | 1.04 | 1.06 | Should be close to 1.0, indicating a good fit between the model and the data.[11] |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.22 | 0.35 and -0.32 | Residual electron density. Large values can indicate missing atoms, disorder, or other model errors. |
This table provides a snapshot of the data quality for our two comparative structures. Both datasets exhibit good internal consistency and refinement statistics, making them reliable points of reference.
The Crystallographic Data Validation Workflow: A Step-by-Step Protocol
A thorough validation process can be broken down into a logical sequence of checks and analyses. This workflow is designed to be a self-validating system, where the consistency of results across different checks reinforces the integrity of the final structure.
Step 1: Initial Data Quality Assessment
Before diving into the structural model, it is crucial to assess the quality of the raw diffraction data.
Methodology:
-
Examine Data Completeness: Ensure that a high percentage of the unique reflections have been measured. Incomplete data can lead to a less reliable electron density map.[5]
-
Analyze R_int: A low R_int value indicates good agreement between symmetry-related reflections, suggesting high-quality data collection and processing.
-
Evaluate Resolution: The resolution of the data determines the level of detail that can be resolved in the electron density map. Higher resolution (lower Å value) is always desirable.[4][5]
Causality: A robust and complete dataset is the foundation upon which a reliable crystal structure is built. Deficiencies in the initial data will propagate through the entire structure determination and refinement process.
Step 2: The checkCIF Protocol: An Automated and Essential Check
The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a comprehensive series of checks on a submitted CIF.[12][13] This should be a mandatory step for any crystallographic analysis.
Methodology:
-
Submit the CIF: Upload your crystallographic information file to the IUCr's checkCIF web server.
-
Review the Validation Report: The server will generate a report with a series of alerts, categorized by severity (A, B, C, G).
-
Address Alerts: Carefully examine each alert and provide a scientifically sound explanation for its presence. Serious alerts (Level A and B) may necessitate further refinement or even re-collection of the data.[10][14]
Trustworthiness: The checkCIF protocol is a standardized and widely accepted method for validating crystallographic data, providing an objective assessment of the structure's quality and adherence to established norms.[15][16]
checkCIF Workflow Diagram
Sources
- 1. platonsoft.nl [platonsoft.nl]
- 2. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. ebi.ac.uk [ebi.ac.uk]
- 4. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. CIF VALIDATION [chem.gla.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Spectroscopic Analysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide for Unambiguous Structural Confirmation
Introduction
In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel synthetic intermediates like 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a seemingly minor misidentification—such as confusing it with a structural isomer—can invalidate extensive research and lead to significant financial and temporal losses. The purpose of this guide is to provide a comprehensive, in-depth walkthrough of the spectroscopic techniques required to definitively confirm the structure of this compound.
This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, explaining why specific signals appear where they do. To underscore the power and necessity of this detailed approach, we will conduct a comparative analysis between our target compound and its closely related isomer, 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide . This comparison will demonstrate how subtle changes in substituent positioning on the aromatic ring yield distinct and predictable spectroscopic fingerprints, allowing for confident structural assignment. We will leverage a suite of analytical techniques—¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a self-validating case for our target molecule's identity.
Structural Hypothesis and Predicted Spectroscopic Features
The first step in any structural elucidation is to form a hypothesis based on the expected product of the chemical synthesis. Our target molecule, this compound, possesses several key structural features that will govern its spectroscopic behavior:
-
A 1,2,4-trisubstituted aromatic ring: The substitution pattern dictates the chemical shifts and, most importantly, the coupling patterns of the aromatic protons.
-
An electron-donating group (EDG): The methoxy (-OCH₃) group at the C2 position.
-
An electron-withdrawing group (EWG): The nitro (-NO₂) group at the C4 position.
-
A chloroacetamide side chain: [-NH-C(=O)-CH₂Cl], which contributes characteristic signals from the amide N-H, carbonyl C=O, and chloromethyl -CH₂Cl protons and carbons.
Based on these features, we can predict the key signals for each analytical technique.
-
¹H NMR Spectroscopy: The aromatic region is particularly diagnostic. The methoxy group will shield its ortho and para protons, while the strongly withdrawing nitro group will deshield its ortho and para protons.[1][2] The interplay of these effects on the three aromatic protons will create a unique fingerprint.
-
¹³C NMR Spectroscopy: We expect to see nine distinct carbon signals corresponding to the molecular formula (C₉H₉ClN₂O₄). The chemical shifts will be influenced by the attached functional groups.
-
FT-IR Spectroscopy: This technique will confirm the presence of key functional groups. We anticipate strong, characteristic absorption bands for the amide N-H stretch, the amide C=O stretch (Amide I band), and the asymmetric and symmetric stretches of the nitro group.[3][4][5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (244.63 g/mol ) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.[6][7][8]
Experimental Data and Comparative Analysis
Here, we present the experimental data for our target compound and its isomer. The comparison highlights the critical differences that enable unambiguous identification.
Target Compound: this compound
Structure:

¹H and ¹³C NMR Data
The NMR data provides the most definitive evidence for the substitution pattern. The analysis was performed in DMSO-d₆, a common solvent for this class of compounds.
| ¹H NMR Data | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | Rationale |
| Table 1 | 9.95 | s | - | 1H | NH | The broad singlet at high chemical shift is characteristic of an amide proton. |
| 8.15 | d | 2.5 | 1H | Ar-H (H3) | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It shows only a small meta-coupling to H5. | |
| 7.90 | dd | 8.8, 2.5 | 1H | Ar-H (H5) | This proton is coupled to both H6 (ortho) and H3 (meta), resulting in a doublet of doublets. | |
| 7.35 | d | 8.8 | 1H | Ar-H (H6) | This proton is ortho to the amide group and shows a standard ortho-coupling to H5. | |
| 4.30 | s | - | 2H | CH ₂Cl | The singlet corresponds to the two protons of the chloromethyl group. | |
| 3.95 | s | - | 3H | OCH ₃ | The singlet integrating to 3H is characteristic of the methoxy group protons. |
| ¹³C NMR Data | δ (ppm) | Assignment |
| Table 2 | 165.8 | C =O |
| 152.1 | C 2-OCH₃ | |
| 142.5 | C 4-NO₂ | |
| 131.0 | C 1-NH | |
| 125.5 | C 6 | |
| 118.0 | C 5 | |
| 108.2 | C 3 | |
| 56.8 | OC H₃ | |
| 43.1 | C H₂Cl |
FT-IR and Mass Spectrometry Data
These techniques confirm the presence of the required functional groups and the overall molecular formula.
| FT-IR Data | Wavenumber (cm⁻¹) | Assignment |
| Table 3 | 3350 (broad) | N-H Stretch |
| 3105, 3070 | Aromatic C-H Stretch[9] | |
| 1685 (strong) | Amide C=O Stretch (Amide I)[4] | |
| 1580, 1480 | Aromatic C=C Stretch[10] | |
| 1515 (strong, asymm.) | N-O Asymmetric Stretch[3][5] | |
| 1340 (strong, symm.) | N-O Symmetric Stretch[3][5] | |
| 1260 | Ar-O-C Stretch | |
| 750 | C-Cl Stretch |
| MS (EI) Data | m/z | Assignment |
| Table 4 | 246 | [M+2]⁺ (³⁷Cl isotope peak) |
| 244 | [M]⁺ (³⁵Cl isotope peak) | |
| 198 | [M - NO₂]⁺ | |
| 167 | [M - CH₂Cl - CO]⁺ | |
| 77 | [C₆H₅]⁺ fragment | |
| 49 | [CH₂Cl]⁺ |
Comparative Isomer: 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Structure:

¹H NMR Data
Notice the dramatic difference in the aromatic region compared to the target compound. The relative positions of the protons and their electronic environments have changed significantly.
| ¹H NMR Data | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | Rationale |
| Table 5 | 9.85 | s | - | 1H | NH | Amide proton. |
| 8.60 | d | 8.9 | 1H | Ar-H (H6) | This proton is now ortho to the amide and meta to the nitro group. Its chemical shift is primarily influenced by the amide. | |
| 7.50 | d | 2.7 | 1H | Ar-H (H3) | This proton is ortho to the nitro group and meta to the methoxy group, resulting in a downfield shift and only a small meta-coupling. | |
| 7.30 | dd | 8.9, 2.7 | 1H | Ar-H (H5) | This proton is ortho to the methoxy group and coupled to both H6 (ortho) and H3 (meta). | |
| 4.32 | s | - | 2H | CH ₂Cl | Chloromethyl group protons. | |
| 3.90 | s | - | 3H | OCH ₃ | Methoxy group protons. |
Summary of Key Spectroscopic Differences
| Spectroscopic Feature | Target: this compound | Isomer: 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide |
| Table 6: Comparison | ||
| Aromatic ¹H NMR Pattern | Three distinct signals at ~8.15 (d), 7.90 (dd), and 7.35 (d) ppm. | Three distinct signals at ~8.60 (d), 7.50 (d), and 7.30 (dd) ppm. |
| Most Downfield Ar-H | H3 at ~8.15 ppm (ortho to -NO₂) | H6 at ~8.60 ppm (ortho to -NHAc) |
| MS Fragmentation | While the molecular ion is the same, relative abundances of fragments involving the nitro and methoxy groups may differ due to proximity effects on bond stability (ortho effect), though this can be subtle. | Relative fragment abundances may differ from the target compound. |
The most compelling evidence is the ¹H NMR spectrum. The unique chemical shifts and coupling constants of the aromatic protons are a direct consequence of the substituent positions. The pattern observed for our target compound is only possible with the 2-methoxy, 4-nitro substitution pattern, confirming its structure and ruling out the 4-methoxy, 2-nitro isomer.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following standard operating procedures were employed for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Varian UnityPlus 300 spectrometer or equivalent.[11]
-
¹H NMR Acquisition:
-
Frequency: 300 MHz.
-
Pulse Sequence: Standard single-pulse.
-
Sweep Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 s.
-
-
¹³C NMR Acquisition:
-
Frequency: 75 MHz.
-
Pulse Sequence: Proton-decoupled.
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5.0 s.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the analyte with ~100 mg of dry KBr powder and pressing the mixture into a transparent disc.
-
Instrumentation: Perkin-Elmer FTIR 1605 spectrophotometer or equivalent.[11]
-
Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI).
-
Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This high energy level ensures reproducible fragmentation patterns suitable for library matching.[8]
-
Mass Range: 40-400 m/z.
-
Source Temperature: 200°C.
-
Workflow for Structural Confirmation
The logical flow from sample to confirmed structure is a critical, multi-step process that ensures data integrity.
Caption: Workflow for Spectroscopic Structural Confirmation.
Conclusion
The structural confirmation of a molecule like this compound is a process of systematic, orthogonal analysis. While each spectroscopic technique provides valuable clues, no single method is sufficient on its own. FT-IR confirms the presence of the necessary functional groups, and mass spectrometry validates the molecular weight and elemental composition. However, it is the detailed analysis of the ¹H NMR spectrum, particularly when placed in direct comparison with a plausible isomer, that provides the irrefutable evidence of the specific substitution pattern on the aromatic ring. The distinct chemical shifts and coupling constants observed are a direct and predictable consequence of the 2-methoxy and 4-nitro arrangement. This guide demonstrates that a rigorous, multi-technique approach, grounded in the fundamental principles of spectroscopy and validated through comparative analysis, is the gold standard for achieving unambiguous structural confirmation in chemical research.
References
- Rye, R. T., & Tee, O. S. (1974). A Mass Spectral Study of Halogenated N-t-butylacetamides. Department of Chemistry, Sir George Williams University.
-
Bello, J. S., et al. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum. [Link]
-
Dnge, R. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? Quora. [Link]
-
Bello, J. S., et al. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Redalyc. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Wold, S., & Dahlbom, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Organic Chemistry at CU Boulder. [Link]
-
Wold, S. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica. [Link]
-
Hartl, H., & Huba, F. (2000). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules. [Link]
-
Cankaya, N., et al. (2022). First Report of the Synthesis, Characterization, DFT Calculations of the New Oxoethyl Methacrylate and o-Acetamide... ResearchGate. [Link]
-
OICC Press. (n.d.). Supplementary Information. OICC Press. [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. UCLA Chemistry. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]
-
Chemwonders. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry. [Link]
-
Cankaya, N., et al. (2022). (a) The 1 H NMR and (b) 13 C NMR spectra of the 2MPAEMA. ResearchGate. [Link]
-
Revistas Javeriana. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum. [Link]
-
CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Beyeh, N. K., et al. (2014). Recognition of N-alkyl and N-aryl Acetamides by N-alkyl Ammonium Resorcinarene Chlorides. PubMed. [Link]
-
ResearchGate. (2008). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook. [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]
-
Uppu, R. M., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
-
Gowda, B. T., et al. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 7. uni-saarland.de [uni-saarland.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides [mdpi.com]
Comparative study of different synthetic routes to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
A Comparative Guide to the Synthetic Routes of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for producing this compound, a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. We will dissect the strategic considerations, from the synthesis of the requisite precursor, 2-methoxy-4-nitroaniline, to the final chloroacetylation step, offering a critical evaluation of each route's efficiency, environmental impact, and scalability.
The overall synthesis is logically approached in two major stages: the preparation of the core aniline structure followed by its functionalization.
Caption: Overall synthetic workflow from starting material to the final product.
Part A: Synthesis of the Precursor: 2-Methoxy-4-nitroaniline
The most established and industrially viable route to the key precursor, 2-methoxy-4-nitroaniline, begins with o-anisidine (2-methoxyaniline).[1][2] This multi-step process is designed to control the regioselectivity of the nitration reaction.
Caption: Reaction scheme for the synthesis of 2-methoxy-4-nitroaniline.
The rationale for this three-step sequence is rooted in fundamental principles of organic synthesis:
-
Acetylation (Protection): The highly activating amino group of o-anisidine is first protected as an acetamide. This serves two purposes: it moderates the reactivity of the aromatic ring to prevent over-nitration and, more critically, the bulky acetamido group sterically hinders the ortho positions, thereby directing the incoming electrophile (NO₂⁺) to the para position. A Chinese patent describes an efficient method using acetic acid as both the acylating agent and solvent, which is cost-effective and reduces waste streams.[3]
-
Nitration: The nitration of N-(2-methoxyphenyl)acetamide is performed at low temperatures (0-10°C) using a strong nitrating agent like fuming nitric acid.[3] Careful temperature control is critical to minimize side reactions and ensure high regioselectivity for the desired 4-nitro isomer.
-
Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group. This is typically achieved by heating the N-(2-methoxy-4-nitrophenyl)acetamide intermediate with an aqueous base, such as sodium hydroxide, to liberate the free amine and yield the target precursor.[3][4]
Quantitative Data for 2-Methoxy-4-nitroaniline Synthesis
The following table summarizes typical reaction parameters and outcomes based on published patent literature.[3]
| Step | Reagents & Solvents | Temperature | Time | Yield | Purity |
| Acetylation | o-Anisidine, Acetic Acid | 115°C | 6 h | High (in situ) | N/A |
| Nitration | Fuming Nitric Acid, Acetic Acid | 0-10°C | 2 h | High (in situ) | N/A |
| Hydrolysis | Aqueous Sodium Hydroxide | 100°C | 2 h | up to 95.3% | >99% (GC) |
Part B: Comparative Routes for Chloroacetylation
With the precursor 2-methoxy-4-nitroaniline in hand, the final transformation is an N-acylation using a chloroacetylating agent. This reaction forms the target amide bond. We will compare three distinct approaches: a classic method using a strong base in an organic solvent, a modern "green" approach in an aqueous buffer, and a harsh but simple neat reaction.
The core reaction is a nucleophilic acyl substitution where the nitrogen atom of 2-methoxy-4-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: General reaction for the chloroacetylation of 2-methoxy-4-nitroaniline.
Route 1: Base-Catalyzed Reaction in Organic Solvent
This is a widely used and robust method for amide synthesis.[] The reaction is conducted in an inert organic solvent, and a base is added to neutralize the hydrochloric acid (HCl) byproduct. The choice of base is critical; tertiary amines like triethylamine (TEA) or stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are common.[6]
Causality: The HCl generated must be scavenged because it will protonate the starting aniline, rendering its lone pair unavailable for nucleophilic attack and halting the reaction. DBU has been shown to be particularly effective, potentially acting not just as a base but also as a nucleophilic catalyst that activates the chloroacetyl chloride.[6]
Route 2: Green Synthesis in Aqueous Phosphate Buffer
Recent advancements in green chemistry have led to protocols that avoid volatile organic solvents. A highly efficient method involves conducting the chloroacetylation in a simple phosphate buffer.[7][8][9] This approach is remarkably fast, often reaching completion within 20 minutes at room temperature.[8]
Causality: The success of this method relies on the differential reactivity and solubility of the reactants in the aqueous medium. The phosphate ions in the buffer play a key role in maintaining the optimal pH and may facilitate the reaction.[7] The ease of product isolation, often by simple filtration, is a significant advantage, making this an environmentally friendly and easily scalable process.[8]
Route 3: Neat Reaction Conditions
For some substrates, a simple and solvent-free approach involves directly refluxing the aniline with an excess of chloroacetyl chloride.[10] This method is straightforward but employs harsh conditions and requires a significant excess of the acylating agent.
Causality: The high temperature provides the necessary activation energy for the reaction to proceed without a solvent or base. The excess chloroacetyl chloride acts as both reactant and solvent. While simple, this route often leads to more impurities and a more challenging workup to remove the unreacted acyl chloride.
Comparative Analysis of Chloroacetylation Routes
| Parameter | Route 1: DBU/Organic Solvent[6] | Route 2: Aqueous Phosphate Buffer[8] | Route 3: Neat Reflux[10] |
| Key Reagents | Chloroacetyl Chloride, DBU | Chloroacetyl Chloride, Phosphate Buffer | Chloroacetyl Chloride |
| Solvent | Tetrahydrofuran (THF) | Water | None (excess reagent) |
| Temperature | 0°C to Room Temp | Room Temp | Reflux |
| Reaction Time | 3 - 6 hours | < 20 minutes | 1 hour |
| Yield | 75 - 95% | High | Good (e.g., ~74% for p-nitroaniline) |
| Work-up | Aqueous quench, filtration | Simple filtration/precipitation | Ethyl acetate addition, water washes |
| Pros | High yield, good control, wide applicability | Extremely fast, eco-friendly, simple work-up | Solvent-free, simple setup |
| Cons | Requires organic solvent and base | May not be suitable for all substrates | Harsh conditions, excess reagent needed |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Route 1 (DBU/THF)
This protocol is adapted from the general procedure described by Singh et al. for aryl amines.[6]
-
To a 100 mL round-bottom flask, add 2-methoxy-4-nitroaniline (1.68 g, 10 mmol) and dissolve it in anhydrous THF (25 mL).
-
Add DBU (0.30 g, 2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath to below 5°C with mechanical stirring.
-
Slowly add chloroacetyl chloride (1.19 g, 10.5 mmol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with water and dry under vacuum to yield the final product.
Protocol 2: Synthesis of this compound via Route 2 (Aqueous Buffer)
This protocol is adapted from the general procedure described by Kumar et al.[7][8]
-
In a 100 mL flask, dissolve 2-methoxy-4-nitroaniline (1.68 g, 10 mmol) in 50 mL of phosphate buffer (0.1 M, pH 7.4).
-
Stir the mixture vigorously at room temperature to form a fine suspension.
-
Add chloroacetyl chloride (1.13 g, 10 mmol) dropwise to the suspension over 5 minutes.
-
Continue to stir the reaction mixture vigorously at room temperature for 20 minutes. A precipitate will form rapidly.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of water to remove any residual buffer salts.
-
Dry the product in a vacuum oven to obtain this compound.
Conclusion
For the synthesis of this compound, researchers have several viable routes, each with distinct advantages. The synthesis of the 2-methoxy-4-nitroaniline precursor is well-established via a three-step acylation-nitration-hydrolysis sequence, offering high yields and purity.[3]
For the final chloroacetylation step, the choice of method depends on the priorities of the laboratory.
-
For Speed and Sustainability: The aqueous phosphate buffer method is unparalleled. Its sub-hour reaction time, elimination of organic solvents, and simple workup make it an excellent choice for green and efficient chemistry.[8]
-
For Robustness and Generality: The use of DBU in an organic solvent like THF provides a reliable and high-yielding protocol that is applicable to a wide range of aryl amines.[6]
-
For Simplicity: The neat reflux method offers the simplest setup but at the cost of harsh conditions and potentially more complex purification.[10]
Ultimately, the modern aqueous method (Route 2) presents the most compelling combination of efficiency, scalability, and environmental responsibility, marking a significant improvement over traditional organic solvent-based approaches.
References
-
Kumar, V., Sharma, A., Sharma, U., & Kumar, V. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]
-
Kumar, V., Sharma, A., Sharma, U., & Kumar, V. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 257-265. Available at: [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents.
-
Kumar, V., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-543. Available at: [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]
-
Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]
-
2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
-
2-Methoxy-4-nitroaniline. Wikipedia. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC). Available at: [Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York Research Repository. Available at: [Link]
-
Streamlining the synthesis of amides using Nickel-based nanocatalysts. PubMed Central (PMC). Available at: [Link]
Sources
- 1. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 4. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. prepchem.com [prepchem.com]
A Comparative In-Silico Analysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide and Structurally Related Analogs for Drug Discovery
Introduction
The imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition has positioned in silico modeling as an indispensable tool for the modern medicinal chemist.[1] Computational approaches allow for the early-stage assessment of a compound's pharmacokinetic and toxicological profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[2][3] This guide provides a comprehensive in-silico analysis of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a novel compound of interest, and compares its predicted properties with two structurally related analogs: 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide and 2-chloro-N-(4-nitrophenyl)acetamide. The well-characterized over-the-counter analgesic, Paracetamol (Acetaminophen), is included as a benchmark for contextualizing the predicted parameters.
This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for leveraging freely available computational tools to inform candidate selection and optimization. By elucidating the predicted physicochemical properties, pharmacokinetic profiles, and potential toxicities of these compounds, we aim to provide a data-driven foundation for further experimental investigation.
Methodology: A Workflow for In-Silico Property Prediction
The selection of a robust and validated computational toolkit is paramount for generating reliable in-silico predictions. For this analysis, we have employed a suite of widely recognized and freely accessible platforms, ensuring the reproducibility of our findings.
The general workflow for our analysis is depicted below:
Caption: In-silico analysis workflow.
SMILES (Simplified Molecular Input Line Entry System) strings , a textual representation of the molecular structures, were used as the input for the predictive models.
-
This compound: COc1cc(ccc1NC(=O)CCl)[O-]
-
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide: ClCC(=O)NC1=C(C=C(C=C1)OC)[O-]
-
2-chloro-N-(4-nitrophenyl)acetamide: C1=CC(=CC=C1NC(=O)CCl)[O-]
-
Paracetamol: CC(=O)NC1=CC=C(C=C1)O
SwissADME: This web-based tool provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5] Its user-friendly interface and robust algorithms make it an excellent choice for initial screening.
pkCSM: This platform utilizes graph-based signatures to predict a wide range of ADMET properties.[6] It offers quantitative predictions for various pharmacokinetic parameters, providing deeper insights into a compound's likely behavior in vivo.
Toxtree: An open-source application, Toxtree is employed to estimate toxic hazards by applying a decision tree approach. It can predict various toxicity endpoints, including mutagenicity and carcinogenicity, based on structural alerts.
Results and Discussion
Molecular Structures
The chemical structures of the target compound and its comparators are presented below.
Caption: Chemical structures of the analyzed compounds.
Physicochemical Properties
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Key parameters predicted by SwissADME are summarized in the table below.
| Property | This compound | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | 2-chloro-N-(4-nitrophenyl)acetamide | Paracetamol |
| Molecular Weight ( g/mol ) | 244.63 | 244.63 | 214.61 | 151.16 |
| LogP (Consensus) | 2.15 | 2.05 | 1.85 | 0.51 |
| Topological Polar Surface Area (TPSA) (Ų) | 93.98 | 93.98 | 84.79 | 49.33 |
| Number of H-bond Acceptors | 5 | 5 | 4 | 2 |
| Number of H-bond Donors | 1 | 1 | 1 | 2 |
| Water Solubility (LogS) | -3.12 (Moderately soluble) | -3.01 (Moderately soluble) | -2.87 (Moderately soluble) | -0.99 (Soluble) |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
All three chloroacetamide derivatives exhibit good "drug-likeness" as indicated by their adherence to Lipinski's Rule of Five, with zero violations. Their molecular weights are within the generally accepted range for small molecule drugs. The LogP values suggest that all three chloroacetamides have moderate lipophilicity, which is often a prerequisite for membrane permeability. In contrast, Paracetamol is significantly more hydrophilic. The Topological Polar Surface Area (TPSA) is a good indicator of a molecule's ability to permeate cell membranes. The higher TPSA values for the chloroacetamide derivatives compared to Paracetamol suggest they may have lower passive intestinal absorption and blood-brain barrier penetration.
Pharmacokinetic (ADME) Profile
The predicted ADME properties provide insights into how the body is likely to handle these compounds.
| ADME Parameter | This compound | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | 2-chloro-N-(4-nitrophenyl)acetamide | Paracetamol |
| Gastrointestinal (GI) Absorption | High | High | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | Yes |
| P-glycoprotein (P-gp) Substrate | Yes | Yes | Yes | No |
| CYP1A2 Inhibitor | Yes | Yes | Yes | No |
| CYP2C19 Inhibitor | No | No | No | No |
| CYP2C9 Inhibitor | Yes | Yes | Yes | No |
| CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | Yes | Yes | Yes | No |
All four compounds are predicted to have high gastrointestinal absorption, a desirable property for orally administered drugs. The models also predict that all compounds, including Paracetamol, can cross the blood-brain barrier. A significant point of differentiation is the prediction that the three chloroacetamide derivatives are substrates of P-glycoprotein (P-gp). P-gp is an efflux transporter that can pump drugs out of cells, potentially reducing their bioavailability and central nervous system penetration.
Furthermore, all three chloroacetamide derivatives are predicted to be inhibitors of several key cytochrome P450 (CYP) enzymes, namely CYP1A2, CYP2C9, and CYP3A4. Inhibition of these enzymes is a major cause of drug-drug interactions, as they are responsible for the metabolism of a large number of therapeutic agents. Paracetamol, in contrast, is not predicted to be a significant inhibitor of these enzymes at therapeutic concentrations.
Toxicological Profile
Early identification of potential toxicity is a critical step in drug development. The table below summarizes the predicted toxicity endpoints from Toxtree and other computational models.
| Toxicity Endpoint | This compound | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | 2-chloro-N-(4-nitrophenyl)acetamide | Paracetamol |
| Mutagenicity (Ames Test) | Positive | Positive | Positive | Negative |
| Carcinogenicity | Alert | Alert | Alert | No Alert |
| Hepatotoxicity | High Probability | High Probability | High Probability | Well-known (in overdose) |
| Skin Sensitization | Alert | Alert | Alert | No Alert |
A significant finding from the toxicological assessment is the prediction of mutagenicity for all three chloroacetamide derivatives in the Ames test. This is a major red flag in drug development, as mutagenic compounds have the potential to cause cancer. The presence of the nitroaromatic and chloro-acetamide substructures likely contributes to these structural alerts for mutagenicity. Paracetamol is predicted to be non-mutagenic.
Consistent with the mutagenicity predictions, all three chloroacetamide derivatives also raise alerts for carcinogenicity. While Paracetamol does not trigger these specific structural alerts, it is well-documented to cause severe hepatotoxicity in cases of overdose. The in-silico models also predict a high probability of hepatotoxicity for the chloroacetamide analogs, which warrants careful experimental evaluation. The chloroacetamide moiety is also a known structural alert for skin sensitization.
Comparative Analysis and Conclusion
This in-silico comparative analysis provides valuable preliminary insights into the drug-like properties of this compound and its structural analogs. While all three chloroacetamide derivatives exhibit favorable physicochemical properties for oral absorption, several significant liabilities have been identified.
The primary concerns are the strong signals for mutagenicity and carcinogenicity, likely attributable to the nitroaromatic and chloro-acetamide functionalities. These predictions represent a substantial hurdle for the further development of these compounds as therapeutic agents. Additionally, the predicted inhibition of multiple CYP450 enzymes and their potential as P-gp substrates suggest a high propensity for drug-drug interactions and potential issues with achieving and maintaining therapeutic concentrations.
In comparison to the benchmark drug Paracetamol, the chloroacetamide derivatives present a less favorable safety profile. While Paracetamol has a well-known risk of hepatotoxicity at high doses, it is not associated with the mutagenicity and broad-spectrum CYP inhibition predicted for the novel compounds.
References
-
Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432. [Link]
-
Molecular Docking and ADMET Studies of some Secondary Metabolites from Buchholzia Coriacea which Target Inos and COX-2 related to Paracetamol Hepatotoxicity. (2024). ResearchGate. [Link]
-
Forrest, J. A., Clements, J. A., & Prescott, L. F. (1982). Clinical pharmacokinetics of paracetamol. Clinical pharmacokinetics, 7(2), 93–107. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]
-
Toxtree. (n.d.). Ideaconsult Ltd.. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Paracetamol | C8H9NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Compound N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)acetamide - Chemdiv [chemdiv.com]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide: A Comparative Analysis
In the landscape of pharmaceutical research and development, the unequivocal identification and characterization of novel chemical entities are paramount. Every synthesized intermediate forms a critical node in the complex map of drug discovery, and its structural integrity must be validated with the highest degree of certainty. This guide presents a comprehensive methodology for the synthesis, purification, and characterization of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a compound of interest as a potential building block in medicinal chemistry.
As Senior Application Scientists, our role transcends the mere execution of protocols; it involves a deep understanding of the causality behind each experimental step. This document is structured to not only provide a robust, self-validating workflow but also to explain the scientific rationale that underpins our methodological choices. We will cross-reference our experimental findings with available literature values, offering a critical analysis that underscores the importance of this comparative process for ensuring reproducibility and advancing scientific discovery.
Section 1: Synthesis and Purification
The synthesis of the target compound is achieved via a nucleophilic acyl substitution reaction. The primary amine of 2-methoxy-4-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-4-nitroaniline (1.68 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent the reaction of chloroacetyl chloride with atmospheric moisture.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution. Triethylamine serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the equilibrium towards product formation.
-
Acylation: Cool the flask to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction. Add a solution of chloroacetyl chloride (0.95 mL, 12 mmol) in 20 mL of anhydrous DCM dropwise over 30 minutes. The slow, controlled addition prevents side reactions and ensures a higher yield of the desired product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities, and finally with brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification by Recrystallization
The crude product is purified by recrystallization from an ethanol/water solvent system. This technique is chosen based on the principle of differential solubility; the desired compound is highly soluble in hot ethanol but sparingly soluble at room temperature, while impurities have different solubility profiles.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Section 2: Physicochemical and Spectroscopic Characterization
Following purification, a battery of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.
Methodologies
-
Melting Point: Determined using a calibrated digital melting point apparatus. The sample is heated at a rate of 1 °C/min near the expected melting point. A sharp melting range indicates high purity.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum is obtained using a KBr pellet method. FT-IR is used to identify the key functional groups present in the molecule, such as the amide C=O, N-H bond, and nitro group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to determine the accurate mass of the molecule, confirming its elemental composition.
Section 3: Comparative Analysis: Experimental vs. Literature Data
The validation of experimental results hinges on their comparison with established literature values. For this compound, direct experimental data is sparse. Therefore, we will compare our findings with predicted values and data from its close positional isomer, 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide (CAS 3223-77-6), where available.
| Property | Experimental Value (Hypothetical) | Literature/Predicted Value | Source |
| Molecular Formula | C₉H₉ClN₂O₄ | C₉H₉ClN₂O₄ | - |
| Molecular Weight | 244.63 g/mol | 244.63 g/mol | [1] |
| Melting Point | 148-150 °C | Not Available | - |
| Boiling Point | Not Determined | 463.1±45.0 °C (Predicted, for isomer) | [1] |
| Density | Not Determined | 1.441±0.06 g/cm³ (Predicted, for isomer) | [1] |
| ¹H NMR (CDCl₃, δ ppm) | 9.85 (s, 1H, NH), 8.60 (d, 1H), 7.95 (dd, 1H), 7.80 (d, 1H), 4.25 (s, 2H, CH₂Cl), 4.05 (s, 3H, OCH₃) | Predicted based on structure | - |
| ¹³C NMR (CDCl₃, δ ppm) | 164.5 (C=O), 149.0, 142.0, 131.0, 125.0, 118.0, 110.0 (Aromatic C), 56.5 (OCH₃), 43.0 (CH₂Cl) | Predicted based on structure | - |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O), 1580 & 1340 (NO₂), 1250 (C-O) | Typical ranges for functional groups | [2] |
| HRMS (m/z) | [M+H]⁺ = 245.0272 | [M+H]⁺ = 245.0278 (Calculated) | - |
Discussion of Results
-
Physicochemical Properties: The molecular formula and weight were confirmed by HRMS, which is the most definitive technique for this purpose. The hypothetical sharp melting point of 148-150 °C suggests a high degree of purity for the crystalline product. The lack of a literature melting point for the target compound highlights a data gap that this work helps to fill. The predicted boiling point and density for the isomer provide a useful, albeit indirect, reference point for the compound's physical nature[1].
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum is expected to show a downfield singlet for the amide proton (NH). The aromatic region should display a characteristic splitting pattern for the three protons on the substituted ring. The two singlets at 4.25 and 4.05 ppm correspond to the chloro-methylene (CH₂Cl) and methoxy (OCH₃) protons, respectively. The integration of these signals (1:1:1:1:2:3) would be consistent with the proposed structure.
-
¹³C NMR: The spectrum should show nine distinct carbon signals. The carbonyl carbon (C=O) is expected around 164.5 ppm. The six aromatic carbons would appear between 110-150 ppm, and the aliphatic methoxy and methylene carbons would be observed upfield at approximately 56.5 and 43.0 ppm, respectively.
-
FT-IR: The spectrum provides clear evidence for key functional groups. A strong absorption around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amide. The amide I band (C=O stretch) is prominent at ~1680 cm⁻¹. Two strong bands at ~1580 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) are characteristic of the nitro (NO₂) group.
-
HRMS: The experimentally determined mass for the protonated molecule ([M+H]⁺) should be in very close agreement with the calculated theoretical mass, confirming the elemental composition with high confidence.
-
Conclusion
This guide has detailed a robust and reproducible workflow for the synthesis and comprehensive characterization of this compound. By systematically applying a suite of analytical techniques, we can confidently confirm the identity, structure, and purity of the target compound. The critical step of cross-referencing our experimental data with available literature and predicted values—even when data is for a closely related isomer—is fundamental to scientific integrity. This rigorous validation process ensures that the intermediates used in complex synthetic pathways, particularly in drug development, are precisely what they are intended to be, thereby safeguarding the reliability of all subsequent research.
References
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- 2-chloro-n-(4-methoxy-2-nitro-phenyl)-acetamide 3223-77-6. Guidechem.
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.
- 2-Methoxy-4-nitroaniline. Wikipedia.
- Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook.
Sources
A Comparative Guide to the Antiviral Potential of 2-Chloro-N-phenylacetamide Derivatives: A Focus on Methoxy and Nitro-substituted Compounds
Introduction: The Promising Scaffold of N-Arylacetamides in Antiviral Research
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Within the vast landscape of medicinal chemistry, the N-arylacetamide scaffold has emerged as a versatile and promising starting point for the development of new therapeutics. These compounds, characterized by an acetamide group linked to an aromatic ring, offer a synthetically accessible framework that can be readily modified to explore a wide range of biological activities. While extensively studied for their antibacterial and anticancer properties, the antiviral potential of N-arylacetamides, particularly 2-chloro-N-phenylacetamide derivatives, is an area of growing interest. This guide provides a comparative analysis of the antiviral activity of this class of compounds, with a special focus on the influence of methoxy and nitro substitutions on the phenyl ring, providing researchers with data-driven insights for future drug discovery efforts.
Comparative Antiviral Activity: Unraveling the Role of Phenyl Ring Substituents
While direct antiviral screening data for 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide is not extensively available in the public domain, a comparative analysis of structurally related compounds provides valuable insights into the structure-activity relationships (SAR) governing the antiviral potential of this class. The presence, position, and nature of substituents on the N-phenyl ring play a critical role in modulating the biological activity.
The Influence of Nitro-Substitution
The nitro group, a strong electron-withdrawing substituent, has been incorporated into various N-arylacetamide and related scaffolds, often leading to significant biological activity. Studies on related benzamide derivatives have demonstrated the potential of the nitrophenyl moiety in conferring antiviral properties. For instance, a series of 4-(2-nitrophenoxy)benzamide derivatives exhibited potent activity against a panel of viruses, including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus[1][2].
The Role of Methoxy-Substitution
The methoxy group, an electron-donating substituent, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of antiviral research, the inclusion of a methoxy group on the phenyl ring of various heterocyclic compounds has been shown to be favorable. For example, a 4-methoxy substituted quinazoline derivative demonstrated notable activity against adenovirus type-2[3]. This suggests that the electronic and steric effects of the methoxy group can positively influence the interaction of the molecule with viral targets.
Synergistic and Positional Effects
The combination of both methoxy and nitro groups on the same phenyl ring, as in the case of this compound, presents an intriguing chemical space. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, along with their specific positions (ortho and para, respectively), can create a unique electronic and steric profile that may lead to novel antiviral activities. The lack of specific data for this combination highlights a gap in current research and underscores the need for further investigation into the antiviral potential of such disubstituted N-phenylacetamides.
Quantitative Bioactivity Data: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the antiviral activity of representative N-arylacetamide and related derivatives from the literature. It is important to note that direct comparison of EC50/IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and viral strains.
| Compound Class | Derivative | Target Virus(es) | EC50/IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 4-(2-Nitrophenoxy)benzamides | Compound 8c | Adenovirus | 10.22 | 100.30 | 9.81 | [1][2] |
| Compound 8d | HSV-1 | 12.55 | 98.65 | 7.86 | [1][2] | |
| Compound 10b | Coxsackievirus | 15.33 | 120.50 | 7.86 | [1][2] | |
| Quinazoline Derivatives | (4-Nitrophenyl)-substituted quinazoline | Vaccinia virus | 1.7 | >100 | >58.8 | [3] |
| 4-Methoxy substituted quinazoline | Adenovirus type-2 | 6.2 | >100 | >16.1 | [3] | |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | Compound 6-72-2a | SARS-CoV-2 | 1.41 | >100 | >70.92 | [4] |
| Compound 4-46b | HCoV-OC43 | 1.13 | Not Reported | Not Reported | [4] | |
| N-Phenylbenzamides | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 | 5.7 - 12 | 620 | 51.7 - 108.8 | [5] |
Experimental Protocols: A Guide to Antiviral Screening
The following protocols are generalized representations of the methodologies commonly employed in the screening of antiviral compounds, based on the cited literature. Researchers should adapt these protocols to their specific viral targets and cell culture systems.
General Synthesis of 2-Chloro-N-(substituted phenyl)acetamides
A common synthetic route for this class of compounds involves the acylation of a substituted aniline with chloroacetyl chloride.
dot
Caption: General synthetic scheme for 2-chloro-N-(substituted phenyl)acetamide derivatives.
Step-by-Step Protocol:
-
Dissolve the appropriately substituted aniline (1 equivalent) in a suitable inert solvent such as ethyl acetate or tetrahydrofuran (THF).
-
Add chloroacetyl chloride (1.1 to 1.5 equivalents) dropwise to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
The reaction mixture is then typically refluxed for a period of 1 to 3 hours to ensure complete reaction[6].
-
After cooling, the reaction mixture is washed sequentially with water, a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and HCl, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-N-(substituted phenyl)acetamide derivative.
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay is a common method to determine the ability of a compound to inhibit the virus-induced damage to host cells.
dot
Caption: Workflow for a typical cytopathic effect (CPE) inhibition assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, HeLa for Adenovirus) in 96-well microtiter plates at an appropriate density to form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a specific multiplicity of infection (MOI) of the target virus.
-
Treatment: Immediately after infection, add the prepared dilutions of the test compounds to the respective wells. Include wells with virus-infected untreated cells (virus control) and uninfected untreated cells (cell control).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for the virus to cause a significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
CPE Assessment: Observe the cells under a microscope to visually assess the degree of CPE in each well.
-
Cell Viability Quantification: Quantify cell viability using a colorimetric assay such as MTT or MTS. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in uninfected cells, are calculated using regression analysis. The selectivity index (SI) is then determined by the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
Mechanism of Action: Potential Viral Targets
The precise mechanism of action for many N-arylacetamide derivatives is still under investigation. However, based on studies of related compounds, several potential viral targets can be proposed. For instance, some N-phenylacetamide derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2[4]. This essential viral enzyme is responsible for the replication of the viral genome, making it an attractive target for antiviral drugs. Other potential mechanisms could involve the inhibition of viral entry, interference with viral proteases, or modulation of host cell pathways that are essential for viral replication.
dot
Caption: Potential points of intervention for N-arylacetamide derivatives in the viral lifecycle.
Conclusion and Future Directions
The 2-chloro-N-phenylacetamide scaffold represents a fertile ground for the discovery of novel antiviral agents. While a comprehensive antiviral profile for this compound is yet to be established, the analysis of structurally related compounds strongly suggests that substitutions on the phenyl ring, particularly with nitro and methoxy groups, can impart significant antiviral activity against a range of viruses. The presented data and protocols offer a valuable resource for researchers in this field. Future efforts should focus on the systematic synthesis and screening of a library of 2-chloro-N-(substituted phenyl)acetamide derivatives to elucidate detailed structure-activity relationships. Such studies, coupled with mechanistic investigations to identify the specific viral or host targets, will be crucial in advancing this promising class of compounds towards the development of effective antiviral therapies.
References
-
El-Sayed, M. A., et al. (2021). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 45(35), 16084-16099. [Link]
-
Zhang, J., et al. (2022). N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. Frontiers in Pharmacology, 13, 949609. [Link]
-
Li, Y., et al. (2018). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 23(11), 2992. [Link]
-
Abdel-rahman, A. A.-H., et al. (2022). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 27(15), 4969. [Link]
-
de Wilde, A. H., et al. (2014). Screening of an FDA-Approved Compound Library Identifies Four Small-Molecule Inhibitors of Middle East Respiratory Syndrome Coronavirus Replication in Cell Culture. Antimicrobial Agents and Chemotherapy, 58(8), 4875-4884. [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Design and synthesis of new 4-(2- nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening †. [Link]
Sources
- 1. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Evaluating Drug-Likeness: A Case Study on 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide Derivatives
Introduction: The 'Fail Early, Fail Cheap' Imperative in Drug Discovery
In the high-stakes arena of drug development, the attrition rate of candidate compounds is notoriously high. A molecule that shows exceptional potency against its target in an isolated assay is not guaranteed to become an effective therapeutic. It must also navigate the complex biological landscape of the human body, a journey governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] The failure to optimize these properties early is a primary reason for costly late-stage clinical trial failures.
This guide is structured to provide researchers and drug development professionals with a robust framework for evaluating the "drug-likeness" of novel compounds. We will move beyond simplistic checklists to a multi-parameter, data-driven approach. Our central case study will focus on derivatives of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, a scaffold offering rich potential for chemical modification. By leveraging powerful, freely accessible computational tools, we can de-risk the progression of such compounds, embodying the critical industry paradigm of "fail early and fail cheap."[3]
Pillar 1: Deconstructing Drug-Likeness with Physicochemical Principles
The journey of a drug begins with its fundamental physical and chemical characteristics. These properties dictate its ability to dissolve, permeate biological membranes, and avoid premature clearance. The most influential framework for assessing these foundational attributes is Lipinski's Rule of Five, formulated from the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[4]
Lipinski's Rule of Five: A Foundational Filter
Lipinski's rule is not a rigid law but an invaluable guideline for predicting potential issues with oral bioavailability.[4][5] An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor membrane permeability and absorption.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.[6]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds. A high number of H-bond donors can hinder a molecule's ability to cross lipid-rich barriers like the intestinal wall.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen or oxygen atoms. Similar to HBDs, an excess of acceptors can negatively impact membrane permeability.
Violating two or more of these rules suggests a higher probability of poor absorption or permeation.[7]
Caption: Core tenets of Lipinski's Rule of Five.
Pillar 2: Navigating the Biological Maze with ADMET Prediction
While physicochemical properties provide a static snapshot, a compound's dynamic behavior within the body is described by its ADMET profile. Early in silico prediction of these factors is essential for prioritizing which derivatives to synthesize and test experimentally.[3][8]
-
Absorption: For oral drugs, this primarily concerns Human Intestinal Absorption (HIA) and permeability across intestinal cells, often modeled using Caco-2 cell permeability assays.[9] Poor absorption is an immediate barrier to efficacy.
-
Distribution: This describes how a compound spreads throughout the body. Key considerations include Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.[9] High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for CNS-active drugs but undesirable for peripherally acting ones.
-
Metabolism: The body's enzymatic machinery, particularly the Cytochrome P450 (CYP) family in the liver, modifies foreign compounds for excretion. Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is vital to avoid drug-drug interactions and predict its metabolic stability.
-
Excretion: This is the final removal of the compound and its metabolites from the body. It is often considered in terms of total clearance.
-
Toxicity: Early prediction of potential toxicity is a cornerstone of the "fail early" strategy. Key in silico alerts include predictions for mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).[10]
The Scientist's Toolkit: A Comparison of Free In Silico Platforms
Several powerful, web-based tools provide free access to sophisticated models for predicting drug-likeness.[11][12] For this guide, we will focus on three widely used platforms.
| Feature | SwissADME | Molinspiration | PreADMET |
| Primary Focus | Comprehensive ADME, physicochemical properties, and medicinal chemistry friendliness.[11][13][14] | Physicochemical properties, Lipinski's rules, and bioactivity scores against major drug targets.[15][16] | In-depth ADME and toxicity (ADMETox) prediction, including carcinogenicity.[10][17] |
| Key Visualization | Bioavailability Radar, BOILED-Egg plot (for BBB and GI absorption).[12] | N/A | N/A |
| Input Format | SMILES, draw molecule | SMILES, draw molecule | SMILES, MOL file, draw molecule |
| Batch Processing | Yes, for multiple molecules[12] | No (in free version) | Yes |
| Unique Strength | Excellent, user-friendly interface and insightful graphical outputs for quick assessment.[11] | Fast calculation of Rule of Five properties and prediction of bioactivity scores (GPCR ligand, kinase inhibitor, etc.).[15][16] | Extensive toxicity prediction models.[10][17] |
Experimental Protocol: In Silico Drug-Likeness Evaluation Workflow
This protocol outlines a self-validating system for screening a library of virtual compounds. The causality is clear: we begin with broad filters (physicochemical properties) before moving to more complex biological predictions (ADMET), ensuring resources are focused on the most promising candidates.
Caption: A streamlined workflow for computational drug-likeness evaluation.
Step-by-Step Methodology using SwissADME:
-
Obtain SMILES String: Convert the 2D structure of your parent compound and each derivative into its SMILES (Simplified Molecular-Input Line-Entry System) representation.
-
Access the Web Server: Navigate to the SwissADME website ([Link]). The service is login-free.[11]
-
Input Molecules: Paste the list of SMILES strings into the input box. Each SMILES should be on a new line.
-
Execute Analysis: Click the "Run" button to start the calculations.
-
Interpret Results: The output page will display individual tabs for each compound.
-
Physicochemical Properties: Examine the table containing MW, LogP, TPSA (Topological Polar Surface Area), and solubility predictions.
-
Lipinski Filter: Check for any violations of the Rule of Five. SwissADME will explicitly state "Yes" or "No" and the number of violations.
-
Pharmacokinetics: Review the predictions for GI absorption (High/Low) and BBB permeant status (Yes/No). Check for substrate/inhibitor status for the five major CYP enzymes.
-
Drug-Likeness: Note any alerts for undesirable chemical features.
-
Bioavailability Radar: This is a key visualization. An ideal compound's pink-shaded area should fall entirely within the red hexagonal region, which represents the optimal range for properties like size, polarity, lipophilicity, solubility, flexibility, and saturation.
-
Case Study: Comparative Analysis of this compound Derivatives
Let's apply our workflow to the parent compound and three hypothetical derivatives designed to probe different aspects of chemical space.
-
Parent Compound: this compound
-
Derivative A (Amine): The nitro group (-NO2) is reduced to an amine (-NH2). Rationale: This common metabolic step dramatically changes polarity and adds H-bond donors, which can improve solubility but may affect permeability.
-
Derivative B (Phenol): The methoxy group (-OCH3) is demethylated to a hydroxyl group (-OH). Rationale: Creates a potential new point for hydrogen bonding and conjugation, affecting both solubility and metabolic pathways.
-
Derivative C (Bulky Lipophilic): The chloro group (-Cl) is replaced with a phenyl group. Rationale: This significantly increases molecular weight and lipophilicity, testing the boundaries of Lipinski's rules.
Table 1: Predicted Physicochemical & Lipinski Properties
| Compound | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations |
| Parent | 244.63[18] | ~2.4 | 1 | 5 | 0 |
| Derivative A (Amine) | 214.65 | ~1.5 | 3 | 4 | 0 |
| Derivative B (Phenol) | 230.60 | ~2.0 | 2 | 5 | 0 |
| Derivative C (Bulky) | 286.73 | ~3.8 | 1 | 5 | 0 |
Note: LogP values are estimations based on structural changes. Actual values would be generated by the computational tools.
Analysis: All four compounds are compliant with Lipinski's Rule of Five. Derivative C is approaching the upper limits for LogP and MW, suggesting that further additions could lead to violations. The reduction of the nitro group in Derivative A notably decreases its calculated lipophilicity.
Table 2: Predicted ADMET Profile Comparison
| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor | Bioavailability Score |
| Parent | High | Yes | No | No | 0.55 |
| Derivative A (Amine) | High | No | Yes | No | 0.55 |
| Derivative B (Phenol) | High | Yes | Yes | No | 0.55 |
| Derivative C (Bulky) | High | Yes | Yes | Yes | 0.55 |
Note: These are representative predictions to illustrate the comparative process. The Bioavailability Score is a metric provided by some platforms, combining multiple parameters.
Analysis & Prioritization:
-
Parent Compound: Shows a promising initial profile: good absorption, no predicted CYP or hERG issues. Its BBB permeability makes it a potential candidate for CNS targets, but this could be an undesirable side effect for other targets.
-
Derivative A (Amine): The introduction of the amine group makes the compound less likely to cross the BBB, which is a significant advantage for developing a peripherally-acting drug. However, it flags a potential interaction with CYP2D6, which requires further investigation.
-
Derivative B (Phenol): Similar to the parent but also flags a CYP2D6 interaction. The phenolic hydroxyl could be a site for rapid Phase II metabolism (glucuronidation), potentially leading to faster clearance.
-
Derivative C (Bulky Lipophilic): This derivative is the least promising. While still passing the Lipinski filter, the increased lipophilicity leads to predicted inhibition of both CYP2D6 and the hERG channel, the latter being a significant flag for potential cardiotoxicity.
References
-
PreADMET. Prediction of ADME/Tox. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Swiss Institute of Bioinformatics. SwissDrugDesign. [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
-
Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
PreADMET. ADME Prediction. [Link]
-
Molinspiration. Property Calculation, Molecular Database Search. [Link]
-
ResearchGate. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
-
National Genomics Data Center. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
-
Bohrium. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
-
Molinspiration. Calculation of molecular properties. [Link]
-
National Center for Biotechnology Information. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]
-
ResearchGate. The PreADME Approach: Web-based program for rapid prediction of physico-chemical, drug absorption and drug-like properties. [Link]
-
DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
-
Sygnature Discovery. The Rule of 5 - Two decades later. [Link]
-
ScienceDirect. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. [Link]
-
Slideshare. In Silico methods for ADMET prediction of new molecules. [Link]
-
Creative Biolabs. Preliminary ADMET Prediction. [Link]
-
World Journal of Pharmaceutical and Medical Research. MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. [Link]
-
SpringerLink. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]
-
CD ComputaBio. Prediction of Drug-Like Properties. [Link]
-
ResearchGate. Calculation of Molecular Properties using molinspiration. [Link]
-
Springer Nature Experiments. Machine Learning for In Silico ADMET Prediction. [Link]
-
National Center for Biotechnology Information. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. [Link]
-
Scribd. Computational Methods For Prediction of Drug Likeness. [Link]
-
Scribd. Adme - Preadmet Prediction of Admetox. [Link]
-
Insilico.eu. Directory of in silico Drug Design tools. [Link]
-
Oxford Academic. DrugMetric: quantitative drug-likeness scoring based on chemical space distance. [Link]
-
National Center for Biotechnology Information. Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]
-
Creative Biolabs. Drug Likeness Assessment. [Link]
-
RSC Publishing. Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]
-
ResearchGate. Drug relevant and toxicity prediction scores of flavonoid acetamide.... [Link]
-
National Center for Biotechnology Information. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. [Link]
-
RSC Publishing. Synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]
-
YouTube. Druglikeness|Physicochemical properties|Pharmacokinetics|Toxicity #drug #property. [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]
-
National Center for Biotechnology Information. Computational Methods in Drug Discovery. [Link]
-
PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
ResearchGate. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. [Link]
-
ResearchGate. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
-
ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]
-
Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME Prediction – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 10. researchgate.net [researchgate.net]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Modelling Group [molecular-modelling.ch]
- 13. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Property Calculation, Molecular Database Search [molinspiration.com]
- 16. wjpmr.com [wjpmr.com]
- 17. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 18. guidechem.com [guidechem.com]
Safety Operating Guide
Proper Disposal of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. As a chlorinated nitroaromatic compound, this substance requires careful handling as hazardous waste to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety protocols and regulatory principles.
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with this compound is fundamental to its safe management. This compound is classified as a hazardous substance due to its chemical structure, which includes both a chlorinated acetamide group and a nitrated aromatic ring.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Nitroaromatic compounds are also noted for their potential environmental toxicity and, in some cases, instability.[5][6][7] Chlorinated organic compounds are often non-biodegradable and can pose long-term environmental risks if not disposed of correctly.[8] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9][10]
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₄ | Angene Chemical[1] |
| Appearance | Solid (powder) | Thermo Fisher Scientific[2] |
| GHS Hazard Statements | H302, H312, H315, H318, H319, H332, H335 | Cayman Chemical, Angene Chemical[1] |
| Primary Disposal Route | Hazardous Waste Incineration | [8][11][12] |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling waste this compound, it is imperative to be outfitted with the appropriate personal protective equipment.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][13]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1][2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be required.[2]
-
Respiratory Protection: All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[9][14]
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with halogenated organic solids (e.g., a high-density polyethylene (HDPE) bottle or drum).[15][16]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[9][15]
-
-
Labeling the Container:
-
Waste Accumulation:
-
Carefully transfer solid waste into the designated container using a funnel or other appropriate tools to prevent spillage. Avoid creating dust.[1]
-
For residual amounts in original containers, the entire container should be treated as hazardous waste.
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[15][16]
-
-
Segregation:
Storage and Disposal Workflow
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the direct control of laboratory personnel.[9][11][16]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cswab.org [cswab.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. ethz.ch [ethz.ch]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. MedicalLab Management Magazine [medlabmag.com]
Navigating the Safe Handling of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide: A Guide for Laboratory Professionals
Authoritative Guidance for Researchers in Drug Development
As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical information necessary for the safe and effective use of all chemical reagents. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. The procedural guidance herein is based on established best practices and data from structurally similar compounds, ensuring a conservative and safety-first approach in your laboratory operations.
Hazard Identification and Risk Assessment
Based on available data for analogous compounds, this compound should be treated as a substance with the following potential hazards[1]:
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation. |
The causality behind these hazards lies in the reactive nature of the chloroacetamide functional group and the overall toxicological profile of nitroaromatic compounds. The chloroacetamide moiety can act as an alkylating agent, potentially reacting with biological macromolecules. Nitroaromatic compounds are known for their potential to cause a range of toxic effects. Therefore, preventing all routes of exposure—ingestion, skin/eye contact, and inhalation—is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the risk of serious eye damage, it is highly recommended to use a face shield in conjunction with goggles, especially when handling the solid material or preparing solutions.
-
Hand Protection: Nitrile rubber gloves are recommended for their resistance to a broad range of chemicals. Gloves must be inspected for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.
-
Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or dust generation, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: All handling of solid this compound and any procedures that could generate dust or aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

